molecular formula C25H26ClNO9 B1662130 Amrubicin Hydrochloride CAS No. 110311-30-3

Amrubicin Hydrochloride

カタログ番号: B1662130
CAS番号: 110311-30-3
分子量: 519.9 g/mol
InChIキー: BHMLHEQFWVQAJS-IITOGVPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
See also: Amrubicin (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911577
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110311-30-3
Record name Amrubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amrubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amrubicin Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride is a potent, third-generation synthetic anthracycline analogue that has demonstrated significant clinical activity, particularly in the treatment of small-cell and non-small-cell lung cancer.[1][2] As a topoisomerase II inhibitor, its mechanism of action is centered on the disruption of DNA replication and the induction of programmed cell death in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of amrubicin, detailing its molecular interactions, the resultant cellular signaling cascades, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target of amrubicin and its more potent active metabolite, amrubicinol, is DNA topoisomerase II.[3][4][5] This nuclear enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation by catalyzing the transient cleavage and re-ligation of double-stranded DNA.

Amrubicin exerts its cytotoxic effects by stabilizing the covalent intermediate of the topoisomerase II catalytic cycle, known as the "cleavable complex," where the enzyme is covalently bound to the 5'-termini of the cleaved DNA.[4][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6] These persistent DNA lesions are recognized by the cell's DNA damage response machinery, ultimately triggering apoptotic cell death.[1][7]

While amrubicin is an anthracycline, its DNA intercalation is significantly less pronounced compared to older anthracyclines like doxorubicin. This property may contribute to its distinct clinical profile, including a potentially more favorable cardiac safety profile.

Quantitative Analysis of Cytotoxicity and Topoisomerase II Inhibition

The cytotoxic and enzyme-inhibitory activities of amrubicin and its active metabolite, amrubicinol, have been quantified across various cancer cell lines. Amrubicinol consistently demonstrates significantly greater potency than the parent compound.

CompoundCell LineCancer TypeIC50 (μM)Citation
AmrubicinU937Human Leukemia5.6[8]
AmrubicinolU937Human Leukemia0.069[7]
AmrubicinLX-1Human Small Cell Lung Cancer1.1 ± 0.2 (μg/mL)[8]
AmrubicinA549Human Non-Small Cell Lung Cancer2.4 ± 0.8 (μg/mL)[8]
AmrubicinA431Human Epidermoid Carcinoma0.61 ± 0.10 (μg/mL)[8]
AmrubicinBT-474Human Breast Cancer3.0 ± 0.3 (μg/mL)[8]

Table 1: In Vitro Cytotoxicity of Amrubicin and Amrubicinol. IC50 values represent the concentration required to inhibit cell growth by 50%.

Signaling Pathways Activated by Amrubicin-Induced DNA Damage

The accumulation of double-strand breaks induced by amrubicin triggers a cascade of intracellular signaling events, culminating in apoptosis.

G Amrubicin Amrubicin TopoII Topoisomerase II Amrubicin->TopoII Inhibition CleavableComplex Stabilized Topoisomerase II- DNA Cleavable Complex TopoII->CleavableComplex Stabilization DSB DNA Double-Strand Breaks CleavableComplex->DSB Generation of ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activation of Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation and Activation p53 p53 Chk1_Chk2->p53 Activation Mitochondria Mitochondria p53->Mitochondria Induction of Mitochondrial Outer Membrane Permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release and Apoptosome formation Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution of

Figure 1: Amrubicin-Induced Apoptotic Signaling Pathway. This diagram illustrates the key steps from topoisomerase II inhibition to the execution of apoptosis.

Upon recognition of DNA double-strand breaks, sensor proteins, primarily from the PI3K-like kinase family such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated.[9] These kinases then phosphorylate a range of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[2][10] Activation of these checkpoint pathways can lead to cell cycle arrest, providing an opportunity for DNA repair. However, in the face of extensive and irreparable damage, these pathways signal for the initiation of apoptosis. A key player in this process is the tumor suppressor protein p53, which can be activated by the DNA damage response.[11] The apoptotic cascade induced by amrubicin has been shown to involve the activation of effector caspases, specifically caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1][7] This activation is preceded by a loss of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[7]

Experimental Protocols

The elucidation of amrubicin's mechanism of action has relied on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Topoisomerase II DNA Decatenation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Principle: Topoisomerase II can decatenate, or unlink, intertwined DNA circles found in kinetoplast DNA (kDNA). When run on an agarose gel, the large, catenated kDNA network is unable to enter the gel, while the smaller, decatenated DNA circles can migrate into the gel. An inhibitor of topoisomerase II will prevent this decatenation, resulting in the kDNA remaining at the origin.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare a reaction mixture containing:

      • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 10 mM DTT, 1 mg/mL BSA)

      • 10 mM ATP

      • 200 ng kinetoplast DNA (kDNA)

      • Test compound (amrubicin or amrubicinol) at various concentrations (or vehicle control)

      • Purified human topoisomerase IIα enzyme (e.g., 1-2 units)

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Protein Digestion: Add 2 µL of proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes to digest the topoisomerase II enzyme.

  • Gel Electrophoresis:

    • Add 4 µL of 6x DNA loading dye to each reaction.

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. The presence of decatenated DNA (migrating into the gel) indicates topoisomerase II activity, while its absence in the presence of the test compound indicates inhibition.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay is used to assess the ability of a compound to insert itself between the base pairs of a DNA double helix.

Principle: A fluorescent dye, such as ethidium bromide or thiazole orange, exhibits a significant increase in fluorescence upon intercalation into DNA. A test compound that also intercalates into DNA will compete with the fluorescent dye for binding sites, leading to the displacement of the dye and a corresponding decrease in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) at a known concentration in a suitable buffer (e.g., Tris-EDTA buffer).

    • Prepare a stock solution of a fluorescent intercalating dye (e.g., ethidium bromide).

    • Prepare serial dilutions of the test compound (amrubicin).

  • Assay Setup:

    • In a 96-well black microplate, add the DNA solution and the fluorescent dye to each well.

    • Allow the mixture to equilibrate to achieve a stable baseline fluorescence.

  • Fluorescence Measurement (Baseline): Measure the initial fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Compound Addition: Add the serially diluted test compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at room temperature for a set period to allow for displacement of the dye.

  • Fluorescence Measurement (Post-incubation): Measure the fluorescence intensity again.

  • Data Analysis: Calculate the percentage of fluorescence quenching for each concentration of the test compound relative to the control. A decrease in fluorescence indicates displacement of the dye and suggests DNA intercalation by the test compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells in appropriate media.

    • Treat the cells with amrubicin at various concentrations and for different time points. Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the media) by trypsinization or scraping.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1x Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental and Logical Workflow

The characterization of a topoisomerase II inhibitor like amrubicin typically follows a logical progression of experiments to build a comprehensive understanding of its mechanism of action.

G cluster_0 Initial Screening & Cytotoxicity cluster_1 Mechanism of Cell Death cluster_2 Target Identification & Validation cluster_3 Cellular Response to DNA Damage CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) IC50 Determine IC50 values in various cancer cell lines CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay CaspaseAssay Caspase Activity Assay (e.g., Caspase-3/7 Glo) ApoptosisAssay->CaspaseAssay TopoIIAssay Topoisomerase II Decatenation Assay ApoptosisAssay->TopoIIAssay MitoPotential Mitochondrial Membrane Potential Assay (e.g., JC-1) CaspaseAssay->MitoPotential CleavableComplexAssay Cleavable Complex Assay (e.g., ICE Bioassay) TopoIIAssay->CleavableComplexAssay WesternBlot Western Blot Analysis (p-ATM, p-Chk2, p-H2AX) TopoIIAssay->WesternBlot DNAIntercalation DNA Intercalation Assay CellCycle Cell Cycle Analysis (Propidium Iodide Staining) WesternBlot->CellCycle

Figure 2: Experimental Workflow for Characterizing Amrubicin's Mechanism of Action. This diagram outlines the logical flow of experiments from initial cytotoxicity assessment to detailed mechanistic studies.

Conclusion

This compound is a potent antineoplastic agent whose primary mechanism of action is the inhibition of topoisomerase II. By stabilizing the cleavable complex, it induces persistent DNA double-strand breaks, which in turn activate the DNA damage response pathway, leading to cell cycle arrest and, ultimately, apoptotic cell death mediated by the activation of caspase-3 and -7. Its reduced DNA intercalating activity compared to earlier anthracyclines may contribute to its distinct pharmacological profile. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and understanding of amrubicin and other topoisomerase II inhibitors in the context of cancer drug discovery and development.

References

Amrubicin Hydrochloride: A Deep Dive into Topoisomerase II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride, a third-generation synthetic 9-aminoanthracycline, is a potent antineoplastic agent with significant activity against a range of malignancies, most notably small cell lung cancer (SCLC).[1][2][3] Its primary mechanism of action involves the targeted inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[1][4][5][6][7][8] This technical guide provides a comprehensive overview of the this compound topoisomerase II inhibition pathway, detailing the molecular interactions, downstream cellular consequences, and relevant experimental methodologies. Amrubicin is a prodrug that is converted to its more active metabolite, amrubicinol, which is 5 to 54 times more active than the parent compound.[4]

Core Mechanism: Stabilization of the Topoisomerase II-DNA Cleavable Complex

Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects by acting as topoisomerase II poisons.[9] Unlike catalytic inhibitors, which block the enzymatic activity of topoisomerase II altogether, amrubicin stabilizes the transient covalent complex formed between topoisomerase II and DNA.[1][4][10][11] This "cleavable complex" is a normal intermediate in the catalytic cycle of topoisomerase II, where the enzyme creates a double-strand break in the DNA to allow for topological changes before religating the strands.[9][12]

By binding to this complex, amrubicin and amrubicinol prevent the religation of the DNA strands, leading to an accumulation of persistent DNA double-strand breaks.[1][2][10] This action is more potent compared to older anthracyclines like doxorubicin, with amrubicin and amrubicinol inducing more extensive DNA-protein complex formation.[10] While amrubicin does intercalate into DNA, its affinity for this is lower than that of doxorubicin.[2][11] The primary driver of its cytotoxic effect is the inhibition of topoisomerase II.[11]

Downstream Cellular Consequences

The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, ultimately leading to cell death.

Cell Cycle Arrest

The cellular DNA damage response machinery recognizes the DNA breaks induced by amrubicin. This leads to the activation of cell cycle checkpoints, resulting in an arrest of the cell cycle, predominantly at the G2/M phase.[13] This pause in the cell cycle is a cellular attempt to repair the DNA damage before proceeding with mitosis. However, the persistent nature of the amrubicin-stabilized complexes often leads to overwhelming DNA damage that cannot be repaired.[14]

Apoptosis Induction

If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. Amrubicin-induced apoptosis is a key component of its anticancer activity.[13][15] The apoptotic pathway initiated by amrubicin involves the following key events:

  • Mitochondrial Membrane Potential Loss: A reduction in the mitochondrial membrane potential is an early event in amrubicin-induced apoptosis.[13]

  • Caspase Activation: This is followed by the activation of effector caspases, specifically caspase-3 and caspase-7.[13][15] Caspase-1 is not significantly involved.[13] These caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates to orchestrate the dismantling of the cell.

Interestingly, studies have suggested that the apoptotic pathway triggered by amrubicin and amrubicinol may differ from that of other topoisomerase II inhibitors like etoposide and daunorubicin.[13][15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of amrubicin's topoisomerase II inhibition and a general workflow for its investigation.

Amrubicin_Pathway cluster_drug Drug Action cluster_cellular Cellular Events Amrubicin Amrubicin (Prodrug) Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism TopoII_DNA Topoisomerase II-DNA Cleavable Complex Amrubicinol->TopoII_DNA Stabilizes DSB DNA Double-Strand Breaks TopoII_DNA->DSB Accumulation of G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Induces Mito_Loss Loss of Mitochondrial Membrane Potential DSB->Mito_Loss Triggers Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to Caspase_Activation Caspase-3/7 Activation Mito_Loss->Caspase_Activation Leads to Caspase_Activation->Apoptosis Executes

Caption: Amrubicin's topoisomerase II inhibition pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular_assays Cell-Based Assays cluster_invivo In Vivo Models TopoII_Activity Topoisomerase II Activity Assay DNA_Unwinding DNA Unwinding Assay TopoII_Activity->DNA_Unwinding DNA_Protein_Complex DNA-Protein Complex Formation Assay DNA_Unwinding->DNA_Protein_Complex Cell_Growth Cell Growth Inhibition Assay DNA_Protein_Complex->Cell_Growth Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Growth->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Caspase_Activity Caspase Activity Assay Apoptosis_Assay->Caspase_Activity Xenograft Xenograft Tumor Models Caspase_Activity->Xenograft

Caption: Experimental workflow for studying amrubicin.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of amrubicin and its metabolite.

Table 1: In Vitro Activity of Amrubicin and Amrubicinol

ParameterAmrubicinAmrubicinolDoxorubicinReference
DNA Unwinding Effect40 µM35 µM5 µM[16]

Table 2: Clinical Efficacy of Amrubicin in Relapsed Small Cell Lung Cancer

Study/Patient GroupDosing RegimenOverall Response Rate (ORR)Median SurvivalReference
Refractory SCLC40 mg/m² days 1-3 every 3 weeks50%10.3 months[5]
Sensitive SCLC40 mg/m² days 1-3 every 3 weeks52%11.6 months[5]
Relapsed SCLC (Japanese patients)35-40 mg/m² days 1-3 every 3 weeks34%-52%8.1-12.0 months[4]
ACT-1 Trial (vs. Topotecan)40 mg/m² days 1-331.1%7.5 months[6]

Key Experimental Protocols

A detailed understanding of amrubicin's mechanism of action has been elucidated through a variety of experimental techniques.

Topoisomerase II Activity Assay (Decatenation Assay)

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated kinetoplast DNA).

  • Principle: Active topoisomerase II decatenates the DNA network, and the resulting decatenated DNA monomers can be separated from the catenated network by gel electrophoresis.

  • Methodology:

    • Kinetoplast DNA (k-DNA) is incubated with purified human topoisomerase II in the presence or absence of amrubicin or amrubicinol.

    • The reaction is typically carried out at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.

    • Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA monomers.[17]

DNA-Protein Complex Formation Assay

This assay quantifies the formation of the stabilized cleavable complex.

  • Principle: The covalent bond between topoisomerase II and DNA in the cleavable complex allows for the precipitation of the DNA along with the attached protein.

  • Methodology:

    • Cells are treated with amrubicin or amrubicinol.

    • Cells are lysed, and the DNA is sheared.

    • The DNA-protein complexes are precipitated, and the amount of DNA is quantified.

    • An increase in precipitated DNA indicates the stabilization of the cleavable complex.[10]

Cell Growth Inhibition Assay

This assay determines the cytotoxic potency of amrubicin.

  • Principle: The viability of cancer cell lines is measured after exposure to varying concentrations of the drug.

  • Methodology:

    • Cancer cells (e.g., CCRF-CEM, KU-2) are seeded in multi-well plates.

    • Cells are treated with a range of amrubicin or amrubicinol concentrations for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using methods such as MTT or WST-1 assays.

    • The IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated.[10]

Cell Cycle Analysis

This method is used to determine the effect of amrubicin on cell cycle progression.

  • Principle: The DNA content of individual cells is measured by flow cytometry after staining with a fluorescent dye that binds to DNA.

  • Methodology:

    • Cells are treated with amrubicin.

    • Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

    • The fluorescence of individual cells is measured by flow cytometry.

    • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.[13]

Conclusion

This compound and its active metabolite, amrubicinol, are potent topoisomerase II poisons that effectively induce cell death in cancer cells. Their mechanism of action, centered on the stabilization of the topoisomerase II-DNA cleavable complex, leads to the accumulation of DNA double-strand breaks, subsequent G2/M cell cycle arrest, and apoptosis mediated by the mitochondrial pathway and caspase-3/7 activation. The in-depth understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimal clinical application of this important chemotherapeutic agent. Further research into the nuances of amrubicin-induced apoptosis and its interaction with other cellular pathways will likely unveil new therapeutic opportunities and strategies to overcome drug resistance.

References

Amrubicin Hydrochloride and its Active Metabolite Amrubicinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrubicin hydrochloride is a third-generation synthetic anthracycline and a potent topoisomerase II inhibitor.[1][2] It serves as a prodrug, undergoing metabolic conversion to its active metabolite, amrubicinol, which exhibits significantly greater cytotoxic activity.[3] This technical guide provides an in-depth overview of the mechanism of action, metabolism, pharmacokinetics, and clinical efficacy of amrubicin and amrubicinol, with a focus on their application in oncology, particularly for small cell lung cancer (SCLC).[2][4][5][6][7][8][9] Quantitative data are presented in structured tables, and key experimental methodologies are detailed to support further research and development.

Mechanism of Action: Topoisomerase II Inhibition

Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects primarily through the inhibition of topoisomerase II.[1][10][11][12][13][14] This nuclear enzyme is critical for regulating DNA topology during replication, transcription, and chromosome segregation. The mechanism involves several key steps:

  • Intercalation: Like other anthracyclines, amrubicin can intercalate into DNA, although with a lower affinity compared to doxorubicin.[1][4] This interaction is less pronounced for amrubicin and amrubicinol, suggesting it is not the primary mode of cytotoxic action.[1][4]

  • Stabilization of the Cleavable Complex: The principal mechanism of action is the stabilization of the covalent complex formed between topoisomerase II and DNA.[1][4][10][11][12][13] By trapping this "cleavable complex," amrubicin and amrubicinol prevent the re-ligation of the DNA strands.

  • Induction of DNA Double-Strand Breaks: The stabilization of the cleavable complex leads to the accumulation of DNA double-strand breaks.[1][4][10][12][13]

  • Cell Cycle Arrest and Apoptosis: The resulting DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis through the activation of caspase-3 and -7 and cleavage of poly (ADP-ribose) polymerase (PARP).[1][4]

Amrubicinol has been shown to be significantly more potent in inhibiting topoisomerase II and inducing DNA damage compared to the parent drug, amrubicin.[10][13]

Signaling Pathway of Amrubicin/Amrubicinol-Induced Cytotoxicity

Amrubicin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Amrubicin_ext Amrubicin (Prodrug) Amrubicin_int Amrubicin Amrubicin_ext->Amrubicin_int Cellular Uptake CarbonylReductase Carbonyl Reductase Amrubicin_int->CarbonylReductase Metabolism TopoisomeraseII Topoisomerase II Amrubicin_int->TopoisomeraseII Inhibition Amrubicinol Amrubicinol (Active Metabolite) CarbonylReductase->Amrubicinol Amrubicinol->TopoisomeraseII Potent Inhibition DNA DNA TopoisomeraseII->DNA Binds to CleavableComplex Stabilized Topo II-DNA Cleavable Complex TopoisomeraseII->CleavableComplex Forms DNA->TopoisomeraseII DSBs DNA Double-Strand Breaks CleavableComplex->DSBs Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest DSBs->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of amrubicin and amrubicinol.

Metabolism and Pharmacokinetics

Amrubicin is a prodrug that is converted to its active metabolite, amrubicinol, through the reduction of the C-13 ketone group.[11]

Metabolic Conversion Workflow

Amrubicin_Metabolism Amrubicin Amrubicin CarbonylReductase Carbonyl Reductase I (CBR-I) Amrubicin->CarbonylReductase Reduction at C-13 P450Reductase NADPH-P450 Reductase Amrubicin->P450Reductase QuinoneOxidoreductase NAD(P)H-Quinone Oxidoreductase Amrubicin->QuinoneOxidoreductase Amrubicinol Amrubicinol CarbonylReductase->Amrubicinol Amrubicinol->P450Reductase Amrubicinol->QuinoneOxidoreductase OtherMetabolites Other Metabolites (e.g., Aglycones, Glucuronides) P450Reductase->OtherMetabolites QuinoneOxidoreductase->OtherMetabolites

Caption: Metabolic pathway of amrubicin.

The primary enzyme responsible for this conversion is carbonyl reductase I (CBR-I).[15] Other enzymes, including NADPH-cytochrome P450 reductase and NAD(P)H:quinone oxidoreductase, are also involved in the metabolism of both amrubicin and amrubicinol.[4][8][11][16]

Pharmacokinetic Parameters

The pharmacokinetics of amrubicin and amrubicinol have been characterized in several clinical studies. Following intravenous administration, amrubicin is rapidly converted to amrubicinol.[4]

ParameterAmrubicinAmrubicinolReference
AUC (0-72h) (ng·h/mL) 13,4902,585[17]
Apparent Total Clearance (CLapp) (L/h) 15.4-[17]
AUC Ratio (Amrubicinol/Amrubicin) -15.1 ± 4.6% (at 30-45 mg/m²)[17]
Plasma Protein Binding 82.0-85.3% (normal hepatic function)91.3-97.1% (liver impairment)[4]
Distribution Primarily plasmaHigher concentration in red blood cells[4]
Elimination Half-life (t1/2) in dogs α: 0.06 ± 0.01 h; β: 2.0 ± 0.3 h-[4]

Data from a study with a 45 mg/m² bolus injection of amrubicin once every 24 hours for 3 consecutive days.

In Vitro Cytotoxicity

Amrubicinol consistently demonstrates significantly higher in vitro cytotoxic activity compared to amrubicin across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.[18]

Cell LineCompoundIC50 (nM)Reference
SBC-3 (Small Cell Lung Cancer) Amrubicinol33[19]
Amrubicin862[19]
P388 (Murine Leukemia) Amrubicinol~2x more potent than doxorubicin[20]
Amrubicin~80x less potent than amrubicinol[20]

Clinical Efficacy in Small Cell Lung Cancer (SCLC)

Amrubicin has been investigated as a single agent and in combination therapies for the treatment of relapsed SCLC, showing promising response rates.

Study TypeTreatmentPatient PopulationOverall Response Rate (ORR)Median Overall Survival (OS)Reference
Phase II Amrubicin (40 mg/m² days 1-3 q3w)Refractory SCLC50%10.3 months[7]
Sensitive SCLC52%11.6 months[7]
Phase II (vs. Topotecan) Amrubicin (40 mg/m² days 1-3 q3w)Sensitive Relapsed SCLC53%-[11]
Topotecan (1.0 mg/m² days 1-5 q3w)21%-[11]
Phase III (vs. Topotecan) Amrubicin (40 mg/m² days 1-3 q3w)Refractory or Sensitive SCLC31.1%7.5 months[9]
Topotecan (1.5 mg/m² days 1-5 q3w)16.9%7.8 months[9]

Key Experimental Protocols

Determination of Pharmacokinetic Parameters by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying amrubicin and amrubicinol in plasma samples.

Workflow for HPLC Analysis

HPLC_Workflow BloodSample Collect Blood Samples Centrifugation Centrifuge to Separate Plasma BloodSample->Centrifugation ProteinPrecipitation Protein Precipitation (e.g., with acetonitrile) Centrifugation->ProteinPrecipitation SupernatantCollection Collect Supernatant ProteinPrecipitation->SupernatantCollection HPLC_Injection Inject into HPLC System SupernatantCollection->HPLC_Injection Separation Chromatographic Separation (C18 column) HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantify Concentrations Detection->Quantification

Caption: General workflow for HPLC-based pharmacokinetic analysis.

Methodology:

  • Sample Collection: Collect blood samples from patients at predetermined time points following drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma samples to remove proteins.

  • Supernatant Collection: Centrifuge the samples again and collect the supernatant containing the drugs.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase gradient of acetonitrile and a buffer (e.g., phosphate buffer) to separate amrubicin and amrubicinol.

    • Detect the compounds using a fluorescence detector.

  • Quantification: Determine the concentrations of amrubicin and amrubicinol in the samples by comparing their peak areas to those of known standards.

In Vitro Cytotoxicity Assay (e.g., AlamarBlue Assay)

This protocol describes a common method for determining the IC50 values of amrubicin and amrubicinol.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of amrubicin or amrubicinol for a specified duration (e.g., 72 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for a few hours.

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader. The fluorescence intensity is proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell growth inhibition against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.[18][21]

Topoisomerase II Inhibition Assay

This assay can be used to confirm the inhibitory activity of amrubicin and amrubicinol on topoisomerase II.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase II, supercoiled plasmid DNA (e.g., pBR322), and ATP in a suitable buffer.

  • Drug Incubation: Add varying concentrations of amrubicin or amrubicinol to the reaction mixture and incubate.

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

This compound, through its highly potent active metabolite amrubicinol, is an effective topoisomerase II inhibitor with significant clinical activity, particularly in small cell lung cancer. The distinct pharmacokinetic profile, with amrubicinol concentrating in red blood cells, and its potent in vitro cytotoxicity underscore its therapeutic potential. The detailed methodologies and compiled data in this guide serve as a valuable resource for the scientific community to further explore and optimize the clinical application of this important anticancer agent.

References

Amrubicin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrubicin hydrochloride is a third-generation, wholly synthetic anthracycline that has demonstrated significant antitumor activity, particularly in lung cancer. Developed by Sumitomo Pharmaceuticals, it was the first anthracycline to be created entirely through chemical synthesis, a departure from the fermentation or semi-synthetic routes used for its predecessors.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, tailored for professionals in the field of oncology drug development.

Discovery and Development

Amrubicin, initially designated as SM-5887, emerged from a dedicated research program at Sumitomo Pharmaceuticals in the late 1980s, with its first synthesis reported in 1989.[1] The primary objective was to create a novel anthracycline derivative with an improved therapeutic index compared to existing agents like doxorubicin. Key strategic modifications to the anthracycline scaffold were aimed at enhancing efficacy against solid tumors and mitigating the dose-limiting cardiotoxicity commonly associated with this class of compounds.

A pivotal structural feature of amrubicin is the replacement of the hydroxyl group at the C-9 position with an amino group, a modification intended to enhance its antitumor properties.[2] Furthermore, it possesses a simpler, non-amino sugar moiety.[1] Preclinical studies revealed that amrubicin exhibited superior antitumor activity in human tumor xenograft models compared to doxorubicin and demonstrated reduced cardiotoxicity in animal models.[3] It was approved for the treatment of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) in Japan in 2002.[4]

Synthesis of this compound

The synthesis of amrubicin has been approached through two primary routes: a total chemical synthesis and a more recent semi-synthetic method.

Total Synthesis

The initial and groundbreaking synthesis of amrubicin was a total synthesis reported by Ishizumi et al. in 1987.[5] This multi-step process was a significant achievement, as it allowed for the creation of the complex tetracyclic aglycone and the subsequent glycosylation to introduce the novel sugar moiety. While the full, detailed protocol from the original publication is extensive, the general strategy involved the construction of the anthracyclinone core followed by the stereoselective introduction of the amino group at the C-9 position and glycosylation.

Semi-Synthesis

More recently, a more efficient semi-synthetic approach has been developed, which is detailed in several patents.[6][7] This method utilizes a biosynthetically produced anthracycline as a starting material, thereby preserving the required stereochemistry and reducing the number of synthetic steps. A key transformation in this process is the Ritter reaction.

Experimental Protocol: Semi-Synthesis of Amrubicin Aglycon via Ritter Reaction

This protocol is a generalized representation based on patent literature.[6][7]

  • Reaction Setup: A suitable anthracycline starting material (e.g., 4-demethoxydaunomycinone) is dissolved in a mixture of a nitrile (e.g., acetonitrile) and a strong acid (e.g., trifluoroacetic acid).

  • Ritter Reaction: The reaction mixture is heated to facilitate the formation of a cyclic intermediate. The temperature and reaction time are optimized based on the specific starting material and reagents.

  • Hydrolysis: The cyclic intermediate is then subjected to acidic hydrolysis to yield the 9-amino aglycon of amrubicin.

  • Purification: The crude product is purified using standard chromatographic techniques.

  • Glycosylation: The purified aglycon is then glycosylated with a protected 2-deoxy-D-erythro-pentopyranosyl donor.

  • Deprotection and Salt Formation: Finally, deprotection of the sugar moiety and formation of the hydrochloride salt yields this compound.

This semi-synthetic route offers several advantages, including milder reaction conditions and the avoidance of highly toxic reagents like potassium cyanide, which were reportedly used in earlier synthetic methods.[7]

Mechanism of Action

Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[8] Topoisomerase II is a critical nuclear enzyme that modulates DNA topology by catalyzing the transient double-strand breakage and re-ligation of DNA, a process essential for DNA replication, transcription, and chromosome segregation.

Amrubicin and its principal active metabolite, amrubicinol, function by stabilizing the covalent complex formed between topoisomerase II and DNA.[5][9] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. The resulting DNA damage triggers a cascade of cellular events, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to programmed cell death. Amrubicinol has been shown to be significantly more potent than the parent drug.[2]

dot

Mechanism_of_Action Amrubicin Amrubicin / Amrubicinol TopoII_DNA Topoisomerase II-DNA Complex Amrubicin->TopoII_DNA Inhibits Cleavable_Complex Stabilized Cleavable Complex TopoII_DNA->Cleavable_Complex Stabilizes DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Mechanism of action of amrubicin.

Preclinical and Clinical Data

In Vitro Cytotoxicity

Amrubicin and its active metabolite, amrubicinol, have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure duration.

Cell LineCompoundIC50 (nM)Reference
SBC-3 (SCLC)Amrubicin862[8]
SBC-3 (SCLC)Amrubicinol33[8]

Experimental Protocol: MTT Assay for Cytotoxicity

A generalized protocol for determining cytotoxicity using the MTT assay is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of amrubicin or amrubicinol and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Drug Add Serial Dilutions of Amrubicin Seed_Cells->Add_Drug Incubate Incubate (e.g., 72h) Add_Drug->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Generalized workflow for an MTT cytotoxicity assay.

Clinical Efficacy

Amrubicin has been extensively studied in clinical trials, primarily for the treatment of SCLC and NSCLC.

Table 2: Selected Clinical Trial Results for Amrubicin in Small Cell Lung Cancer (SCLC)

Trial PhasePatient PopulationTreatment RegimenOverall Response Rate (ORR)Median Overall Survival (OS) (months)Reference
IIRelapsed SCLC (Refractory)Amrubicin 40 mg/m²50%10.3[9]
IIRelapsed SCLC (Sensitive)Amrubicin 40 mg/m²52%11.6[9]
IIISecond-line SCLCAmrubicin vs. Topotecan31.1% vs. 16.9%7.5 vs. 7.8[10]

Table 3: Selected Clinical Trial Results for Amrubicin in Non-Small Cell Lung Cancer (NSCLC)

Trial PhasePatient PopulationTreatment RegimenOverall Response Rate (ORR)Median Overall Survival (OS) (months)Reference
IIPreviously Treated NSCLCAmrubicin 40 mg/m²11.5%8.5[11]
IIIPreviously Treated NSCLCAmrubicin vs. Docetaxel14.4% vs. 19.6%14.6 vs. 13.5
Safety and Tolerability

The most common dose-limiting toxicity of amrubicin is myelosuppression, particularly neutropenia.[7] Other common adverse events include nausea, anorexia, and fatigue. Importantly, amrubicin has been associated with a lower incidence of cardiotoxicity compared to earlier anthracyclines.

Table 4: Common Grade 3/4 Adverse Events in Amrubicin Clinical Trials

Adverse EventIncidence (%)Reference
Neutropenia70 - 83%[9]
Leukopenia70%[9]
Anemia33%[9]
Thrombocytopenia20%[9]
Febrile Neutropenia5%[9]

Conclusion

This compound represents a significant advancement in the field of anthracycline chemotherapy. Its total synthesis paved the way for novel structural modifications, leading to a compound with a distinct mechanism of action and a potentially improved safety profile. As a potent topoisomerase II inhibitor, it has demonstrated valuable clinical activity, particularly in the challenging setting of relapsed small cell lung cancer. This technical guide provides a foundational understanding of amrubicin for researchers and clinicians working towards the development of next-generation cancer therapeutics.

dot

Drug_Development_Pathway Discovery Discovery & Rationale (Improved Anthracycline) Synthesis Chemical Synthesis (Total & Semi-synthesis) Discovery->Synthesis Preclinical Preclinical Evaluation (In Vitro & In Vivo) Synthesis->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Regulatory_Approval Regulatory Approval (e.g., in Japan) Clinical_Trials->Regulatory_Approval Clinical_Use Clinical Use (SCLC, NSCLC) Regulatory_Approval->Clinical_Use

Caption: Amrubicin drug development pathway.

References

Amrubicin Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Amrubicin Hydrochloride is a third-generation, wholly synthetic 9-aminoanthracycline that functions as a potent topoisomerase II inhibitor. It is a prodrug that is metabolized to the more active amrubicinol. Primarily utilized in the treatment of lung cancer, particularly small-cell lung cancer (SCLC), amrubicin has demonstrated significant antitumor activity. Its mechanism of action involves the stabilization of the DNA-topoisomerase II complex, which leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. A key characteristic of amrubicin is its reduced cardiotoxicity compared to earlier anthracyclines like doxorubicin. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of amrubicin.[1] It is a complex molecule with a tetracyclic quinone structure characteristic of anthracyclines.[2]

Chemical structure of this compound

Caption: Chemical Structure of this compound.

The key physicochemical properties of Amrubicin and its hydrochloride salt are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (7S,9S)-9-acetyl-9-amino-7-{[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy}-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride[1]
Synonyms SM-5887, Calsed[1][3]
CAS Number 110311-30-3[1]
Molecular Formula C₂₅H₂₆ClNO₉[3]
Molecular Weight 519.93 g/mol [3]
Solubility Soluble in DMSO, not soluble in water.[3][4]
Melting Point (Amrubicin free base) 172-174 °C[4]
LogP (Amrubicin free base) 2.64[4]

Pharmacology

Mechanism of Action

Amrubicin is a potent antineoplastic agent whose primary cellular target is DNA topoisomerase II.[5] Unlike earlier anthracyclines, which have multiple molecular effects, the cytotoxic activity of amrubicin and its active metabolite, amrubicinol, is mainly attributed to the inhibition of topoisomerase II.[4]

The mechanism involves several key steps:

  • Intercalation: Amrubicin intercalates into DNA, although with a lower affinity compared to doxorubicin.[6] This interaction is thought to influence its intracellular distribution.[4]

  • Topoisomerase II Inhibition: The primary mechanism is the stabilization of the covalent complex formed between topoisomerase II and DNA, known as the "cleavable complex".[5][7]

  • DNA Damage: By trapping this intermediate, amrubicin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5]

  • Cellular Response: The resulting DNA damage triggers cell cycle arrest, typically at the G2/M phase, and initiates the apoptotic cascade, leading to programmed cell death.[7]

Amrubicin is a prodrug, converted by carbonyl reductase enzymes to its C-13 alcohol metabolite, amrubicinol.[8] Amrubicinol is significantly more active, with a cytotoxic potency 5 to 100 times greater than the parent compound.[2][8]

Pharmacokinetics

The pharmacokinetic profile of amrubicin is characterized by its conversion to the active metabolite amrubicinol and a relatively low total clearance.[9]

ParameterValue (at 45 mg/m² dose)Reference(s)
Amrubicin AUC (0-72h) 13,490 ng·h/mL[2]
Amrubicinol AUC (0-72h) 2,585 ng·h/mL[2]
Apparent Total Clearance (CLapp) of Amrubicin 15.4 L/h[2]
AUC Ratio (Amrubicinol/Amrubicin) 15.1 ± 4.6%[2]

Peak plasma concentrations of amrubicin occur immediately after intravenous administration.[10] While plasma concentrations of amrubicinol are lower than those of amrubicin, amrubicinol concentrations are notably higher in red blood cells.[9] The AUCs of both amrubicin and amrubicinol have been correlated with the severity of hematological toxicities, suggesting that pharmacokinetic monitoring could aid in dose optimization.[2][10]

Signaling Pathway of Amrubicin-Induced Apoptosis

Amrubicin-induced DNA damage initiates a signaling cascade that culminates in apoptosis. This process involves the activation of key effector caspases and changes in mitochondrial membrane potential.

G Amrubicin Amrubicin (intracellular) TopoII Topoisomerase II-DNA Complex Amrubicin->TopoII Stabilizes DSB DNA Double-Strand Breaks TopoII->DSB Causes G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Triggers Mito Mitochondria DSB->Mito Induces stress Apoptosis Apoptosis G2M_Arrest->Apoptosis Contributes to MMP Loss of Mitochondrial Membrane Potential (Δψm) Mito->MMP Leads to Casp37 Caspase-3/7 Activation Mito->Casp37 Precedes MMP->Casp37 Associated with Casp37->Apoptosis Executes

Caption: Signaling pathway of Amrubicin-induced apoptosis.

Studies have shown that amrubicin and amrubicinol induce apoptosis in human tumor cells, which is mediated by the activation of caspase-3 and caspase-7.[7] This activation occurs before a detectable loss of the mitochondrial membrane potential, indicating that caspase activation is a key initiating event in the apoptotic pathway triggered by these compounds.[7]

Preclinical and Clinical Efficacy

Amrubicin has been evaluated in various cancer cell lines and clinical trials, showing notable activity against lung cancer.

In Vitro Cytotoxicity
Cell LineCancer TypeIC₅₀ (µg/mL)Reference(s)
LX-1 Human Small Cell Lung Cancer1.1 ± 0.2[11]
A549 Human Lung Adenocarcinoma2.4 ± 0.8[11]
A431 Human Epidermoid Carcinoma0.61 ± 0.10[11]
BT-474 Human Breast Carcinoma3.0 ± 0.3[11]
U937 Human Leukemia5.6 µM (IC₅₀)[11]
Clinical Efficacy in Relapsed SCLC

A key multicenter phase II study evaluated amrubicin in patients with refractory or relapsed SCLC. The results demonstrated significant activity in both patient populations.

ParameterRefractory Relapse (n=16)Sensitive Relapse (n=44)Reference(s)
Overall Response Rate 50% (95% CI, 25% to 75%)52% (95% CI, 37% to 68%)[12][13]
Progression-Free Survival 2.6 months4.2 months[12][13]
Overall Survival 10.3 months11.6 months[12][13]
1-Year Survival Rate 40%46%[12][13]

Safety and Toxicology

The primary dose-limiting toxicity of amrubicin is myelosuppression, with neutropenia being the most common severe adverse event.[9] Non-hematologic toxicities are generally mild.[12][13] A significant advantage of amrubicin is its reduced cardiotoxicity compared to conventional anthracyclines.[3]

Adverse EventGrade 3/4 Incidence (%)Reference(s)
Neutropenia 83%[12][13]
Anemia 33%[12][13]
Thrombocytopenia 20%[12][13]
Febrile Neutropenia 5%[12][13]

Key Experimental Methodologies

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of Amrubicin that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Plating: Cancer cell lines (e.g., A549, LX-1) are seeded in 96-well microplates and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of amrubicin. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: Plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: The number of viable cells is determined using a colorimetric assay such as WST-1 or AlamarBlue. These assays measure the metabolic activity of living cells.

  • Data Analysis: The absorbance is read using a microplate reader. The IC₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to the untreated control.[11]

Pharmacokinetic Analysis in Patients

Objective: To characterize the pharmacokinetic profile of amrubicin and its metabolite amrubicinol in cancer patients.

Methodology:

  • Drug Administration: Amrubicin is administered to patients, typically as a bolus intravenous injection (e.g., 30 to 45 mg/m²) for three consecutive days.[10]

  • Sample Collection: Blood samples are collected at multiple time points over a 72-hour period following the first administration.[10]

  • Sample Processing: Plasma is separated from the blood samples and stored at -80°C until analysis.[10]

  • Quantification: The concentrations of amrubicin and amrubicinol in the plasma samples are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[2][14]

  • Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using pharmacokinetic software to determine parameters such as AUC, clearance, and half-life. A three-compartment model for amrubicin and a one-compartment model for amrubicinol have been used to characterize their profiles.[14]

Phase II Clinical Trial for Relapsed SCLC

Objective: To evaluate the efficacy and safety of amrubicin in patients with refractory or relapsed SCLC.

Methodology:

  • Patient Selection: Eligible patients are those with measurable SCLC who have been previously treated with at least one platinum-based chemotherapy regimen and have a good performance status (e.g., ECOG 0-2). Patients are often stratified into "refractory" (relapse <60 days after first-line therapy) and "sensitive" (relapse ≥60 days after) groups.[12][13]

  • Treatment Regimen: Amrubicin is administered as a 5-minute intravenous injection at a dose of 40 mg/m² for 3 consecutive days. This cycle is repeated every 3 weeks.[12][13]

  • Efficacy Assessment: Tumor response is evaluated based on RECIST criteria (Response Evaluation Criteria in Solid Tumors). The primary endpoint is typically the Overall Response Rate (ORR). Secondary endpoints include Progression-Free Survival (PFS) and Overall Survival (OS).[12][13]

  • Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[12][13]

Experimental Workflow

The following diagram illustrates a typical workflow for a Phase II clinical trial of Amrubicin.

G Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Stratification (Refractory/Sensitive) Screening->Enrollment Treatment Treatment Cycle 1 (Amrubicin 40 mg/m² d1-3) Enrollment->Treatment Safety1 Safety Assessment (Adverse Events) Treatment->Safety1 Tumor1 Tumor Assessment (e.g., after 2 cycles) Safety1->Tumor1 Progression Disease Progression or Unacceptable Toxicity Tumor1->Progression Continue Continue Treatment (Repeat Cycles q3w) Continue->Treatment Next Cycle Progression->Continue No OffStudy Off Study Progression->OffStudy Yes FollowUp Survival Follow-Up OffStudy->FollowUp Analysis Final Data Analysis (ORR, PFS, OS) FollowUp->Analysis

Caption: Workflow of a Phase II Clinical Trial for Amrubicin.

References

Amrubicin Hydrochloride in small cell lung cancer (SCLC) research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Amrubicin Hydrochloride in Small Cell Lung Cancer (SCLC) Research

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis, accounting for approximately 15% of all lung cancers[1][2]. While initially chemosensitive, most patients relapse with treatment-resistant disease, making the development of effective subsequent-line therapies a critical area of research. This compound, a synthetic 9-aminoanthracycline, has emerged as a significant agent in this context[3][4]. It is a potent topoisomerase II inhibitor approved in Japan for the treatment of SCLC[4]. This guide provides a comprehensive technical overview of amrubicin, focusing on its mechanism of action, clinical trial data, and key experimental protocols relevant to SCLC research.

Core Mechanism of Action

Amrubicin is a prodrug that is metabolized in the liver by carbonyl reductase enzymes to its active metabolite, amrubicinol, which is 5 to 54 times more potent than the parent compound[1][3][5]. The primary antineoplastic effect of amrubicin and amrubicinol is the inhibition of DNA topoisomerase II[2][3][4].

The mechanism proceeds as follows:

  • Intercalation and Complex Stabilization: Amrubicin intercalates into DNA and stabilizes the covalent complex formed between topoisomerase II and the DNA strands[6][7].

  • Prevention of DNA Re-ligation: This stabilization prevents the enzyme from re-ligating the double-strand breaks it creates to relieve torsional strain during DNA replication and transcription[6][7].

  • Induction of Apoptosis: The accumulation of persistent DNA double-strand breaks triggers a cellular damage response, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade[8]. Studies have shown this process involves the activation of caspase-3 and caspase-7, culminating in programmed cell death[8].

mechanism_of_action cluster_cell SCLC Cell Amrubicin Amrubicin Topoisomerase_II Topoisomerase II-DNA Complex Amrubicin->Topoisomerase_II Stabilizes DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks Induces Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Caspase_Activation Caspase-3/7 Activation Cell_Cycle_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Clinical Efficacy and Safety Profile

Amrubicin has been extensively evaluated in clinical trials, primarily as a second-line or later treatment for relapsed or refractory SCLC. Its efficacy has been demonstrated in both monotherapy and combination regimens.

Quantitative Data from Clinical Trials

The following tables summarize key performance metrics from notable clinical studies. The patient population is often stratified into "sensitive relapse" (relapse ≥90 days after completion of first-line therapy) and "refractory relapse" (relapse <90 days after completion of first-line therapy)[9].

Table 1: Amrubicin Monotherapy in Relapsed/Refractory SCLC

Study / Trial ID Patient Population No. of Patients Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
TORG 0301[10] Sensitive Relapse 44 52% 4.2 months 11.6 months
TORG 0301[10] Refractory Relapse 16 50% 2.6 months 10.3 months
Phase III (von Pawel et al.)[11] Sensitive & Refractory 637 (AMR arm) 31.1% 4.1 months 7.5 months
Retrospective (AteCE pre-treated)[11] Sensitive Relapse 12 25.0% 3.6 months 11.2 months
Retrospective (AteCE pre-treated)[11] Refractory Relapse 28 35.7% 3.2 months 7.3 months

| Third-line Salvage Therapy[12] | Refractory Relapse | 18 | 27.8% | 2.9 months | 18.1 months (from initial chemo) |

Table 2: Amrubicin Combination Therapy in SCLC

Study Patient Population Combination Regimen No. of Patients Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Oshita et al.[13] Untreated Extensive-Disease Amrubicin + Irinotecan 13 100% Not Reported 17.4 months
Kurata et al. (Review)[4] Extensive-Disease Amrubicin + Cisplatin Not Specified Not Reported Not Reported 13.6 months

| Phase II (NCT03253068)[14] | Relapsed SCLC | Amrubicin + Pembrolizumab | 25 | 52.0% | 4.0 months | 10.6 months |

Toxicity Profile

The primary dose-limiting toxicity of amrubicin is myelosuppression. Unlike other anthracyclines such as doxorubicin, amrubicin exhibits minimal cardiotoxicity[1][3].

Table 3: Common Grade 3-4 Adverse Events with Amrubicin Monotherapy

Adverse Event Reported Frequency Range Citations
Neutropenia 64% - 83% [1][10][12]
Leukopenia 40% - 70% [1][5]
Anemia 33% [1][10]
Thrombocytopenia 20% - 27% [1][5][10]
Febrile Neutropenia 5% - 38.9% [1][10][12]

| Non-hematologic (e.g., anorexia, nausea) | Generally mild |[1][3] |

Key Experimental Protocols

Reproducible and standardized protocols are essential for preclinical evaluation of amrubicin's efficacy and mechanism.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of amrubicin required to inhibit the growth of SCLC cell lines by 50% (IC50).

cytotoxicity_workflow A 1. Cell Culture & Seeding Seed SCLC cell lines (e.g., H69, U1285) in 96-well plates. B 2. Drug Treatment Expose cells to a serial dilution of This compound for 48-72h. A->B C 3. Viability Assessment Add MTT or similar reagent. Incubate and solubilize formazan crystals. B->C D 4. Absorbance Reading Measure absorbance at ~570nm using a microplate reader. C->D E 5. Data Analysis Calculate cell viability relative to untreated controls and determine IC50 values. D->E

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Methodology:

  • Cell Maintenance: Culture human SCLC cell lines (e.g., NCI-H69, NCI-H82, U1285) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator[15].

  • Seeding: Plate cells in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well and allow them to adhere for 24 hours.

  • Drug Application: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the culture medium in the wells with medium containing the different drug concentrations. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation. Solubilize the crystals by adding a detergent solution (e.g., DMSO or a specialized solubilizing agent)[16].

  • Analysis: Measure the optical density of each well using a spectrophotometer. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value[16].

In Vivo SCLC Xenograft Efficacy Model

This protocol assesses the anti-tumor activity of amrubicin in an immunocompromised mouse model bearing human SCLC tumors.

xenograft_workflow A 1. Cell Preparation & Implantation Inject 1-5 million SCLC cells mixed with Matrigel subcutaneously into the flank of immunodeficient mice (e.g., nude mice). B 2. Tumor Growth Monitoring Allow tumors to establish and reach a pre-defined volume (e.g., 100-150 mm³). A->B C 3. Randomization & Treatment Randomize mice into treatment (Amrubicin) and vehicle control groups. Administer treatment via a relevant route (e.g., i.v.). B->C D 4. Efficacy Assessment Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall health. C->D E 5. Endpoint & Analysis Euthanize mice at study endpoint. Excise tumors for ex vivo analysis (e.g., histology, biomarker assessment). D->E

Caption: Experimental workflow for an SCLC subcutaneous xenograft model.

Detailed Methodology:

  • Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Implantation: Harvest SCLC cells during their logarithmic growth phase. Prepare a single-cell suspension in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1 x 10⁶ to 5 x 10⁷ cells into the right flank of each mouse[17].

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.

  • Treatment Protocol: Once tumors reach an average volume of 100–150 mm³, randomize the animals into treatment and control groups. Administer amrubicin intravenously at a clinically relevant dose (e.g., 35-40 mg/m²) on a schedule such as for 3 consecutive days every 3 weeks[1][10][14]. The control group receives a vehicle solution.

  • Data Collection: Measure tumor volumes and mouse body weights 2-3 times weekly. Monitor for any signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the mice, and excise the tumors for weighing and subsequent analyses like immunohistochemistry (for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) or gene expression studies.

Conclusion and Future Directions

This compound is a well-established and potent topoisomerase II inhibitor with significant clinical activity against SCLC, particularly in the relapsed/refractory setting[2]. Its predictable, primarily hematologic, toxicity profile makes it a valuable agent in the therapeutic arsenal[1]. The provided protocols for in vitro and in vivo evaluation serve as a foundation for further research.

Future investigations should focus on:

  • Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to amrubicin. This could involve exploring the expression levels of topoisomerase II or enzymes involved in amrubicin's metabolism[18][19].

  • Combination Strategies: Further exploring rational combinations with other agents, including immunotherapy, as initial studies have shown promise[14].

  • Mechanisms of Resistance: Elucidating the mechanisms by which SCLC cells develop resistance to amrubicin to devise strategies to overcome it. Pre-treatment with other topoisomerase inhibitors like etoposide may impact efficacy[18].

References

Amrubicin Hydrochloride for Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of amrubicin hydrochloride in the treatment of non-small cell lung cancer (NSCLC). It consolidates key findings from clinical studies, details experimental methodologies, and elucidates the underlying mechanism of action.

Core Mechanism of Action

Amrubicin is a synthetic anthracycline derivative and a potent inhibitor of topoisomerase II.[1] Its primary mechanism of action involves the stabilization of the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands and leads to the accumulation of double-strand breaks.[2] This accumulation of DNA damage triggers a cascade of cellular events, culminating in apoptotic cell death.[2] The process is mediated by the activation of caspase-3 and caspase-7, which occurs prior to the loss of mitochondrial membrane potential.[3][4] This targeted action against the DNA replication process makes amrubicin particularly effective against rapidly proliferating cancer cells.[2]

Amrubicin Mechanism of Action Amrubicin's Molecular Mechanism in NSCLC Amrubicin This compound TopoII Topoisomerase II-DNA Complex Amrubicin->TopoII stabilizes DSB DNA Double-Strand Breaks TopoII->DSB induces DDR DNA Damage Response (ATM/ATR, Chk1/2) DSB->DDR activates G2M G2/M Cell Cycle Arrest DDR->G2M leads to Mitochondria Mitochondrial Pathway DDR->Mitochondria signals to Caspase Caspase-3/7 Activation Mitochondria->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis executes Clinical_Trial_Workflow General Clinical Trial Workflow for Amrubicin in NSCLC cluster_0 Patient Selection cluster_1 Treatment Administration cluster_2 Efficacy and Safety Assessment P1 Histologically/Cytologically Confirmed NSCLC T1 Amrubicin IV Infusion (e.g., 35-40 mg/m²) P1->T1 P2 Prior Platinum-Based Chemotherapy P2->T1 P3 Adequate Organ Function P3->T1 P4 ECOG Performance Status 0-2 P4->T1 E1 Tumor Response Evaluation (RECIST 1.1) T1->E1 E2 Adverse Event Monitoring (CTCAE) T1->E2 T2 Administered on Days 1-3 T2->E1 T2->E2 T3 Repeated Every 3 Weeks T3->E1 T3->E2 E3 Survival Analysis (PFS, OS) E1->E3 E2->E3

References

Amrubicin Hydrochloride: A Technical Guide to its Core Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride, a third-generation synthetic anthracycline, has emerged as a significant chemotherapeutic agent, particularly in the treatment of lung cancer.[1][2] Marketed in Japan for both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC), its efficacy, especially in relapsed or refractory cases, has garnered considerable attention within the oncology research community.[3] This technical guide provides an in-depth exploration of the core therapeutic targets of amrubicin, its mechanism of action, and a summary of key preclinical and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cancer therapeutics.

Core Therapeutic Target: DNA Topoisomerase II

The primary therapeutic target of amrubicin and its more potent active metabolite, amrubicinol, is DNA topoisomerase II.[1][4] This nuclear enzyme plays a critical role in managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[5][6] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand through the break, and then re-ligating the broken strands.[5][6]

Amrubicin exerts its cytotoxic effects by acting as a topoisomerase II poison. It intercalates into DNA and stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex").[4][6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[4][6] The persistence of these DNA breaks triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the activation of apoptotic pathways, ultimately leading to programmed cell death.[6]

Interestingly, amrubicin exhibits a lower DNA binding affinity compared to doxorubicin, another well-known anthracycline.[6] This characteristic may influence its intracellular distribution and contribute to its distinct efficacy and safety profile.[6]

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is centered on the disruption of DNA integrity through the inhibition of topoisomerase II. The downstream consequences of this inhibition involve several key signaling pathways.

Amrubicin_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Nuclear Events cluster_2 Cellular Response Amrubicin This compound Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism DNA_Topo_II DNA Topoisomerase II Amrubicinol->DNA_Topo_II Inhibits Cleavable_Complex Stabilized DNA-Topo II Cleavable Complex DNA_Topo_II->Cleavable_Complex Stabilizes DSBs DNA Double-Strand Breaks Cleavable_Complex->DSBs Prevents Re-ligation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis DSBs->Apoptosis

Caption: Mechanism of action of this compound.

Preclinical and Clinical Efficacy: A Quantitative Overview

Amrubicin has demonstrated significant antitumor activity in both preclinical models and clinical trials, particularly in lung cancer. The following tables summarize key quantitative data from these studies.

Preclinical Activity of Amrubicin
Cell Line/ModelDrugEndpointResult
Human Tumor XenograftsAmrubicinAntitumor ActivitySuperior to doxorubicin
Murine Experimental TumorsAmrubicinAntitumor ActivityAlmost equal to doxorubicin
P388 cellsAmrubicinNuclear Distribution20% (compared to 80% for doxorubicin)

Data sourced from preclinical studies.[1][6]

Clinical Efficacy of Amrubicin Monotherapy in Relapsed SCLC
Study/Patient PopulationDosing RegimenOverall Response Rate (ORR)Median Overall Survival (OS)
Japanese Patients35-40 mg/m² on days 1-3 every 3 weeks34% - 52%8.1 - 12.0 months
Refractory Relapse40 mg/m² on days 1-3 every 3 weeks50%10.3 months
Sensitive Relapse40 mg/m² on days 1-3 every 3 weeks52%11.6 months
Western Patients (Refractory ED-SCLC)40 mg/m² on days 1-3 every 3 weeks21%6.0 months

ED-SCLC: Extensive-Disease Small-Cell Lung Cancer.[1][7]

Clinical Efficacy of Amrubicin Combination Therapy in SCLC
CombinationPatient PopulationOverall Response Rate (ORR)Median Overall Survival (OS)
Amrubicin + CisplatinPreviously untreated ED-SCLC87.8%13.6 months
Amrubicin + TopotecanChemotherapy-naïve74%14.9 months
Amrubicin + TopotecanRelapsed43%10.2 months

Data from various Phase II and III clinical trials.

Experimental Protocols

Detailed experimental protocols for drug development are often proprietary. However, this section outlines the general methodologies for key experiments cited in the evaluation of amrubicin.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II.

TopoII_Decatenation_Assay cluster_workflow Experimental Workflow start Prepare reaction mix: kDNA, buffer, ATP add_amrubicin Add Amrubicin/Amrubicinol (or vehicle control) start->add_amrubicin add_topoII Add purified Topoisomerase II enzyme add_amrubicin->add_topoII incubate Incubate at 37°C add_topoII->incubate stop_reaction Stop reaction (e.g., with SDS) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA bands (e.g., Ethidium Bromide staining) electrophoresis->visualize end Analyze decatenation inhibition visualize->end

Caption: Workflow for a Topoisomerase II Decatenation Assay.

Methodology:

  • Reaction Setup: A reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA circles, is prepared with an appropriate buffer and ATP.[5][8]

  • Inhibitor Addition: Amrubicin or amrubicinol at various concentrations is added to the reaction tubes. A control with no inhibitor is also prepared.[5]

  • Enzyme Addition: Purified human topoisomerase II enzyme is added to initiate the reaction.[5][8]

  • Incubation: The reaction is incubated at 37°C to allow for the decatenation of kDNA by topoisomerase II.[5][8]

  • Reaction Termination: The reaction is stopped, typically by the addition of a detergent like SDS.[9]

  • Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated (unlinked) DNA migrates into the gel, while the catenated kDNA remains at the origin. The degree of inhibition is determined by the reduction in the amount of decatenated DNA in the presence of the drug.[5][8]

Human Tumor Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of a drug in a living organism.

Xenograft_Model_Workflow cluster_workflow Experimental Workflow start Prepare human cancer cell suspension inject_cells Subcutaneously inject cells into immunocompromised mice start->inject_cells tumor_growth Allow tumors to grow to a palpable size inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer Amrubicin (or vehicle control) randomize->treat monitor Monitor tumor volume and animal well-being treat->monitor end Euthanize and analyze tumor tissue monitor->end

Caption: Workflow for a Human Tumor Xenograft Model.

Methodology:

  • Cell Culture: Human cancer cells (e.g., SCLC cell lines) are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[10]

  • Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of the mice.[10][11]

  • Tumor Growth and Measurement: The tumors are allowed to grow to a predetermined size, and their volume is regularly measured using calipers.[10]

  • Treatment: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives amrubicin, typically administered intravenously, according to a specific dosing schedule. The control group receives a vehicle solution.[10]

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight and signs of toxicity are also monitored.[10]

Clinical Trial Methodology (Phase II Example for Relapsed SCLC)

Objective: To evaluate the efficacy and safety of amrubicin in patients with relapsed or refractory SCLC.

Patient Population: Patients with histologically or cytologically confirmed SCLC who have relapsed after at least one prior platinum-based chemotherapy regimen. Patients are often stratified into "sensitive" (relapse >90 days after first-line therapy) and "refractory" (relapse <=90 days after first-line therapy) groups.

Treatment Regimen: Amrubicin is typically administered intravenously at a dose of 40 mg/m² daily for three consecutive days, with the cycle repeated every 21 days.

Endpoints:

  • Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients with a complete or partial response to treatment.

  • Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), duration of response, and safety profile (assessment of adverse events).

Assessments: Tumor responses are typically evaluated every 6 weeks using imaging techniques such as CT scans, based on Response Evaluation Criteria in Solid Tumors (RECIST). Safety is monitored through regular physical examinations, and laboratory tests.

Conclusion

This compound is a potent chemotherapeutic agent with a well-defined primary therapeutic target: DNA topoisomerase II. Its mechanism of action, involving the stabilization of the cleavable complex and subsequent induction of DNA damage and apoptosis, has been extensively studied. Clinical trials have demonstrated its significant efficacy, particularly in the challenging setting of relapsed small-cell lung cancer. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals, highlighting the continued importance of amrubicin in the landscape of cancer therapy and as a foundation for the development of future topoisomerase II inhibitors. Further research may focus on identifying predictive biomarkers to optimize patient selection and exploring novel combination therapies to enhance its therapeutic potential.

References

Amrubicin Hydrochloride: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the cellular pharmacokinetics of amrubicin hydrochloride, a third-generation synthetic anthracycline. The document focuses on the mechanisms of cellular uptake, subcellular distribution, and the subsequent signaling pathways leading to apoptosis. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided for key assays.

Cellular Uptake and Influx Mechanisms

Amrubicin's entry into cancer cells is primarily characterized by a rapid influx, which is attributed to its high lipophilicity and intrinsic permeability.[1] This allows the drug to efficiently cross the cell membrane, a key factor in its ability to overcome certain forms of multidrug resistance.[1] Unlike other chemotherapeutics that rely heavily on specific transporters for cellular entry, amrubicin's uptake appears to be less dependent on a single transporter, contributing to its efficacy in resistant cell lines. While it is a weak substrate for the P-glycoprotein (ABCB1) efflux pump, its rapid influx can supersede the rate of efflux in certain contexts.[1]

The role of solute carrier (SLC) transporters, such as the organic anion-transporting polypeptides OATP1B1 and OATP1B3, in the uptake of amrubicin has not been definitively established. However, these transporters are known to facilitate the uptake of other anthracyclines and various anticancer drugs, suggesting a potential area for further investigation into amrubicin's complete uptake profile.

Subcellular Distribution

Once inside the cell, amrubicin and its highly potent metabolite, amrubicinol, exhibit a distinct distribution pattern compared to other anthracyclines like doxorubicin.[2][3] A significant portion of the intracellular drug concentration remains in the cytoplasm. Studies in P388 murine leukemia cells have shown that only about 10-20% of the intracellular amrubicin or amrubicinol localizes to the nuclear fraction.[2][3] This is in stark contrast to doxorubicin, where 70-80% of the drug is found in the nucleus.[2][3] This differential distribution suggests that while the nucleus is the ultimate target for its cytotoxic action, the cytoplasmic retention may influence the drug's overall activity and toxicity profile.[2]

Quantitative Data on Cellular Uptake and Cytotoxicity

The following tables summarize key quantitative data from in vitro studies of amrubicin and its active metabolite, amrubicinol.

Table 1: Comparative Intracellular Drug Levels and Cytotoxicity

Compound Cell Line Relative Intracellular Concentration (vs. Amrubicin) IC50 (1-hr exposure) Potency (vs. Amrubicin) Reference(s)
Amrubicin P388 1x - 1x [2][3]
Amrubicinol P388 ~6x - ~80x [2][3]
Doxorubicin P388 ~3x - ~40x [2][3]
Amrubicin U937 - 5.6 µM - [4]

| Amrubicinol | U937 | - | 0.069 µM | ~81x |[4] |

Table 2: Subcellular Distribution in P388 Leukemia Cells

Compound Cellular Compartment Percentage of Total Intracellular Drug Reference(s)
Amrubicin Nucleus 10-20% [2][3]
Amrubicinol Nucleus 10-20% [2][3]

| Doxorubicin | Nucleus | 70-80% |[2][3] |

Mechanism of Action and Signaling Pathway

Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[5] The drug intercalates into DNA and stabilizes the topoisomerase II-DNA cleavable complex. This action prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[5] The resulting DNA damage triggers a cellular response that includes cell cycle arrest at the G2/M phase and the initiation of the intrinsic apoptotic pathway.[1][6] This cascade is mediated by the activation of effector caspases, specifically caspase-3 and caspase-7, which occurs prior to the loss of mitochondrial membrane potential.[4][6]

Amrubicin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion AMR_ext Amrubicin (Extracellular) AMR_intra Amrubicin (Intracellular) Membrane->AMR_intra Passive Diffusion (High Lipophilicity) Amrubicinol Amrubicinol (Active Metabolite) AMR_intra->Amrubicinol Metabolism TopoII Topoisomerase II-DNA Complex Amrubicinol->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Casp37 Caspase-3/7 Activation DSB->Casp37 DNA Damage Response Mito Loss of Mitochondrial Membrane Potential Casp37->Mito Apoptosis Apoptosis Casp37->Apoptosis

Caption: Amrubicin's mechanism of action leading to apoptosis.

Experimental Protocols

The following sections provide representative protocols for assays used to study the cellular uptake and distribution of amrubicin. These are synthesized from standard methodologies for anthracycline analysis.

Protocol: In Vitro Cellular Uptake Assay

Objective: To quantify the intracellular accumulation of amrubicin over time.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., A549, P388) in 24-well plates at a density of 2 x 10^5 cells/well and culture for 24 hours to allow for adherence.

  • Drug Incubation: Aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 500 µL of culture medium containing the desired concentration of amrubicin (e.g., 10 µM) to each well. Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

  • Termination of Uptake: To stop the uptake process, rapidly aspirate the drug-containing medium and wash the cell monolayer three times with ice-cold PBS.

  • Cell Lysis: Add 200 µL of lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15 minutes. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay for normalization of drug uptake.

  • Drug Quantification (HPLC):

    • Add an internal standard to the cell lysate.

    • Precipitate proteins by adding methanol (4:1 v/v) and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial.

    • Inject a sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase, such as a mixture of tetrahydrofuran, dioxane, and water with acetic acid and sodium 1-octanesulfonate, for separation.

    • Detect amrubicin using a fluorescence detector with excitation at ~480 nm and emission at ~550 nm.

    • Calculate the intracellular amrubicin concentration based on a standard curve and normalize to the protein concentration (e.g., pmol amrubicin/mg protein).

Uptake_Workflow start Start: Seed Cells in 24-well Plate culture Culture for 24h start->culture wash1 Wash with PBS culture->wash1 incubate Incubate with Amrubicin (Time Course) wash1->incubate wash2 Stop Uptake: Wash with Ice-Cold PBS incubate->wash2 lyse Lyse Cells wash2->lyse protein_assay BCA Protein Assay lyse->protein_assay hplc_prep Prepare Lysate for HPLC (Protein Precipitation) lyse->hplc_prep data_analysis Calculate Uptake (pmol/mg protein) protein_assay->data_analysis hplc_run HPLC-Fluorescence Analysis hplc_prep->hplc_run hplc_run->data_analysis end_node End data_analysis->end_node

Caption: Experimental workflow for an in vitro cellular uptake assay.
Protocol: Subcellular Fractionation

Objective: To separate and quantify amrubicin in the nuclear and cytoplasmic fractions of cells.

Methodology:

  • Cell Culture and Treatment: Culture a larger quantity of cells (e.g., in 10 cm dishes) to ~80% confluency. Treat with amrubicin for a specified time (e.g., 1 hour).

  • Cell Harvesting: Wash cells with ice-cold PBS, scrape, and collect them by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cytoplasmic Fraction Isolation:

    • Resuspend the cell pellet in a hypotonic buffer (e.g., containing HEPES, MgCl2, KCl) and incubate on ice for 15 minutes to allow cells to swell.

    • Add a non-ionic detergent (e.g., NP-40) and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 720 x g for 5 minutes at 4°C.

    • The resulting supernatant is the cytoplasmic fraction.

  • Nuclear Fraction Isolation:

    • Wash the pellet from the previous step with the same buffer to remove residual cytoplasmic contaminants.

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • The resulting supernatant is the nuclear fraction.

  • Purity Assessment: Confirm the purity of each fraction by Western blotting for marker proteins (e.g., Histone H3 for the nucleus, α-Tubulin for the cytoplasm).

  • Drug Quantification: Quantify the amrubicin concentration in both the nuclear and cytoplasmic fractions using the HPLC method described in Protocol 5.1.

Conclusion

This compound's cellular uptake is characterized by rapid, passive influx driven by its lipophilicity, which contributes to its effectiveness in overcoming some forms of drug resistance. Its subcellular distribution is notably different from older anthracyclines, with a lower percentage accumulating in the nucleus. The primary mechanism of action is the potent inhibition of topoisomerase II, leading to DNA damage and caspase-3/7-mediated apoptosis. The provided data and protocols offer a foundational guide for researchers investigating the cellular pharmacology of this important anticancer agent. Further research is warranted to elucidate the potential role of specific influx transporters and to obtain more detailed kinetic data of its cellular transport.

References

Amrubicin Hydrochloride: A Technical Guide on its Impact on DNA Replication and Cellular Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Amrubicin hydrochloride is a potent, third-generation synthetic anthracycline that functions as a topoisomerase II inhibitor.[1][2] Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase II and DNA.[3][4] This action prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[5][6] Consequently, DNA replication and transcription are inhibited, triggering a cascade of cellular events that include G2/M phase cell cycle arrest and, ultimately, apoptosis.[3][4][7] Amrubicin is metabolized into amrubicinol, a significantly more active compound that shares the same mechanism.[8][9][10] This technical guide provides an in-depth analysis of amrubicin's molecular mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways and workflows.

Core Mechanism of Action: Inhibition of DNA Topoisomerase II

Amrubicin's cytotoxic effects are primarily driven by its interaction with DNA topoisomerase II (Topo II), a critical nuclear enzyme that modulates DNA topology during replication, transcription, and chromosome segregation.[3][11][12] Unlike some other anthracyclines such as doxorubicin, where DNA intercalation is a major component of its activity, amrubicin's cell growth-inhibitory effects are predominantly due to the inhibition of Topo II.[3][5][13]

Stabilization of the Topoisomerase II-DNA Cleavable Complex

The catalytic cycle of Topo II involves creating a transient double-strand break in one DNA duplex to allow another to pass through, followed by the re-ligation of the break.[13] Amrubicin and its active metabolite, amrubicinol, interfere with this process by trapping the enzyme-DNA intermediate, known as the "cleavable complex".[9][11] By stabilizing this ternary complex, amrubicin effectively prevents the re-ligation step, resulting in permanent, protein-linked DNA double-strand breaks.[5][6] This mechanism is more akin to that of etoposide than to doxorubicin.[1]

Induction of DNA Damage

The persistence of these double-strand breaks is recognized by the cell as significant DNA damage.[5][9] This damage serves as a primary signal for the activation of downstream cellular damage response pathways. The extent of DNA-protein complex formation and subsequent double-strand breaks induced by amrubicin and amrubicinol is extensive compared to doxorubicin.[5]

cluster_drug_action Drug Action cluster_cellular_response Cellular Response Amrubicin Amrubicin / Amrubicinol Complex Stabilized Ternary Complex (Topo II-DNA-Amrubicin) Amrubicin->Complex Stabilizes TopoII_DNA Topoisomerase II + DNA TopoII_DNA->Complex Traps DSB DNA Double-Strand Breaks Complex->DSB Prevents Re-ligation Replication_Halt Inhibition of DNA Replication DSB->Replication_Halt G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of Amrubicin-induced cytotoxicity.

Cellular Consequences and Efficacy

The accumulation of DNA double-strand breaks initiates a robust cellular response, fundamentally halting the cell's proliferative capacity.

G2/M Phase Cell Cycle Arrest

Upon detection of DNA damage, cell cycle checkpoints are activated to prevent the cell from entering mitosis with a compromised genome. Treatment with amrubicin leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[4][8] This arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, it leads to programmed cell death.

Induction of Apoptosis

Prolonged G2/M arrest and irreparable DNA damage trigger the intrinsic apoptotic pathway. Studies have shown that amrubicin and amrubicinol induce apoptosis in a dose-dependent manner, characterized by nuclear morphological changes and DNA fragmentation.[4][8] This process is mediated by the activation of key executioner caspases, specifically caspase-3 and caspase-7, which occurs prior to the loss of mitochondrial membrane potential.[3][8]

Quantitative Efficacy Data

The cytotoxic potency of amrubicin and its metabolite amrubicinol has been quantified across various human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's efficacy in vitro.

Cell LineCompoundIC₅₀ ValueReference
Human Leukemia (U937)Amrubicin5.6 µM[8]
Human Leukemia (U937)Amrubicinol0.069 µM[8]
Human Lung Adeno. (A549)Amrubicin2.4 ± 0.8 µg/mL[14]
Human Lung Carcinoma (LX-1)Amrubicin1.1 ± 0.2 µg/mL[14]
Human Epidermoid Ca. (A431)Amrubicin0.61 ± 0.10 µg/mL[14]
Human Breast Adeno. (BT-474)Amrubicin3.0 ± 0.3 µg/mL[14]

Table 1: In Vitro Cytotoxicity of Amrubicin and Amrubicinol.

Key Experimental Protocols

The following protocols describe standard methodologies used to evaluate the effect of amrubicin on DNA replication and cell viability.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay measures the ability of a compound to inhibit the Topo II-mediated decatenation (unlinking) of catenated DNA networks, typically kinetoplast DNA (kDNA) from Crithidia fasciculata.[15]

  • Reaction Setup: Prepare a reaction mixture containing kDNA (e.g., 0.2 µg), purified human Topo II enzyme (e.g., 0.5-5 units), and ATP in a suitable reaction buffer.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction.[11]

  • Termination: Stop the reaction by adding a stop buffer containing SDS (to dissociate protein-DNA complexes) and proteinase K (to digest the enzyme).

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. Catenated kDNA cannot enter the gel, while decatenated DNA circles can.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Combine kDNA Substrate, Topo II Enzyme, and ATP B Add Amrubicin (or Vehicle Control) A->B C Incubate at 37°C (e.g., 30 min) B->C D Terminate Reaction (SDS/Proteinase K) C->D E Agarose Gel Electrophoresis D->E F Visualize Bands (UV Transilluminator) E->F

Caption: Experimental workflow for a Topo II decatenation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following drug treatment.[8]

  • Cell Culture and Treatment: Seed cells (e.g., U937) at an appropriate density and allow them to adhere or stabilize. Treat the cells with various concentrations of amrubicin for a specified duration (e.g., 24-72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes. This step can be performed overnight at -20°C.

  • Staining: Rehydrate the cells in PBS and treat with RNase A to prevent staining of double-stranded RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases based on their DNA content. An increase in the G2/M population indicates cell cycle arrest at that phase.

start Seed and Culture Cells treat Treat with Amrubicin or Vehicle start->treat harvest Harvest Cells (Trypsinization/Centrifugation) treat->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide (with RNase A) fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histograms (G1, S, G2/M) acquire->analyze

Caption: Workflow for cell cycle analysis via flow cytometry.

Cell Viability Assay (WST-1 or AlamarBlue)

This method is used to quantify the number of viable cells after exposure to a cytotoxic agent and to calculate IC₅₀ values.[14]

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate overnight.

  • Drug Treatment: Treat the cells with a range of serial dilutions of this compound. Include untreated and vehicle-only wells as controls.

  • Incubation: Incubate the plates for a standard period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • Reagent Addition: Add a metabolic indicator reagent such as WST-1 or AlamarBlue to each well. These reagents change color or fluoresce in response to metabolic activity, which is proportional to the number of viable cells.

  • Final Incubation: Incubate for an additional 1-4 hours to allow for color development.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Conclusion

This compound's effect on DNA replication is potent and specific. By targeting DNA topoisomerase II and stabilizing the cleavable complex, it introduces a high level of DNA double-strand breaks that are incompatible with continued cell division. This primary action triggers a cascade of events, including G2/M cell cycle arrest and caspase-mediated apoptosis, which collectively account for its strong antitumor activity. The methodologies outlined in this guide provide a robust framework for researchers to further investigate amrubicin and other Topo II inhibitors, facilitating the ongoing development of effective cancer chemotherapeutics.

References

Amrubicin Hydrochloride: A Technical Guide to its Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Amrubicin hydrochloride is a potent, wholly synthetic 9-aminoanthracycline derivative developed for the treatment of cancer, most notably small-cell lung cancer (SCLC).[1][2] Its cytotoxic effects are primarily mediated through the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning amrubicin-induced apoptotic cell death. The core mechanism involves the inhibition of DNA topoisomerase II, which stabilizes the enzyme-DNA "cleavable complex," leading to irreparable double-strand DNA breaks.[1][3] This genomic damage triggers a cascade of cellular events, including G2/M phase cell cycle arrest, a subsequent loss of mitochondrial membrane potential (Δψm), and the activation of the executioner caspase-3 and caspase-7, culminating in programmed cell death.[1][4] This document details the signaling pathways, presents quantitative data on cellular responses, outlines key experimental protocols for investigation, and provides visual diagrams to elucidate these complex processes.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target of amrubicin and its highly active metabolite, amrubicinol, is DNA topoisomerase II.[1][2] This nuclear enzyme is critical during DNA replication and transcription, where it resolves topological challenges in the DNA helix by creating transient, enzyme-linked double-strand breaks (DSBs).[1][5]

Amrubicin functions as a "topoisomerase II poison." It does not inhibit the enzyme's ability to cleave DNA; rather, it intercalates into the DNA and stabilizes the covalent intermediate state, known as the topoisomerase II-DNA cleavable complex.[1][3][5] This stabilization prevents the enzyme from re-ligating the broken DNA strands. The collision of replication forks with these trapped complexes converts the transient breaks into permanent, cytotoxic double-strand DNA lesions.[6] This accumulation of irreversible DNA damage is the initial trigger for the apoptotic cascade.[1][3]

G Amrubicin Amrubicin / Amrubicinol Complex Stabilized Topoisomerase II- DNA Cleavable Complex Amrubicin->Complex TopoII Topoisomerase II TopoII->Complex Binds DNA Nuclear DNA DNA->Complex DSB Irreversible Double- Strand DNA Breaks Complex->DSB Replication Collision Apoptosis Apoptosis Pathway DSB->Apoptosis Triggers G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria Amrubicin Amrubicin TopoII Topoisomerase II Amrubicin->TopoII Inhibits Complex Stabilized TopoII-DNA Cleavable Complex DSB DNA Double-Strand Breaks G2M G2/M Cell Cycle Arrest DSB->G2M Induces Casp9 Initiator Caspases (e.g., Caspase-9) DSB->Casp9 Activates (via DNA Damage Response) Mito Mitochondria DeltaPsi Loss of Mitochondrial Membrane Potential (Δψm) Mito->DeltaPsi Undergoes Casp37 Effector Caspases (Caspase-3, Caspase-7) Casp9->Casp37 Activates Casp37->DeltaPsi Amplifies Substrates Cellular Substrate Cleavage (e.g., PARP) Casp37->Substrates Cleaves Apoptosis Apoptosis (DNA Fragmentation, Nuclear Condensation) Substrates->Apoptosis Leads to G Start Cancer Cell Culture Treatment Treat with Amrubicin (Dose-Response / Time-Course) Start->Treatment Harvest Harvest Cells (Adherent & Suspension) Treatment->Harvest FCM_Apoptosis Flow Cytometry: Annexin V / PI Staining Harvest->FCM_Apoptosis FCM_Cycle Flow Cytometry: PI Staining (DNA Content) Harvest->FCM_Cycle Mito_Potential Mitochondrial Assay: Δψm-sensitive Dyes (e.g., TMRM, JC-1) Harvest->Mito_Potential WB_Caspase Western Blot: Caspase-3 Cleavage Harvest->WB_Caspase Result_Apoptosis Quantify Apoptotic vs. Necrotic vs. Live Cells FCM_Apoptosis->Result_Apoptosis Result_Cycle Quantify G0/G1, S, and G2/M Phases FCM_Cycle->Result_Cycle Result_Mito Measure Mitochondrial Depolarization Mito_Potential->Result_Mito Result_Caspase Detect Cleaved (Active) Caspase-3 (p17/p19) WB_Caspase->Result_Caspase

References

Amrubicin Hydrochloride Pharmacokinetics in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of amrubicin hydrochloride, a potent topoisomerase II inhibitor, and its active metabolite, amrubicinol, in various preclinical animal models. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of this chemotherapeutic agent.

Introduction

Amrubicin, a synthetic 9-aminoanthracycline, has demonstrated significant antitumor activity. A key feature of its pharmacology is its metabolic conversion to amrubicinol, a metabolite reported to be 10 to 100 times more cytotoxic than the parent drug.[1] Understanding the pharmacokinetic profiles of both amrubicin and amrubicinol across different animal species is crucial for the nonclinical safety assessment and for predicting its behavior in humans. This guide summarizes available pharmacokinetic data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of amrubicin's disposition in common animal models.

Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of amrubicin and amrubicinol following intravenous administration in various animal models. It is important to note that comprehensive pharmacokinetic data for amrubicin and its metabolite in all common preclinical species is not extensively published in publicly available literature. The tables reflect the currently accessible information, with gaps indicating areas for future investigation.

Table 1: Pharmacokinetic Parameters of Amrubicin in Animal Models (Intravenous Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Clearance (CL)
Rat 14 (lethal dose)N/AN/AN/AN/AN/A
Mouse 42 (lethal dose)N/AN/AN/AN/AN/A
Dog 4 (lethal dose)N/AN/AN/Aα: 0.06 ± 0.01β: 2.0 ± 0.3[2]N/A
Monkey N/AN/AN/AN/AN/AN/A

N/A: Data not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Amrubicinol in Animal Models (Following Intravenous Administration of Amrubicin)

SpeciesAmrubicin Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)
Rat N/AN/AN/AN/AN/A
Mouse N/AN/AN/AN/AN/A
Dog N/AN/AN/AN/AN/A
Monkey N/AN/AN/AN/AN/A

N/A: Data not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies for key experiments cited in the literature.

Animal Models and Drug Administration
  • Animal Species: Studies have been conducted in mice, rats, and dogs.[2]

  • Administration Route: this compound is typically administered intravenously (IV).

  • Dosing: The drug is dissolved in a suitable vehicle, such as saline, for administration. Doses have varied depending on the study's objective, with some studies using lethal doses to establish toxicity profiles.[2]

Sample Collection and Preparation
  • Matrix: Blood is the primary biological matrix collected for pharmacokinetic analysis.

  • Collection: Blood samples are typically collected at predetermined time points post-administration via methods appropriate for the species, such as tail vein, saphenous vein, or jugular vein puncture.

  • Processing: Whole blood is processed to obtain plasma by centrifugation. Samples are then stored, often at -20°C or below, until analysis.

Bioanalytical Methods

The quantification of amrubicin and amrubicinol in plasma is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma. This typically involves adding a solvent like methanol to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant is then injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is frequently used.

    • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer is used for separation.

    • Detection: Fluorescence detection is employed, with excitation and emission wavelengths optimized for amrubicin and amrubicinol.

  • Quantification: The concentration of the analytes is determined by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of the compounds.

  • Sample Preparation: Similar to HPLC, protein precipitation or liquid-liquid extraction is used to prepare the plasma samples.

  • Chromatographic Conditions: A C18 column with a gradient elution using a mobile phase of acetonitrile and water with an additive like formic acid is a common setup.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for amrubicin and amrubicinol are monitored for selective and sensitive quantification.

  • Quantification: An internal standard is typically used to improve the accuracy and precision of the measurement. Concentrations are determined from a standard curve.

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Amrubicin

Amrubicin undergoes metabolic conversion to its highly active metabolite, amrubicinol, primarily through the reduction of the C-13 carbonyl group. This reaction is catalyzed by carbonyl reductase.[2] Other metabolic pathways include reductive deglycosylation.[3] The metabolism of amrubicin is mediated by several enzymes, including NADPH-cytochrome P450 reductase and NADPH:quinone oxidoreductase.[3]

metabolic_pathway cluster_enzymes Mediating Enzymes Amrubicin Amrubicin Amrubicinol Amrubicinol Amrubicin->Amrubicinol Carbonyl Reductase Aglycones Aglycones Amrubicin->Aglycones Reductive Deglycosylation Deaminated_Amrubicin Deaminated_Amrubicin Amrubicin->Deaminated_Amrubicin Polar_Metabolites Polar_Metabolites Amrubicin->Polar_Metabolites Glucuronides Glucuronides Amrubicinol->Glucuronides NADPH-P450 Reductase NADPH-P450 Reductase NAD(P)H-Quinone Oxidoreductase NAD(P)H-Quinone Oxidoreductase

Metabolic pathway of amrubicin.
Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a standard workflow for conducting a preclinical pharmacokinetic study of amrubicin.

experimental_workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal Acclimation Animal Acclimation Dose Preparation Dose Preparation Animal Acclimation->Dose Preparation Intravenous Administration Intravenous Administration Dose Preparation->Intravenous Administration Blood Sample Collection Blood Sample Collection Intravenous Administration->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS or HPLC Analysis LC-MS/MS or HPLC Analysis Sample Extraction->LC-MS/MS or HPLC Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS or HPLC Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Typical pharmacokinetic study workflow.
Relationship Between Pharmacokinetic Parameters

The primary pharmacokinetic parameters are interconnected and provide a comprehensive picture of the drug's disposition.

pk_relationships Dose Dose Cmax Cmax Dose->Cmax AUC AUC Dose->AUC Tmax Tmax Cmax->Tmax CL CL AUC->CL CL = Dose / AUC t_half t_half CL->t_half Vd Vd Vd->t_half t½ ∝ Vd / CL

Relationship of pharmacokinetic parameters.

Conclusion

This technical guide has summarized the available pharmacokinetic data for this compound in animal models, provided an overview of the experimental protocols used in these studies, and visualized key metabolic and procedural pathways. The data indicates that amrubicin is rapidly metabolized to its active form, amrubicinol. However, there is a notable lack of comprehensive, publicly available quantitative pharmacokinetic data across all commonly used preclinical species. Further studies are warranted to fill these knowledge gaps, which will be critical for a more complete understanding of amrubicin's preclinical pharmacology and for refining its clinical development.

References

Methodological & Application

Amrubicin Hydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrubicin hydrochloride is a potent synthetic anthracycline derivative and a topoisomerase II inhibitor, demonstrating significant antitumor activity, particularly in lung cancer.[1][2] Its primary mechanism of action involves the stabilization of the DNA-topoisomerase II complex, which obstructs the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell cycle arrest and apoptosis.[3][4][5] Amrubicin is metabolized to an active form, amrubicinol, which exhibits 5 to 54 times greater potency than the parent compound.[6][7][8] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound, including cytotoxicity assays, topoisomerase II inhibition analysis, and cell cycle profiling.

Mechanism of Action

Amrubicin and its active metabolite, amrubicinol, function as topoisomerase II inhibitors.[1][2][5] Unlike other anthracyclines such as doxorubicin, amrubicin shows a lower affinity for DNA intercalation.[3][4] Its cytotoxic effects are primarily mediated by stabilizing the covalent complex between topoisomerase II and DNA.[3][4][5] This action prevents the re-ligation of the DNA double helix, leading to an accumulation of DNA double-strand breaks.[3][4] The resulting DNA damage triggers a cellular cascade, including the activation of caspases-3 and -7 and cleavage of poly(ADP-ribose) polymerase (PARP), ultimately inducing apoptosis.[3][4] This inhibition of DNA replication and transcription also leads to cell cycle arrest, typically at the G2/M phase.[3][4]

This compound Mechanism of Action Amrubicin Amrubicin Hydrochloride Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism TopoII Topoisomerase II Amrubicinol->TopoII Inhibits Complex Stabilized Topo II-DNA Cleavable Complex Amrubicinol->Complex Stabilizes DNA DNA TopoII->DNA Binds to DSB DNA Double-Strand Breaks Complex->DSB Prevents re-ligation G2M_Arrest G2/M Phase Cell Cycle Arrest DSB->G2M_Arrest Apoptosis Apoptosis DSB->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase PARP PARP Cleavage Apoptosis->PARP

Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of Amrubicin and its active metabolite, Amrubicinol, across various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Amrubicin

Cell LineCancer TypeIC50 (µg/mL)
LX-1Lung Adenocarcinoma1.1 ± 0.2
A549Lung Adenocarcinoma2.4 ± 0.8
A431Epidermoid Carcinoma0.61 ± 0.10
BT-474Breast Cancer3.0 ± 0.3
U937Histiocytic Lymphoma5.6 µM

Data sourced from MedchemExpress.[9]

Table 2: Comparative Potency of Amrubicinol

Potency MetricValue
Increased Potency vs. Amrubicin5 to 54 times
Intracellular IC50 vs. Amrubicin3 to 8 times lower

Data sourced from a study on human tumor cells.[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line of choice (e.g., A549, U937)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Drug Add Amrubicin Dilutions Incubate_24h_1->Add_Drug Incubate_48_72h Incubate 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT-based cytotoxicity assay.
Topoisomerase II Inhibition Assay (In Vitro)

This protocol describes a cell-free assay to measure the inhibition of purified human topoisomerase II by this compound.

Materials:

  • This compound

  • Purified Human DNA Topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II reaction buffer

  • ATP

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing topoisomerase II reaction buffer, supercoiled plasmid DNA, and ATP.

  • Drug Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (with enzyme, no drug) and a negative control (no enzyme).

  • Enzyme Addition: Add purified human topoisomerase II to all tubes except the negative control.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the positive control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of amrubicin's effect.

Cell Cycle Analysis Workflow Start Start Treat_Cells Treat Cells with Amrubicin Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix in 70% Ethanol Wash_PBS->Fix_Ethanol Stain_PI Stain with Propidium Iodide Fix_Ethanol->Stain_PI Flow_Cytometry Analyze by Flow Cytometry Stain_PI->Flow_Cytometry Analyze_Histogram Analyze DNA Content Histogram Flow_Cytometry->Analyze_Histogram End End Analyze_Histogram->End

Workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols for Amrubicin Hydrochloride MTT Assay for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Amrubicin Hydrochloride on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Introduction

This compound is a potent synthetic anthracycline derivative and a topoisomerase II inhibitor.[1][2] Its primary mechanism of action involves the stabilization of the DNA-topoisomerase II complex, which leads to DNA double-strand breaks, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death). Amrubicin is clinically utilized in the treatment of lung cancer, particularly small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC).[1][2] The MTT assay is a well-established colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[3]

Data Presentation

The following table summarizes the in vitro cytotoxicity of Amrubicin and its active metabolite, Amrubicinol, against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeCompoundIC50 (µM)Exposure TimeAssay Method
LX-1Small Cell Lung CancerAmrubicin0.42 ± 0.053 daysWST-1/AlamarBlue
LX-1Small Cell Lung CancerAmrubicinol0.021 ± 0.0023 daysWST-1/AlamarBlue
A549Non-Small Cell Lung CancerAmrubicin1.1 ± 0.13 daysWST-1/AlamarBlue
A549Non-Small Cell Lung CancerAmrubicinol0.030 ± 0.0033 daysWST-1/AlamarBlue
A431Epidermoid CarcinomaAmrubicin0.88 ± 0.093 daysWST-1/AlamarBlue
A431Epidermoid CarcinomaAmrubicinol0.062 ± 0.0073 daysWST-1/AlamarBlue
BT-474Breast CancerAmrubicin0.55 ± 0.063 daysWST-1/AlamarBlue
BT-474Breast CancerAmrubicinol0.025 ± 0.0033 daysWST-1/AlamarBlue

Experimental Protocols

This section provides a detailed methodology for performing an MTT assay to determine the cell viability of cancer cells treated with this compound.

Materials:

  • This compound

  • Human cancer cell lines of interest (e.g., A549, H69)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidic isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments could be from 0.01 µM to 10 µM.

    • Remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including the controls.

    • Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the corresponding this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of cell viability.

Mandatory Visualizations

Diagram of the this compound Signaling Pathway

Amrubicin_Signaling_Pathway Amrubicin Amrubicin Hydrochloride TopoisomeraseII Topoisomerase II Amrubicin->TopoisomeraseII Inhibits DNA DNA TopoisomeraseII->DNA Stabilizes complex with DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Leads to CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for the MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Amrubicin Add Amrubicin Hydrochloride Incubate_24h->Add_Amrubicin Incubate_Drug Incubate (e.g., 48h) Add_Amrubicin->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (% Viability, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay.

References

Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Amrubicin Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, where tumor tissues from a patient are directly implanted into immunodeficient mice, have become a cornerstone of preclinical oncology research.[1][2] These models are recognized for maintaining the histological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating the efficacy of anticancer agents compared to traditional cell line-derived xenografts.[1][2] Amrubicin, a third-generation synthetic anthracycline, is a potent topoisomerase II inhibitor approved in Japan for the treatment of small-cell and non-small-cell lung cancers.[3][4] These application notes provide detailed protocols for establishing PDX models to investigate the antitumor activity of Amrubicin, relevant for cancers such as small cell lung cancer (SCLC).

Mechanism of Action of Amrubicin

Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects by inhibiting topoisomerase II.[3][5] This enzyme is crucial for DNA replication and transcription, as it resolves DNA topological problems by creating and religating double-strand breaks.[3][6] Amrubicin stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[3][6][7] The accumulation of these stalled complexes leads to irreversible DNA double-strand breaks, triggering cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[3][6][8]

Amrubicin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Amrubicin Amrubicin/ Amrubicinol TopoisomeraseII Topoisomerase II Amrubicin->TopoisomeraseII Inhibits DNA DNA TopoisomeraseII->DNA Binds and creates transient breaks Cleavable_Complex Stabilized Topo II-DNA Cleavable Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Prevents re-ligation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Amrubicin's Mechanism of Action.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the subcutaneous implantation of fresh human tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue (e.g., from small cell lung cancer) collected under sterile conditions.

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice), 6-8 weeks old.[9]

  • Sterile surgical instruments.

  • Matrigel (optional).

  • Anesthesia (e.g., isoflurane).

  • Analgesics.

  • Betadine and 70% ethanol.

Procedure:

  • Tumor Tissue Preparation:

    • Transport fresh tumor tissue from the clinic to the laboratory on ice in a sterile collection medium.

    • In a sterile biosafety cabinet, wash the tissue with sterile phosphate-buffered saline (PBS).

    • Remove any necrotic or fatty tissue.

    • Cut the tumor into small fragments of approximately 2-3 mm³.[10]

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Shave the hair from the implantation site (typically the flank).

    • Disinfect the skin with betadine followed by 70% ethanol.

  • Subcutaneous Implantation:

    • Make a small incision (approximately 5 mm) in the skin at the prepared site.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • (Optional) Mix the tumor fragment with Matrigel to support initial growth.

    • Insert one tumor fragment into the subcutaneous pocket.

    • Close the incision with a wound clip or suture.

  • Post-Operative Care:

    • Administer a post-operative analgesic as recommended by the institutional animal care and use committee (IACUC).

    • Monitor the mice regularly for tumor growth and overall health. Tumor palpation should begin one week post-implantation.

    • Tumors may take several weeks to months to become established.

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.[11]

    • Aseptically resect the tumor and prepare fragments for implantation into the next generation of mice (passaging) or for cryopreservation.

Protocol 2: Amrubicin Dosing and Tumor Growth Monitoring

Materials:

  • Amrubicin hydrochloride.

  • Sterile saline for injection.

  • Digital calipers.

  • Animal balance.

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³).

Procedure:

  • Cohort Formation:

    • Once tumors reach the desired starting volume, randomize mice into treatment and control groups (n=8-10 mice per group is recommended).

  • Amrubicin Preparation and Administration:

    • Reconstitute this compound in sterile saline to the desired concentration.

    • A common dosing schedule for Amrubicin in preclinical models is intravenous (IV) administration.[12] A potential regimen is 35-40 mg/m² administered on days 1, 2, and 3, repeated every 3 weeks.[12][13] Note that mouse-to-human dose conversions should be carefully calculated. A 5-day consecutive treatment schedule has also been shown to be effective.[14]

  • Tumor Volume Measurement:

    • Measure the tumor dimensions (length and width) twice weekly using digital calipers.

    • Calculate the tumor volume using the formula: Volume (mm³) = (Length × Width²) / 2 .

    • Record the body weight of each mouse at the time of tumor measurement to monitor toxicity.

  • Endpoint Criteria:

    • Define study endpoints, which may include a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (>20%), or signs of distress, in accordance with IACUC guidelines.

Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections.

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity.

  • Blocking buffer (e.g., normal goat serum).

  • Primary antibody against the biomarker of interest (e.g., Topoisomerase IIα, Ki-67).

  • HRP-conjugated secondary antibody.

  • DAB substrate kit.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol, followed by distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary antibody at the optimal dilution and temperature.

    • Wash with buffer (e.g., PBS-T).

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash with buffer.

    • Apply DAB substrate and monitor for color development.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through a graded ethanol series and xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.

Data Presentation and Analysis

Quantitative data from Amrubicin PDX studies should be clearly summarized. Below are example tables for presenting tumor growth inhibition and response rates.

Table 1: Tumor Growth Inhibition (TGI) in Amrubicin-Treated PDX Models

PDX Model IDTreatment GroupMean Tumor Volume (Day 0) (mm³)Mean Tumor Volume (End of Study) (mm³)% TGIp-value
SCLC-001Vehicle Control152.41850.6--
SCLC-001Amrubicin155.1450.279.4%<0.01
SCLC-002Vehicle Control148.91925.3--
SCLC-002Amrubicin151.3980.753.2%<0.05

% TGI is calculated as: [1 - (Mean tumor volume change in treated group / Mean tumor volume change in control group)] × 100.

Table 2: Response to Amrubicin in a Cohort of PDX Models

PDX Model IDBest Response
SCLC-001Partial Response (PR)
SCLC-002Stable Disease (SD)
SCLC-003Progressive Disease (PD)
SCLC-004Complete Response (CR)

Response criteria can be adapted from RECIST guidelines: CR (disappearance of tumor), PR (≥30% decrease in tumor volume), PD (≥20% increase in tumor volume), SD (neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD).

Visualization of Experimental Workflow

A clear workflow is essential for planning and executing a PDX study.

PDX_Amrubicin_Workflow Patient_Tumor 1. Obtain Patient Tumor Tissue (e.g., SCLC Biopsy) Implantation 2. Subcutaneous Implantation into NSG Mice (P0) Patient_Tumor->Implantation Tumor_Growth_P0 3. Monitor P0 Tumor Growth Implantation->Tumor_Growth_P0 Passaging 4. Passage Tumor to Expand Cohort (P1, P2, etc.) Tumor_Growth_P0->Passaging Cohort_Formation 5. Establish Cohorts for Study (Tumor Volume ~150 mm³) Passaging->Cohort_Formation Randomization 6. Randomize into Groups Cohort_Formation->Randomization Treatment_Group Treatment Group (Amrubicin) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Dosing 7. Administer Treatment Treatment_Group->Dosing Control_Group->Dosing Monitoring 8. Monitor Tumor Volume and Body Weight (2x/week) Dosing->Monitoring Endpoint 9. Study Endpoint Reached Monitoring->Endpoint Data_Analysis 10. Data Analysis (%TGI, Response Rate) Endpoint->Data_Analysis Tissue_Harvest 11. Harvest Tumors for Ex Vivo Analysis Endpoint->Tissue_Harvest IHC 12. Immunohistochemistry (e.g., Topo II, Ki-67) Tissue_Harvest->IHC

Figure 2: Experimental Workflow for an Amrubicin PDX Study.

References

Application Notes and Protocols: Amrubicin Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin Hydrochloride is a potent, third-generation synthetic anthracycline and a specific inhibitor of topoisomerase II.[1] It is utilized in cancer research, particularly for lung cancer studies, as a prodrug for its active metabolite, amrubicinol.[1] this compound exerts its cytotoxic effects by intercalating into DNA and stabilizing the DNA-topoisomerase II complex. This action prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell viability assays.

Physicochemical Properties and Mechanism of Action

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro studies.

PropertyValueSource
Molecular Formula C₂₅H₂₆ClNO₉[4][5][6]
Molecular Weight 519.9 g/mol [4][6]
Solubility Soluble in DMSO (>10 mM), insoluble in water.[1][2][3]
Storage (Powder) Store at -20°C.[3][7]
Storage (Stock Solution) Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Mechanism of Action: this compound's primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription.[1][2][7] By stabilizing the cleavable complex between topoisomerase II and DNA, Amrubicin prevents the re-ligation of DNA double-strand breaks.[1][3] This accumulated DNA damage triggers a downstream cascade of cellular events, including the activation of caspase-3 and caspase-7, leading to programmed cell death, or apoptosis.[1][3]

amrubicin_pathway cluster_cell Cancer Cell Amrubicin Amrubicin Hydrochloride Topoisomerase_II Topoisomerase II-DNA Complex Amrubicin->Topoisomerase_II Inhibition DSB DNA Double-Strand Breaks Topoisomerase_II->DSB Stabilization Caspase Caspase-3/7 Activation DSB->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-warm the DMSO: Bring the sterile DMSO to room temperature.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 5.199 mg per 1 mL of DMSO.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • For enhanced solubility, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[2][3]

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Safety Precautions: this compound is a cytotoxic agent. Handle with extreme care using appropriate PPE. All waste materials should be disposed of according to institutional guidelines for hazardous materials.

2. Cell Viability Assay (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

Figure 2: Workflow for a cell viability assay using this compound.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a series of dilutions of this compound from your stock solution in complete cell culture medium. The final concentration of DMSO in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Expected Results:

Treatment with this compound is expected to decrease cell viability in a dose-dependent manner. The IC₅₀ values will vary depending on the cell line used. For example, reported IC₅₀ values for Amrubicin are 1.1 ± 0.2 µg/mL for LX-1 cells, 2.4 ± 0.8 µg/mL for A549 cells, and 3.3 µM for CCRF-CEM cells.[1][2][3]

Troubleshooting:

  • Drug Precipitation: If the drug precipitates upon dilution in the aqueous culture medium, ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. It may be necessary to prepare a more diluted stock solution.

  • High Background in MTT Assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution. Residual phenol red in the medium can interfere with the absorbance reading.

  • Inconsistent Results: Ensure uniform cell seeding and accurate pipetting of drug dilutions. Use a multichannel pipette for adding reagents to minimize well-to-well variability.

References

Application Notes and Protocols for Amrubicin Hydrochloride and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride, a synthetic 9-aminoanthracycline, is a potent topoisomerase II inhibitor. Cisplatin is a platinum-based chemotherapy agent that forms DNA adducts and cross-links, leading to cell cycle arrest and apoptosis. The combination of amrubicin and cisplatin has been investigated as a therapeutic strategy in various malignancies, particularly in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC). Preclinical studies have demonstrated a synergistic cytotoxic effect between these two agents, with the combination showing enhanced induction of apoptosis, even in cisplatin-resistant cell lines.[1] This document provides a comprehensive overview of the combination therapy, including quantitative data from clinical trials, detailed experimental protocols, and a summary of the underlying mechanism of action.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy and toxicity data from key clinical trials investigating the amrubicin and cisplatin (AP) regimen.

Table 1: Efficacy of Amrubicin and Cisplatin Combination Therapy in Extensive-Disease Small Cell Lung Cancer (ED-SCLC)

Clinical Trial IdentifierTreatment RegimenNumber of PatientsOverall Response Rate (ORR)Median Overall Survival (OS) in MonthsMedian Progression-Free Survival (PFS) in Months
NCT00660504 (Phase III)Amrubicin 40 mg/m² (days 1-3) + Cisplatin 60 mg/m² (day 1) every 21 days14969.8%11.86.8
JCOG 0509 (Phase III)Amrubicin 40 mg/m² (days 1-3) + Cisplatin 60 mg/m² (day 1) every 21 days14277.9%15.05.1
EORTC 08062 (Phase II)Amrubicin 40 mg/m² (days 1-3) + Cisplatin 60 mg/m² (day 1) every 21 days3077%Not Reported6.9

Table 2: Efficacy of Amrubicin and Cisplatin Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)

Clinical Trial PhasePatient PopulationTreatment RegimenNumber of PatientsOverall Response Rate (ORR)Median Overall Survival (OS) in Months
Phase IPreviously Treated Advanced NSCLCAmrubicin 25 mg/m² (days 1-3) + Cisplatin 20 mg/m² (days 1-3) every 3-4 weeks1527%Not Reported
Phase IPreviously Untreated Advanced NSCLCAmrubicin 30 mg/m² (days 1-3) + Cisplatin 80 mg/m² (day 1) every 21 days1741.2%16.4

Table 3: Common Grade ≥3 Adverse Events in Amrubicin and Cisplatin Combination Therapy for ED-SCLC (NCT00660504)

Adverse EventAmrubicin + Cisplatin (AP) Arm (%)Etoposide + Cisplatin (EP) Arm (%)
Neutropenia54.444.0
Leukopenia34.919.3
Bone Marrow Failure23.521.3
Pyrexia (Fever)More prevalent in APLess prevalent than AP
FatigueMore prevalent in APLess prevalent than AP

Mechanism of Action and Synergy

Amrubicin's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavable complex, amrubicin induces DNA strand breaks, leading to G2/M cell cycle arrest and apoptosis.[2][3] Cisplatin, on the other hand, forms covalent adducts with DNA, primarily intrastrand cross-links between purine bases. These adducts distort the DNA helix, interfering with DNA replication and transcription, and ultimately triggering apoptosis.

The synergistic effect of combining amrubicin and cisplatin is believed to stem from their complementary mechanisms of inducing DNA damage and overwhelming the cancer cell's repair capacity. Preclinical studies in SCLC cell lines have shown that the combination of amrubicinol (the active metabolite of amrubicin) and cisplatin results in a synergistic increase in apoptotic cells.[1] This enhanced apoptosis is mediated, at least in part, through the activation of caspase-3/7.[2][3]

Caption: Synergistic mechanism of amrubicin and cisplatin leading to enhanced apoptosis.

Experimental Protocols

The following protocols are based on a representative Phase III clinical trial (NCT00660504) for previously untreated extensive-disease small cell lung cancer (ED-SCLC).

Patient Eligibility Criteria
  • Inclusion Criteria:

    • Histologically or cytologically confirmed ED-SCLC.

    • No prior chemotherapy.

    • Measurable disease according to RECIST 1.1 criteria.

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

    • Adequate organ function:

      • Neutrophil count ≥ 1,500/μL

      • Platelet count ≥ 100,000/μL

      • Hemoglobin ≥ 9.0 g/dL

      • Total bilirubin ≤ 1.5 x upper limit of normal (ULN)

      • AST(SGOT)/ALT(SGPT) ≤ 2.5 x ULN (or ≤ 5 x ULN if liver metastases are present)

      • Creatinine clearance ≥ 60 mL/min

    • Life expectancy of at least 3 months.

    • Written informed consent.

  • Exclusion Criteria:

    • Symptomatic brain metastases.

    • Previous malignancy within the last 5 years, with the exception of adequately treated non-melanoma skin cancer or in situ cervical cancer.

    • Serious concomitant medical illness.

    • Active, uncontrolled infection.

    • Known hypersensitivity to amrubicin, cisplatin, or their excipients.

Treatment Regimen
  • This compound: 40 mg/m² administered as an intravenous infusion over 5 minutes on days 1, 2, and 3 of each 21-day cycle.

  • Cisplatin: 60 mg/m² administered as an intravenous infusion on day 1 of each 21-day cycle, following amrubicin administration.

  • Pre-medication and Hydration:

    • Standard antiemetic prophylaxis should be administered prior to cisplatin infusion.

    • Adequate pre- and post-hydration is required for cisplatin administration to prevent renal toxicity.

  • Treatment Duration: Treatment is continued for a maximum of six cycles, or until disease progression, unacceptable toxicity, or patient withdrawal.

G cluster_cycle 21-Day Treatment Cycle Day1 Day 1 Day2 Day 2 Day1->Day2 Day3 Day 3 Day2->Day3 Day4_21 Days 4-21 (Rest and Recovery) Day3->Day4_21 End Day4_21->End Repeat up to 6 cycles Amrubicin Amrubicin 40 mg/m² IV Amrubicin->Day1 Amrubicin->Day2 Amrubicin->Day3 Cisplatin Cisplatin 60 mg/m² IV Cisplatin->Day1 Start Start->Day1

Caption: Experimental workflow for one cycle of amrubicin and cisplatin combination therapy.

Assessment of Efficacy
  • Tumor Response: Tumor assessments should be performed at baseline and every two cycles (6 weeks) using computed tomography (CT) or magnetic resonance imaging (MRI).

  • Response Evaluation Criteria: Tumor response will be evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

    • Complete Response (CR): Disappearance of all target lesions.

    • Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, taking as a reference the baseline sum of diameters.

    • Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, taking as a reference the smallest sum on study (including baseline), or the appearance of one or more new lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Assessment of Toxicity
  • Monitoring: Patients should be monitored for adverse events at each visit.

  • Grading: Adverse events will be graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.

  • Dose Modifications: Dose adjustments and treatment delays should be implemented for Grade 3 or 4 hematological and non-hematological toxicities as specified in the detailed study protocol.

Conclusion

The combination of this compound and cisplatin has demonstrated significant clinical activity in patients with SCLC and NSCLC. The synergistic interaction between these two agents, leading to enhanced DNA damage and apoptosis, provides a strong rationale for this combination therapy. The provided protocols, based on extensive clinical trial data, offer a framework for the safe and effective administration and evaluation of this regimen in a research or clinical setting. Careful patient selection, adherence to dosing schedules, and diligent monitoring for and management of toxicities are crucial for optimizing patient outcomes.

References

Application Notes and Protocols: In Vivo Dosing and Administration of Amrubicin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin Hydrochloride is a third-generation, wholly synthetic anthracycline analogue. It functions as a potent inhibitor of topoisomerase II, a critical enzyme involved in DNA replication and repair.[1] Amrubicin is a prodrug that is metabolized in vivo to its active form, amrubicinol, which exhibits significantly greater antitumor activity.[2][3] This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound for preclinical research, drawing from both preclinical and clinical study data.

Mechanism of Action

Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects by stabilizing the covalent complex between DNA and topoisomerase II.[2][3] This stabilization prevents the re-ligation of the DNA strands following topoisomerase II-mediated cleavage, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers a cascade of cellular events, culminating in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. The apoptotic pathway is mediated through the activation of caspase-3 and caspase-7, which occurs prior to the loss of mitochondrial membrane potential.

Signaling Pathway for Amrubicin-Induced Apoptosis

Amrubicin_Mechanism_of_Action cluster_drug Drug Administration cluster_cellular Cellular Events Amrubicin Amrubicin (Prodrug) Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism (e.g., Carbonyl Reductase) TopoII Topoisomerase II-DNA Complex Amrubicinol->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB Stabilization of Cleavable Complex G2M G2/M Phase Cell Cycle Arrest DSB->G2M Caspase Caspase-3/7 Activation DSB->Caspase Apoptosis Apoptosis Caspase->Apoptosis Mito Loss of Mitochondrial Membrane Potential Caspase->Mito Precedes

Mechanism of Amrubicin-induced apoptosis.

Quantitative Data Summary

The following tables summarize the dosing regimens for this compound from various preclinical and clinical studies.

Table 1: Preclinical In Vivo Dosing of this compound
Animal ModelDosing RegimenAdministration RouteObserved Outcomes/NotesReference
Nude Mice (Human Tumor Xenografts)25 mg/kg (single dose)Intravenous (IV)Superior antitumor activity compared to doxorubicin in some models.[2]
Nude Mice (Human Tumor Xenografts)25 mg/kg (single dose)Intravenous (IV)Significant inhibition of tumor growth in SCLC and NSCLC xenografts.
Four Mouse Strains25 mg/kgIntravenous (IV)Estimated Maximum Tolerated Dose (MTD).[2]
RabbitsNot specifiedIntravenous (IV), 3 times/week for 8 weeksEvaluation of cardiotoxicity compared to doxorubicin.[2]
Table 2: Clinical Dosing of this compound (Human Trials)
IndicationDosing RegimenAdministration RouteNotesReference
Relapsed Small Cell Lung Cancer (SCLC)40 mg/m² on days 1-3, every 3 weeksIntravenous (IV) infusion (5-minute)Common dosing schedule in several Phase II trials.
Relapsed SCLC35 mg/m² on days 1-3, every 3 weeksIntravenous (IV) infusionAlternative dosing to manage toxicities.[2]
Advanced Non-Small Cell Lung Cancer (NSCLC)45 mg/m² on days 1-3, every 3 weeksIntravenous (IV) injectionRecommended dose from a Phase I/II study.
Advanced NSCLC (in combination with Cisplatin)25 mg/m² on days 1-3, every 3-4 weeks (with Cisplatin 20 mg/m²)Intravenous (IV) injectionRecommended dose from a Phase I study.
Extensive-Disease SCLC (in combination with Irinotecan)35 mg/m² on days 1-3, every 3 weeks (with Irinotecan 60 mg/m²)Intravenous (IV) injectionRecommended dose from a dose-escalation study.
Relapsed SCLC30-35 mg/m² on days 1-3Intravenous (IV) injectionLower doses showed milder hematologic toxicity with comparable efficacy.

Experimental Protocols

Protocol 1: Reconstitution and Formulation of this compound for In Vivo Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free normal saline (0.9% sodium chloride)

  • Sterile, pyrogen-free water for injection

  • Sterile vials

  • Sterile syringes and needles

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Reconstitution:

    • In a sterile environment (e.g., laminar flow hood), reconstitute the this compound powder with a small volume of sterile water for injection to create a stock solution. The exact volume will depend on the desired final concentration and the manufacturer's instructions, if available. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.

  • Dilution:

    • Based on the desired final concentration for injection, further dilute the reconstituted stock solution with sterile normal saline. For clinical infusions, Amrubicin has been diluted in 20 mL of normal saline.[3] For preclinical studies, a typical injection volume for mice is 5-10 ml/kg.

  • Final Concentration Calculation:

    • Calculate the final concentration needed based on the average weight of the mice to be treated and the desired dose (e.g., 25 mg/kg). For example, for a 20g mouse receiving a 25 mg/kg dose, the total dose is 0.5 mg. If the injection volume is 100 µL (0.1 mL), the required concentration is 5 mg/mL.

  • Sterility:

    • Ensure all steps are performed under aseptic conditions to maintain the sterility of the final injection solution.

  • Storage:

    • Follow the manufacturer's recommendations for the storage of the reconstituted and diluted solutions. Typically, solutions should be used promptly after preparation.

Protocol 2: Intravenous (Tail Vein) Administration in Mice

Materials:

  • Prepared this compound solution

  • Mouse restrainer

  • Sterile syringes (e.g., 1 mL) with small gauge needles (e.g., 27-30G)

  • Heat lamp or warming pad

  • 70% Isopropyl alcohol wipes

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Warm the mouse using a heat lamp or by placing the cage on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them more visible and accessible.

  • Restraint:

    • Place the mouse in an appropriate restraint device, allowing the tail to be accessible.

  • Injection Site Preparation:

    • Gently wipe the tail with a 70% isopropyl alcohol wipe to clean the injection site.

  • Injection:

    • Identify one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

    • Slowly inject the this compound solution. Observe for any signs of resistance or swelling, which may indicate an unsuccessful injection.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Amrubicin HCl Administration (IV) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring Repeated as per schedule endpoint Endpoint Criteria Met (e.g., tumor size, time) monitoring->endpoint data_analysis Data Collection & Analysis endpoint->data_analysis end End data_analysis->end

Workflow for a typical in vivo efficacy study.
Protocol 3: Post-Administration Monitoring

Daily Monitoring:

  • General Health: Observe the animals daily for changes in behavior (e.g., lethargy, social interaction), posture, and grooming habits.

  • Body Weight: Record the body weight of each animal at least three times per week to monitor for significant weight loss, a common sign of toxicity.[2]

  • Tumor Measurement: For xenograft studies, measure the tumor dimensions (length and width) with calipers 2-3 times per week to calculate tumor volume.

  • Signs of Toxicity: Be vigilant for signs of toxicity such as ataxia, hair loss, and changes in food and water consumption.[2]

Hematological Monitoring:

  • Blood Counts: Given that myelosuppression (neutropenia, leukopenia, thrombocytopenia) is a known dose-limiting toxicity of Amrubicin, periodic blood sampling for complete blood counts (CBCs) is recommended, especially during dose-finding studies.[2] A CBC is often checked 7 days post-treatment to assess the neutrophil nadir.

Safety Precautions

This compound is a cytotoxic agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the drug powder and solutions.

  • Handling: All manipulations of this compound should be performed in a certified biological safety cabinet or a fume hood to prevent inhalation and skin contact.

  • Waste Disposal: Dispose of all contaminated materials (e.g., vials, syringes, needles, animal bedding) in accordance with institutional guidelines for cytotoxic waste.

By following these protocols and guidelines, researchers can safely and effectively administer this compound in in vivo studies to further investigate its therapeutic potential.

References

Application Notes and Protocols: Amrubicin Hydrochloride for In Vitro Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amrubicin Hydrochloride is a potent, synthetic 9-aminoanthracycline derivative that functions as a topoisomerase II inhibitor.[1][2][3] It is a crucial compound in cancer research, particularly for lung cancer, and is utilized in in vitro drug screening assays to evaluate its cytotoxic and anti-proliferative effects.[2][4] Amrubicin and its active metabolite, amrubicinol, exert their effects by stabilizing the topoisomerase II-DNA complex, which leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][5][6][7] These application notes provide detailed protocols for utilizing this compound in various in vitro assays.

Mechanism of Action

Amrubicin's primary mechanism involves the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[5][6] By stabilizing the cleavable complex formed between topoisomerase II and DNA, Amrubicin prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks.[3][5][6] This DNA damage triggers a cellular response that includes cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1][6] The apoptotic cascade is mediated by the activation of caspase-3 and caspase-7, which is preceded by a loss of the mitochondrial membrane potential.[1][6]

Amrubicin_Pathway cluster_cell Cancer Cell Amrubicin Amrubicin Hydrochloride TopoII Topoisomerase II- DNA Complex Amrubicin->TopoII Stabilizes DSB DNA Double-Strand Breaks TopoII->DSB Induces G2M G2/M Phase Cell Cycle Arrest DSB->G2M Mito Loss of Mitochondrial Membrane Potential DSB->Mito Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase-3/7 Activation Mito->Caspase Caspase->Apoptosis

Figure 1. This compound's mechanism of action signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for Amrubicin and its active metabolite, Amrubicinol, against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)Citation
Amrubicin LX-1Small Cell Lung Cancer1.1 ± 0.2[8]
A549Non-Small Cell Lung Cancer2.4 ± 0.8[8]
A431Epidermoid Carcinoma0.61 ± 0.10[8]
BT-474Breast Ductal Carcinoma3.0 ± 0.3[8]
Amrubicinol A549Non-Small Cell Lung Cancer0.065 ± 0.012[9]
LX-1Small Cell Lung Cancer0.049 ± 0.013[9]
QG-56Non-Small Cell Lung Cancer0.024 ± 0.005[9]
SC-6Gastric Cancer0.038 ± 0.007[9]

Note: Amrubicinol, the active metabolite, is significantly more potent than the parent drug, Amrubicin.[9][10]

Experimental Protocols

The following protocols are designed for use in a 96-well plate format, which is suitable for high-throughput screening.

Experimental_Workflow cluster_workflow General In Vitro Screening Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (24h incubation) A->B C 3. Amrubicin Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Assay Reagent Addition (e.g., MTT, Caspase-Glo) D->E F 6. Signal Measurement (Absorbance/Luminescence) E->F G 7. Data Analysis (IC50 Calculation) F->G

Figure 2. A generalized workflow for in vitro drug screening assays.
Protocol 1: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

Materials:

  • This compound

  • Target cancer cell line

  • Complete culture medium (e.g., RPMI 1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range might be 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the Amrubicin dilutions. Include wells with medium only (background control) and cells treated with vehicle (e.g., DMSO) only (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, which are key events in the apoptotic pathway induced by Amrubicin.[1][6]

Materials:

  • This compound

  • Target cancer cell line

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for a predetermined time point where apoptosis is expected (e.g., 24, 48, or 72 hours) at 37°C.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Analysis: Subtract the background luminescence (medium only) and express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle, assessing the G2/M arrest induced by Amrubicin.[1]

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with various concentrations of this compound (including a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells (to include apoptotic cells) and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control cells to identify G2/M arrest.

References

Application Notes: Immunohistochemical Analysis of Apoptosis Markers Following Amrubicin Treatment

References

Troubleshooting & Optimization

Technical Support Center: Amrubicin Hydrochloride Resistance and Amphiregulin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the mechanisms of amrubicin hydrochloride resistance involving amphiregulin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which amphiregulin (AREG) confers resistance to this compound?

Amphiregulin, an epidermal growth factor receptor (EGFR) ligand, is highly upregulated in amrubicin-resistant lung cancer cells.[1][2][3] It is secreted by these resistant cells and acts in an autocrine or paracrine manner by binding to the EGFR.[3][4] This activation of the EGFR signaling pathway is believed to promote cell survival and confer resistance to amrubicin and its active metabolite, amrubicinol (AMR-OH).[1][2]

Q2: How was amphiregulin identified as a key factor in amrubicin resistance?

Researchers developed amrubicinol-resistant lung cancer cell lines (e.g., H520/R and DMS53/R) by exposing parental cells to gradually increasing concentrations of the drug.[1][3] Subsequent transcriptome analysis revealed that the gene for amphiregulin (AREG) was the most significantly upregulated gene in both resistant cell lines compared to their sensitive counterparts.[1][2][3]

Q3: What experimental evidence supports the role of the AREG-EGFR pathway in amrubicin resistance?

Several key findings confirm this pathway's involvement:

  • Conditioned Medium: Medium from resistant cell cultures, rich in secreted amphiregulin, was able to reduce the drug sensitivity of parental (sensitive) cells.[1][3]

  • siRNA Knockdown: When amphiregulin expression was silenced in resistant cells using siRNA, their sensitivity to amrubicinol was restored.[1][3]

  • EGFR Inhibition: The addition of cetuximab, a monoclonal antibody that blocks EGFR, also resensitized the resistant cells to amrubicinol.[1][3]

Q4: Is amphiregulin-mediated resistance specific to amrubicin?

No, upregulation of amphiregulin has been implicated in resistance to other chemotherapeutic agents as well. For example, it has been associated with resistance to doxorubicin, cisplatin, and the EGFR tyrosine kinase inhibitor gefitinib in various cancer types.[2][5][6]

Q5: Besides the secreted signaling pathway, are there other mechanisms involving amphiregulin?

Some research suggests that a precursor form of amphiregulin (pro-AREG) can translocate to the nucleus and induce chemoresistance, a mechanism that is independent of the conventional EGFR signaling pathway.[7] This nuclear translocation has been associated with a poor prognosis in gastric cancer.[7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in MTT/Cell Viability Assays
Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a standard curve for cell growth to determine the optimal logarithmic growth phase for your experiment.[7] Cell density should ideally be between 30-60% confluency at the time of drug treatment.[8]
Drug Dilution Inaccuracy Prepare a fresh stock solution of amrubicin for each experiment. Perform serial dilutions carefully and use calibrated pipettes. It is recommended to prepare dilutions in a series rather than individually from the stock to minimize errors.[9]
Incubation Time IC50 values are time-dependent.[10] Standardize the drug exposure time across all experiments (e.g., 24, 48, or 72 hours) and report it with your results.
MTT/DMSO Incubation Ensure the formazan crystals are fully dissolved before reading the absorbance. Shake the plate for at least 10 minutes after adding the solubilizing agent (e.g., DMSO).[7]
Data Analysis Use a consistent method for IC50 calculation. A non-linear regression (variable slope, four-parameter model) is standard. Software like GraphPad Prism is commonly used for this analysis.[9][11]
Issue 2: Low Knockdown Efficiency with Amphiregulin siRNA
Potential Cause Troubleshooting Steps
Suboptimal siRNA Concentration The optimal siRNA concentration is cell-line dependent. Test a range of concentrations (e.g., 10 nM to 50 nM) to find the ideal balance between knockdown efficiency and cytotoxicity.[12][13]
Poor Transfection Reagent Efficacy Not all transfection reagents work for all cell lines. Ensure your chosen reagent is suitable for your cells (e.g., H520, DMS53). Consider trying a different lipid-based reagent or electroporation if efficiency remains low.
Cell Health and Confluency Transfect cells when they are in a healthy, actively dividing state. Optimal confluency for transfection is typically 30-50%.[12] Transfecting cells that are overly confluent will result in poor efficiency.
Incorrect Complex Formation Follow the manufacturer's protocol for forming siRNA-lipid complexes. Use serum-free medium for complex formation and incubate for the recommended time (usually 10-20 minutes) before adding to cells.[12][14]
Timing of Analysis Gene silencing is transient. Measure mRNA knockdown (by qPCR) at 24-48 hours post-transfection and protein knockdown (by ELISA or Western Blot) at 48-96 hours post-transfection to capture the peak effect.[12]

Quantitative Data Summary

Table 1: Amrubicinol (AMR-OH) IC50 Values in Lung Cancer Cell Lines

Cell LineConditionIC50 (µmol/L)Fold Resistance
DMS53 Parental (Sensitive)Value not specified in snippets-
DMS53/R AMR-OH ResistantValue not specified in snippets-
DMS53/R Control siRNA0.320-
DMS53/R AREG siRNA0.1302.5x Sensitization

Data derived from a study on amrubicin resistance.[2] The fold resistance would be calculated relative to the parental cell line.

Table 2: Amphiregulin (AREG) Concentration in Conditioned Media

Cell LineAREG ConcentrationFold Increase
DMS53/S (Sensitive) Baseline value-
DMS53/R (Resistant) 3.8-fold higher than DMS53/S3.8x

Data from ELISA analysis of cell culture medium after 72 hours of culture.[15][16]

Experimental Protocols

Protocol 1: Generation of Amrubicin-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cell lines based on continuous exposure to escalating drug concentrations.[17][18][19]

  • Determine Initial IC50: First, determine the IC50 of amrubicin or its active metabolite, amrubicinol (AMR-OH), for the parental cell line (e.g., DMS53) using a standard MTT assay.

  • Initial Exposure: Culture the parental cells in medium containing a low concentration of AMR-OH, typically starting at the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[18]

  • Recovery: After 48-72 hours of drug exposure, replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and reach 70-80% confluency.[18][19]

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, passage them and increase the AMR-OH concentration by 1.5- to 2.0-fold.[18]

  • Repeat Cycles: Repeat the cycle of drug exposure, recovery, and dose escalation for several months. The process may take between 4 to 12 months.

  • Cryopreservation: At each successful dose escalation step, cryopreserve a vial of cells. This is critical in case the cells do not survive a subsequent higher concentration.[17][18]

  • Confirmation of Resistance: Once a cell line is established that can proliferate at a significantly higher drug concentration, confirm the level of resistance by performing an MTT assay to compare the IC50 of the resistant line to the parental line.

Protocol 2: Amphiregulin (AREG) siRNA Knockdown

This protocol provides a general guideline for transiently knocking down AREG expression in adherent lung cancer cells.

  • Cell Seeding: 24 hours before transfection, seed the amrubicin-resistant cells (e.g., DMS53/R) in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[12]

  • Prepare siRNA Solution: In a microcentrifuge tube, dilute the AREG-targeting siRNA duplex to the desired final concentration (e.g., 10-30 nM) in 100 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.[12][14] In a separate tube, prepare a non-targeting control siRNA in the same manner.

  • Prepare Transfection Reagent: In a separate tube, dilute 2-4 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[12][20]

  • Form Complexes: Combine the diluted siRNA solution with the diluted transfection reagent. Mix gently by pipetting and incubate for 10-15 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[12]

  • Transfect Cells: Add the 200 µL of siRNA-lipid complex mixture drop-wise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, the medium can be replaced with fresh, complete medium if toxicity is a concern.[12]

  • Functional Assay: 24-48 hours post-transfection, treat the cells with varying concentrations of amrubicinol and perform an MTT assay to assess the restoration of drug sensitivity.

Protocol 3: Conditioned Medium Experiment

This protocol is used to determine if secreted factors from resistant cells can confer resistance to sensitive cells.[15][21]

  • Culture Resistant Cells: Seed amrubicin-resistant cells (DMS53/R) in a culture flask and grow to ~80% confluency in complete medium.

  • Serum Starvation and Conditioning: Wash the cells twice with sterile PBS. Replace the complete medium with serum-free medium and incubate for 24-48 hours. This allows the cells to secrete factors, including amphiregulin, into the medium.[21]

  • Collect Conditioned Medium: After the incubation period, collect the medium. Centrifuge at 1000 x g for 10 minutes to pellet any cells or debris.[21]

  • Sterile Filtration: Filter the supernatant through a 0.22 µm filter to sterilize it. This is now the "conditioned medium."

  • Treat Sensitive Cells: Seed parental, sensitive cells (DMS53) in a 96-well plate.

  • Exposure: Treat the sensitive cells with their regular culture medium that has been mixed 1:1 with the conditioned medium from the resistant cells. As a control, use medium from sensitive cells prepared in the same way.

  • Drug Treatment and Viability Assay: Concurrently, treat the cells with a dose range of amrubicinol and incubate for 48-72 hours. Perform an MTT assay to determine if the conditioned medium from resistant cells increased the IC50 in the sensitive cells.

Visualizations

Signaling Pathway Diagram

Amrubicin_Resistance_Pathway cluster_cell Resistant Cancer Cell AREG Amphiregulin (AREG) (Secreted) EGFR EGFR AREG->EGFR Binds & Activates Downstream Downstream Survival Pathways (e.g., MAPK, PI3K/Akt) EGFR->Downstream Phosphorylation Cascade Resistance Cell Survival & Drug Resistance Downstream->Resistance Amrubicin Amrubicin / Amrubicinol Amrubicin->Resistance Inhibited by Cetuximab Cetuximab Cetuximab->EGFR Blocks siRNA AREG siRNA siRNA->AREG Inhibits Expression

Caption: AREG-mediated amrubicin resistance pathway.

Experimental Workflow Diagram

Experimental_Workflow start Parental Cell Line (e.g., DMS53) create_resistant 1. Induce Resistance (Escalating Amrubicin Dose) start->create_resistant resistant_line Amrubicin-Resistant Line (e.g., DMS53/R) create_resistant->resistant_line identify 2. Identify Mechanism (Transcriptome Analysis) resistant_line->identify areg_up Finding: AREG is Upregulated identify->areg_up validate 3. Validate AREG's Role areg_up->validate siRNA siRNA Knockdown of AREG validate->siRNA cond_media Conditioned Medium Assay validate->cond_media cetuximab EGFR Inhibition (Cetuximab) validate->cetuximab result Result: Drug Sensitivity Restored siRNA->result cond_media->result cetuximab->result

Caption: Workflow for investigating AREG-mediated resistance.

References

Amrubicin Hydrochloride (Mouse Models) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides detailed guidance for researchers using amrubicin hydrochloride in mouse models. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data summaries to facilitate the optimization of dosage and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mouse xenograft models?

A1: A common intravenous (i.v.) dose for amrubicin as a single agent in mouse xenograft models is 25 mg/kg.[1][2][3] This dose has been established as the maximum tolerated dose (MTD) in several mouse strains and has shown significant antitumor activity against human lung cancer xenografts.[1][2]

Q2: How is this compound prepared for intravenous administration in mice?

A2: this compound is typically dissolved in a suitable vehicle for intravenous injection. For clinical use, it is often dissolved in 20 mL of normal saline for a 5-minute infusion.[4] For preclinical models, sterile saline or a buffered solution is appropriate. It is critical to ensure complete dissolution and sterility before administration.

Q3: What are the common signs of toxicity to monitor in mice treated with amrubicin?

A3: Acute toxic signs are similar to other anthracyclines and include body weight decrease, ataxia, hair loss, and myelosuppression (e.g., neutropenia, leucopenia).[1] Non-hematologic toxicities can include anorexia, asthenia, and nausea.[1] Close monitoring of body weight, clinical score, and blood counts is essential.

Q4: What is the primary mechanism of action for amrubicin?

A4: Amrubicin and its highly active metabolite, amrubicinol, are potent inhibitors of DNA topoisomerase II.[1][5][6][7] They act by stabilizing the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands.[4][5][6] This leads to the accumulation of double-stranded DNA breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[5]

Q5: Are there alternative administration schedules to a single bolus injection?

A5: Yes, a 5-consecutive day treatment schedule has been shown to be more effective than a single administration.[8] This improved efficacy is attributed to a higher total maximum tolerated dose and significant accumulation of the active metabolite, amrubicinol, in tumor tissue.[8] However, this schedule may lead to more severe, though rapidly recoverable, bone marrow suppression.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Excessive Weight Loss (>20%) or High Mortality Dose exceeds the Maximum Tolerated Dose (MTD) for the specific mouse strain.[9]Verify dose calculations. Perform a preliminary MTD study in a small cohort of mice. Consider reducing the dose or switching to a multi-day schedule with a lower daily dose.[8]
Improper formulation (e.g., incorrect pH, precipitation).Ensure the drug is fully dissolved. Prepare solutions fresh before each use. Check the pH of the vehicle.
Inconsistent Antitumor Efficacy Inconsistent administration technique (e.g., partial i.v. miss).Ensure proper training on intravenous injection techniques. Use appropriate restraints.
Tumor model variability.Confirm the sensitivity of the chosen human tumor xenograft model to amrubicin.[2][3] Ensure consistent tumor cell line passage number and implantation technique.
Drug degradation.Store this compound powder and prepared solutions according to the manufacturer's instructions, protected from light and moisture.
Severe Myelosuppression (Neutropenia, Thrombocytopenia) This is an expected dose-limiting toxicity of amrubicin.[1][10]Monitor complete blood counts (CBCs) regularly. Consider dose reduction in subsequent cycles if severe (Grade 4) neutropenia occurs.[4] Prophylactic use of G-CSF may be considered in some protocols.[11]
Drug Precipitation in Solution Exceeding solubility limits or improper vehicle.Confirm the solubility of this compound in your chosen vehicle. Gentle warming or sonication may aid dissolution, but ensure it does not affect drug stability.

Data Presentation

Table 1: Amrubicin Dosage and Toxicity in Mouse Models

ParameterValueMouse Strain(s)Administration RouteSource(s)
Maximum Tolerated Dose (MTD) - Single Dose 25 mg/kgFour different strainsIntravenous (i.v.)[1]
Effective Dose (Single Agent) in Xenografts 25 mg/kgFemale BALB/c nu/nude miceIntravenous (i.v.)[2][3]
Dose-Limiting Toxicities Myelosuppression (Leukopenia, Neutropenia)N/AIntravenous (i.v.)[1][10]
Common Acute Toxic Signs Body weight decrease, ataxia, hair lossN/AIntravenous (i.v.)[1]

Table 2: Comparison of Administration Schedules

ScheduleKey FindingAdvantageDisadvantageSource(s)
Single Administration MTD estimated at 25 mg/kg.Simpler protocol.Lower total drug exposure compared to multi-day schedule.[1]
5-Day Consecutive Treatment Higher total MTD and improved tumor growth inhibition.Higher accumulation of active metabolite (amrubicinol) in tumors.More severe, though reversible, bone marrow suppression.[8]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Use the specific mouse strain (e.g., BALB/c, C57BL/6) intended for efficacy studies.[9] Use a cohort of healthy, age-matched mice (n=3-5 per group).

  • Dose Escalation: Begin with a conservative starting dose (e.g., 10 mg/kg) and escalate in subsequent groups by a fixed increment (e.g., 5 mg/kg). Doses can be based on previously reported values for similar anthracyclines.[9][12]

  • Drug Preparation & Administration: Prepare this compound in sterile saline on the day of injection. Administer a single bolus via intravenous (i.v.) injection.

  • Monitoring: Monitor mice daily for 14-21 days. Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and mortality.

  • Endpoint Definition: The MTD is defined as the highest dose that does not cause mortality or induce a mean body weight loss exceeding 20%, with all toxicities being reversible.[9] Dose-limiting toxicities (DLTs) are severe adverse events that prevent dose escalation, such as Grade 4 neutropenia.[10]

Protocol 2: Tumor Xenograft Efficacy Study
  • Cell Culture & Implantation: Culture a human cancer cell line (e.g., SCLC) under standard conditions. Implant tumor cells subcutaneously (s.c.) into the flank of immunodeficient mice (e.g., nude mice).[2]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle Control, Amrubicin) with similar average tumor volumes.

  • Treatment: Begin treatment when tumors reach the target volume. Administer this compound i.v. at the predetermined optimal dose (e.g., 25 mg/kg) and schedule (e.g., single dose, or multi-day).[2][3] The control group receives the vehicle only.

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor body weight and clinical signs of toxicity throughout the study.

  • Analysis: The primary endpoint is tumor growth inhibition (TGI). Compare the mean tumor volume of the treated group to the vehicle control group. Evaluate statistical significance using appropriate tests (e.g., Mann-Whitney U-test).[2]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Efficacy Study Prep Drug Preparation (Amrubicin in Saline) Admin IV Administration Prep->Admin Implant Tumor Cell Implantation (s.c.) TumorGrowth Tumor Growth to ~150 mm³ Implant->TumorGrowth Random Randomization (Vehicle vs. Drug) TumorGrowth->Random Random->Admin Monitor Monitor Tumor Volume & Body Weight Admin->Monitor Endpoint Endpoint Analysis (Tumor Growth Inhibition) Monitor->Endpoint

Caption: Workflow for an in-vivo xenograft study.

G Amrubicin Amrubicin / Amrubicinol Complex Stabilized Topo II-DNA Cleavable Complex Amrubicin->Complex Binds to TopoII Topoisomerase II TopoII->Complex Forms ReLigation DNA Re-ligation Complex->ReLigation Prevents Breaks DNA Double-Strand Breaks Complex->Breaks Leads to G2M G2/M Cell Cycle Arrest Breaks->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Amrubicin's mechanism of action pathway.

References

Technical Support Center: Managing Amrubicin Hydrochloride-Induced Myelosuppression in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and managing myelosuppression induced by amrubicin hydrochloride in preclinical in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of amrubicin-induced myelosuppression?

A1: this compound and its more potent active metabolite, amrubicinol, are powerful inhibitors of topoisomerase II.[1][2][3] This enzyme is crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, amrubicin and amrubicinol lead to double-strand DNA breaks, which trigger apoptosis (programmed cell death).[2][3] Hematopoietic stem and progenitor cells in the bone marrow are highly proliferative and are therefore particularly susceptible to this cytotoxic effect, leading to a decrease in the production of mature blood cells (myelosuppression).[4]

Q2: What are the most common hematological toxicities observed with amrubicin administration?

A2: The most frequently observed dose-limiting toxicity of amrubicin is myelosuppression, which manifests as neutropenia (a reduction in neutrophils), leukopenia (a reduction in white blood cells), thrombocytopenia (a reduction in platelets), and anemia (a reduction in red blood cells).[1][5] Grade 3/4 neutropenia is the most common and severe of these toxicities.[5][6]

Q3: What is the recommended strategy for reducing amrubicin-induced myelosuppression in vivo?

A3: The co-administration of Granulocyte Colony-Stimulating Factor (G-CSF) or its long-acting pegylated form (pegfilgrastim) is the most effective and clinically established strategy to ameliorate amrubicin-induced neutropenia.[6][7] G-CSF stimulates the proliferation and differentiation of neutrophil progenitor cells in the bone marrow, thereby accelerating the recovery of neutrophil counts.

Q4: When should G-CSF be administered in relation to amrubicin treatment in our animal models?

A4: In clinical practice, prophylactic G-CSF is typically administered starting 24 to 72 hours after the completion of chemotherapy. For preclinical models, a similar schedule is recommended. For instance, if amrubicin is administered on days 1-3, G-CSF or pegfilgrastim can be administered on day 4.[8][9]

Q5: Does amrubicinol, the active metabolite, contribute significantly to myelosuppression?

A5: Yes, amrubicinol is 5 to 100 times more potent as a topoisomerase II inhibitor than amrubicin.[5] Studies have shown a correlation between the plasma concentration of amrubicinol and the severity of hematological toxicities, including neutropenia.[10] Therefore, the metabolic conversion of amrubicin to amrubicinol is a key factor in its myelosuppressive effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly severe myelosuppression or animal mortality 1. Dose miscalculation: Incorrect calculation of amrubicin dose for the animal model. 2. Strain sensitivity: Certain mouse or rat strains may be more sensitive to amrubicin. 3. Vehicle interaction: The vehicle used to dissolve amrubicin may have unexpected toxicity. 4. Dehydration or malnutrition: Amrubicin can cause side effects like anorexia, leading to poor health status.1. Verify dose calculations: Double-check all calculations, including conversions from mg/m² to mg/kg if applicable. 2. Conduct a pilot dose-finding study: Use a small cohort of animals to determine the maximum tolerated dose (MTD) in your specific strain. 3. Use a well-established vehicle: Saline or 5% dextrose in water are commonly used. Ensure the vehicle is sterile and pH-neutral. 4. Provide supportive care: Ensure easy access to hydration and palatable, high-calorie food. Consider subcutaneous fluid administration if dehydration is observed.
Inconsistent or lower-than-expected myelosuppression 1. Drug instability: Amrubicin may have degraded due to improper storage or handling. 2. Administration issues: Inaccurate dosing due to improper injection technique (e.g., subcutaneous instead of intravenous). 3. Metabolic differences: Variations in the metabolic rate of amrubicin to amrubicinol between individual animals.1. Follow storage recommendations: Store this compound as recommended by the manufacturer, protected from light. Prepare fresh solutions for each experiment. 2. Refine administration technique: Ensure proper training on the intended route of administration. For intravenous injections, use appropriate catheters and confirm placement. 3. Increase sample size: A larger cohort of animals can help to account for individual metabolic variations.
Difficulty in obtaining consistent blood counts 1. Sampling site variability: Blood parameters can vary slightly depending on the sampling site (e.g., tail vein vs. retro-orbital sinus). 2. Anticoagulant issues: Clotting of the blood sample can lead to inaccurate automated counts. 3. Analyzer calibration: The automated hematology analyzer may not be calibrated for the specific animal species.1. Standardize sampling site and technique: Use the same blood collection method for all animals at all time points. 2. Use appropriate anticoagulant tubes: Use tubes containing EDTA and ensure proper mixing of the sample. 3. Consult with the analyzer manufacturer: Ensure the instrument has the correct settings for mouse or rat blood and is properly calibrated.
Low yield of bone marrow cells for analysis 1. Incomplete flushing of bones: Not all bone marrow may have been extracted from the femurs and tibias. 2. Cell loss during processing: Loss of cells during centrifugation or filtration steps. 3. Inadequate red blood cell lysis: Contamination with red blood cells can interfere with downstream applications.1. Refine bone marrow extraction technique: Use a larger gauge needle to flush the bones and ensure the bone shaft is completely cleared. 2. Optimize centrifugation and filtration: Use appropriate centrifuge speeds and pre-wet filters to minimize cell loss. 3. Ensure complete RBC lysis: Use a fresh, effective RBC lysis buffer and incubate for the recommended time.

Data Presentation

Table 1: Incidence of Grade 3/4 Hematological Toxicities with Amrubicin Monotherapy in Clinical Trials

ToxicityAmrubicin Dose (mg/m²)Incidence of Grade 3/4 Toxicity (%)
Neutropenia 35 (with G-CSF)50%[6]
4083%[1]
4078.1%
Leukopenia 35 (with G-CSF)47%[6]
4070%[1]
Thrombocytopenia 35 (with G-CSF)33%[6]
4020%[1]
4050.0%
Anemia 35 (with G-CSF)30%[6]
4033%[1]
4065.6%
Febrile Neutropenia 35 (with G-CSF)10%[6]
405%[1]

Table 2: Representative Preclinical Data on the Effect of G-CSF on Blood Cell Counts in Mice Following Chemotherapy-Induced Myelosuppression

Treatment GroupWhite Blood Cell Count (x10³/µL)Neutrophil Count (x10³/µL)Platelet Count (x10³/µL)
Control (No Treatment) 8.5 ± 1.22.1 ± 0.5850 ± 150
Chemotherapy Alone 1.2 ± 0.40.2 ± 0.1350 ± 75
Chemotherapy + G-CSF 4.5 ± 0.92.8 ± 0.6370 ± 80

Note: These are representative values based on typical findings in preclinical models and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo Amrubicin Administration and G-CSF Support in a Murine Model
  • Animal Model: Use immunocompromised or syngeneic tumor-bearing mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Amrubicin Preparation: Dissolve this compound in sterile saline or 5% dextrose in water to the desired concentration. Protect the solution from light.

  • Amrubicin Administration: Administer amrubicin intravenously (i.v.) via the tail vein. A typical dose schedule is daily for 3 consecutive days.

  • G-CSF Administration: Reconstitute recombinant murine G-CSF or pegfilgrastim according to the manufacturer's instructions. Administer subcutaneously (s.c.) starting 24 hours after the last amrubicin dose. A common G-CSF dose is 5-10 µg/kg/day for 5-7 days. For pegfilgrastim, a single dose of 100 µg/kg is often sufficient.

  • Monitoring: Monitor animal health daily, including body weight, activity, and signs of distress.

Protocol 2: Complete Blood Count (CBC) Analysis
  • Blood Collection: Collect approximately 50-100 µL of peripheral blood from the tail vein or saphenous vein into EDTA-coated microtubes.

  • Analysis: Gently mix the blood sample and analyze using an automated hematology analyzer calibrated for mouse blood.

  • Parameters: Key parameters to measure include total white blood cell (WBC) count, absolute neutrophil count (ANC), lymphocyte count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.

Protocol 3: Bone Marrow Extraction and Analysis by Flow Cytometry
  • Euthanasia and Bone Dissection: Euthanize mice by an approved method. Dissect the femurs and tibias, carefully removing surrounding muscle tissue.

  • Bone Marrow Flushing: Cut the ends of the bones and flush the marrow cavity with ice-cold FACS buffer (PBS with 2% FBS and 1 mM EDTA) using a 25-gauge needle and a syringe.

  • Single-Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through the needle several times.

  • Red Blood Cell (RBC) Lysis: If necessary, lyse RBCs using an ACK lysis buffer.

  • Cell Counting and Staining: Count the total number of nucleated cells. For flow cytometry, stain the cells with a cocktail of fluorescently labeled antibodies to identify hematopoietic stem and progenitor cells (HSPCs). A common staining panel for murine HSPCs is Lineage-c-Kit+Sca-1+ (LSK).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the different HSPC populations.

Visualizations

Amrubicin_Myelosuppression_Pathway Amrubicin Amrubicin Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism TopoisomeraseII Topoisomerase II Amrubicinol->TopoisomeraseII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoisomeraseII->DNA_Breaks Stabilizes complex, causing Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces HSPC Hematopoietic Stem/Progenitor Cells Apoptosis->HSPC Depletes Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) HSPC->Myelosuppression Reduced output leads to GCSF_Recovery_Pathway GCSF G-CSF Administration GCSF_R G-CSF Receptor (on Progenitor Cells) GCSF->GCSF_R Binds to JAK_STAT JAK/STAT Signaling Pathway GCSF_R->JAK_STAT Activates Proliferation Increased Proliferation JAK_STAT->Proliferation Differentiation Enhanced Differentiation into Neutrophils JAK_STAT->Differentiation Neutrophil_Recovery Accelerated Neutrophil Recovery Proliferation->Neutrophil_Recovery Differentiation->Neutrophil_Recovery Experimental_Workflow cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Phase Tumor_Implantation Tumor Implantation (if applicable) Amrubicin_Admin Amrubicin Administration (e.g., Days 1-3) Tumor_Implantation->Amrubicin_Admin GCSF_Admin G-CSF/Pegfilgrastim Admin. (e.g., Day 4) Amrubicin_Admin->GCSF_Admin Health_Monitoring Daily Health Monitoring (Body Weight, etc.) GCSF_Admin->Health_Monitoring CBC Serial Complete Blood Counts (CBC) Health_Monitoring->CBC BM_Analysis Bone Marrow Analysis (Flow Cytometry) CBC->BM_Analysis Endpoint Endpoint Analysis (Tumor size, etc.) BM_Analysis->Endpoint

References

Amrubicin Hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Amrubicin Hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C.[1][2] It is crucial to keep the container tightly sealed in a dry, cool, and well-ventilated area to prevent degradation.[1][3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound should be stored at -80°C for optimal stability.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: Is this compound sensitive to light?

Q4: What is the importance of water content for the stability of solid this compound?

A4: The water content of solid this compound is critical for its stability. A stabilized composition contains 3% to 8% by weight of water.[5][6] Storing the compound under a relative humidity of 5% to 90% helps maintain this optimal water content and minimizes the formation of degradation by-products.[5][6]

Q5: What are the known degradation products of this compound?

A5: Under suboptimal storage conditions, this compound can degrade into by-products. The two primary degradation products identified are a desaccharification product and a deamination product.[5][6] The formation of the deamination product is particularly problematic as it can lead to insolubility issues during the preparation of pharmaceutical formulations.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected loss of compound activity Degradation of the compound due to improper storage.Ensure the solid compound is stored at -20°C and solutions at -80°C.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light.
Instability in the chosen solvent or buffer.This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] Perform a small-scale stability test in your specific vehicle before proceeding with large-scale experiments.
Precipitate formation in solution Formation of insoluble degradation products (e.g., deamination product).[5][6]This may indicate significant degradation. It is recommended to use a fresh vial of the compound and ensure proper storage and handling. If the problem persists, consider the compatibility of your solvent or buffer system.
Exceeding the solubility limit of the compound.Check the solubility of this compound in your chosen solvent. If necessary, adjust the concentration or use a different solvent system.
Variability in experimental results Inconsistent compound concentration due to degradation between experiments.Always prepare fresh working solutions from a properly stored stock solution for each experiment. If using a previously prepared solution, ensure it has been stored correctly and for a limited time.
Contamination of the compound.Handle the compound in a clean and controlled environment. Use sterile techniques when preparing solutions to avoid microbial contamination.

Stability and Storage Conditions Summary

Form Parameter Condition Recommendation
Solid (Powder) Temperature -20°CFor long-term storage.[1][2]
Humidity 5% - 90% RHTo maintain a water content of 3-8% by weight for optimal stability.[5][6]
Container Tightly sealedTo prevent moisture uptake and degradation.[1][3]
In Solution Temperature -80°CFor long-term storage of stock solutions.[1]
Light Protect from lightUse amber vials or foil to prevent photodegradation.
Freeze-Thaw Cycles AvoidPrepare single-use aliquots.
pH Avoid strong acids/alkalisIncompatible with extreme pH conditions.[1]

Experimental Protocols

Protocol: General Stability Assessment of this compound in a Selected Vehicle

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Selected solvent/buffer
  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase (to be optimized based on the column and compound)
  • Reference standard of this compound

2. Procedure:

  • Prepare a stock solution of this compound in the selected vehicle at a known concentration.
  • Divide the solution into several aliquots in appropriate containers (e.g., amber HPLC vials).
  • Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.
  • Analyze the samples by HPLC.
  • Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
  • Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of compound remaining.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each storage condition.
  • Calculate the degradation rate constant and half-life (t½) if sufficient degradation is observed.

Visualizations

degradation_pathway Amrubicin_HCl This compound Degradation_Conditions Suboptimal Storage (e.g., incorrect humidity) Amrubicin_HCl->Degradation_Conditions Desaccharification Desaccharification Product Degradation_Conditions->Desaccharification Degradation Deamination Deamination Product (can be insoluble) Degradation_Conditions->Deamination Degradation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Testing cluster_analysis Analysis Prep_Stock Prepare Stock Solution Aliquoting Aliquot into Vials Prep_Stock->Aliquoting Storage_Conditions Store under Test Conditions (Temp, Light, etc.) Aliquoting->Storage_Conditions Time_Points Sample at Timed Intervals Storage_Conditions->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Evaluation Evaluate Data (% Remaining, Degradants) HPLC_Analysis->Data_Evaluation

Caption: Workflow for a typical stability study.

References

Technical Support Center: Amrubicin Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amrubicin Hydrochloride in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). It is considered insoluble in water and ethanol. For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended first step.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What could be the cause?

A2: Precipitation upon addition to aqueous solutions is a common issue due to the low aqueous solubility of this compound. This can be caused by several factors:

  • High Final Concentration: The final concentration of this compound in your medium may exceed its solubility limit.

  • Insufficient Mixing: Inadequate mixing upon dilution can lead to localized high concentrations and precipitation.

  • pH of the Medium: The pH of your cell culture medium can influence the solubility of the compound.

  • Formation of Degradation Products: this compound can degrade, and one of its degradation by-products, a deamination product, is known to be insoluble.

Q3: How should I prepare this compound for use in aqueous buffers or cell culture media to avoid precipitation?

A3: A two-step dissolution method is recommended. First, prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer or cell culture medium with vigorous mixing to achieve the desired final concentration. This method helps to maintain the compound in solution. For example, a similar compound, doxorubicin hydrochloride, can be dissolved in a 1:1 solution of DMSO:PBS (pH 7.2) to achieve a final concentration of approximately 0.5 mg/mL.

Q4: What are the recommended storage conditions for this compound solutions?

A4:

  • DMSO Stock Solutions: Store in aliquots at -20°C for several months or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to potential precipitation and degradation. Prepare fresh dilutions from your DMSO stock for each experiment.

Troubleshooting Guide: Poor Solubility and Precipitation

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous medium. Final concentration is too high.Lower the final concentration of this compound in your experiment. Perform a concentration-response curve to determine the optimal working concentration.
Inadequate mixing.Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Cloudiness or precipitate appears in the culture medium after incubation. Compound is coming out of solution over time.Decrease the final concentration of this compound. Reduce the incubation time if experimentally feasible. Ensure the final DMSO concentration in the medium is as low as possible (typically <0.5%) to minimize solvent effects and solubility issues.
Interaction with media components.Serum proteins and other components in the culture medium can sometimes interact with the compound, leading to precipitation. Consider using a serum-free medium for the duration of the drug treatment if compatible with your cell line.
Formation of insoluble degradation products.Use freshly prepared stock solutions. Protect stock solutions from light and store them appropriately to minimize degradation.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 16.45 mg/mL (>10 mM)Recommended solvent for stock solutions.
WaterInsoluble (predicted solubility 1.14 mg/mL)Not recommended as a primary solvent.
EthanolInsolubleNot recommended as a primary solvent.
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL (for the similar compound doxorubicin)A two-step dissolution method can be employed for aqueous applications.

Table 2: Exemplary In Vitro Effective Concentrations of this compound

Assay TypeCell LineIC50 / Effective ConcentrationReference
Cell ViabilityU937 (human leukemia)IC50: 5.6 µM[1][2]
Apoptosis InductionU937 (human leukemia)20 µM
RadiosensitizationA549 (human lung adenocarcinoma)2.5 µg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT-based)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

This compound Mechanism of Action

amrubicin_moa cluster_cell Cancer Cell amrubicin Amrubicin Hydrochloride topoII_dna Topoisomerase II-DNA Complex amrubicin->topoII_dna Stabilizes ds_breaks DNA Double-Strand Breaks topoII_dna->ds_breaks Leads to g2m_arrest G2/M Cell Cycle Arrest ds_breaks->g2m_arrest caspase37 Caspase-3/7 Activation ds_breaks->caspase37 Triggers apoptosis Apoptosis g2m_arrest->apoptosis caspase37->apoptosis

Caption: Mechanism of action of this compound.

General Experimental Workflow for In Vitro Testing

experimental_workflow cluster_assays 5. Perform Downstream Assays prep_stock 1. Prepare Amrubicin HCl Stock in DMSO treatment 3. Treat Cells with Amrubicin HCl Dilutions prep_stock->treatment cell_culture 2. Culture and Seed Cancer Cells cell_culture->treatment incubation 4. Incubate for Defined Period treatment->incubation viability Cell Viability (e.g., MTT) incubation->viability apoptosis Apoptosis (e.g., Annexin V) incubation->apoptosis cell_cycle Cell Cycle (Flow Cytometry) incubation->cell_cycle data_analysis 6. Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General workflow for in vitro experiments.

References

Managing off-target effects of Amrubicin Hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and troubleshooting the off-target effects of Amrubicin Hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Amrubicin is a synthetic 9-aminoanthracycline that acts as a potent topoisomerase II inhibitor.[1] Its active metabolite, amrubicinol, is significantly more potent in inhibiting cell growth.[1] The primary mechanism involves the stabilization of the topoisomerase II-DNA complex, which leads to DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2]

Q2: What are the known or suspected off-target effects of this compound?

While the primary target of Amrubicin is topoisomerase II, several off-target effects have been identified or are suspected based on its classification as an anthracycline:

  • PI3K/Akt Signaling Pathway Inhibition: Amrubicin, particularly when delivered via nanoparticles, has been shown to inhibit the PI3K/Akt signaling pathway by activating PTEN in glioma cells.[3]

  • Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, Amrubicin is known to generate ROS, which can lead to oxidative stress and damage to cellular components.[4][5] This is a key contributor to off-target effects, including cardiotoxicity.

  • Cardiotoxicity: A known class effect of anthracyclines is cardiotoxicity. While Amrubicin is suggested to have a better cardiac safety profile than doxorubicin, the potential for cardiotoxicity, mediated by ROS and other mechanisms, should be considered in experimental designs.[1]

  • Mitochondrial Dysfunction: Amrubicin can induce a loss of mitochondrial membrane potential, which is a key event in the apoptotic pathway it triggers.[2]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:

  • Rescue Experiments: To confirm that an observed effect is due to topoisomerase II inhibition, attempt to rescue the phenotype by overexpressing topoisomerase II or using a catalytically inactive mutant.

  • Chemical Analogs: Utilize a structurally similar but inactive analog of Amrubicin as a negative control. If the observed effect persists with the inactive analog, it is likely an off-target effect.

  • Dose-Response Analysis: Carefully titrate the concentration of Amrubicin. On-target effects are typically observed at lower concentrations (within the IC50 range for cell viability), while off-target effects may become more prominent at higher concentrations.

  • Orthogonal Approaches: Use structurally and mechanistically different topoisomerase II inhibitors. If the phenotype is recapitulated, it is more likely an on-target effect. Conversely, if another anthracycline with a different off-target profile produces a similar effect, it might be a class-specific off-target effect.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Apoptosis Profile

Symptoms:

  • Cell death observed at concentrations significantly different from the expected IC50.

  • Apoptosis markers are activated, but the timeline or pathway differs from the expected G2/M arrest followed by DNA damage-induced apoptosis.

Possible Cause:

  • Activation of off-target signaling pathways, such as the PI3K/Akt pathway, or excessive ROS-induced apoptosis.

Troubleshooting Steps:

  • Confirm On-Target Effect:

    • Perform cell cycle analysis to confirm G2/M arrest.

    • Measure DNA double-strand breaks (e.g., using γH2AX staining).

  • Investigate Off-Target Pathways:

    • PI3K/Akt Pathway:

      • Perform western blotting for key proteins in the pathway (p-Akt, p-mTOR, PTEN).

      • Use a known PI3K/Akt inhibitor as a positive control for pathway inhibition.

    • ROS-Induced Apoptosis:

      • Measure intracellular ROS levels using fluorescent probes (e.g., DCFDA).

      • Treat cells with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the phenotype.

  • Refine Experimental Conditions:

    • Optimize Amrubicin concentration to a range where on-target effects are predominant.

    • Consider the use of serum-free media for short-term treatments to reduce confounding factors from growth factors that activate the PI3K/Akt pathway.

Issue 2: Inconsistent Results in Different Cell Lines

Symptoms:

  • Significant variability in the IC50 of Amrubicin across different cell lines.

  • A phenotype observed in one cell line is absent in another, despite both expressing topoisomerase II.

Possible Cause:

  • Differential expression of off-target proteins or varying baseline activity of off-target signaling pathways.

  • Differences in drug metabolism or efflux pump expression.

Troubleshooting Steps:

  • Characterize Cell Lines:

    • Perform baseline proteomic or transcriptomic analysis to compare the expression of potential off-target proteins (e.g., components of the PI3K/Akt pathway) between the cell lines.

    • Assess the baseline level of ROS in each cell line.

  • Assess Drug Metabolism and Efflux:

    • Measure the expression and activity of drug efflux pumps (e.g., P-glycoprotein).

    • Consider using an efflux pump inhibitor to see if it sensitizes resistant cell lines.

  • Normalize to On-Target Activity:

    • Instead of relying solely on cell viability, measure a direct marker of topoisomerase II inhibition (e.g., DNA breaks) to compare the on-target activity of Amrubicin in different cell lines.

Quantitative Data

Table 1: In Vitro Potency of Amrubicin and Amrubicinol

Cell LineCompoundIC50 (µg/mL)
LX-1 (Lung)Amrubicin1.1 ± 0.2
Amrubicinol0.077 ± 0.025
A549 (Lung)Amrubicin2.4 ± 0.8
Amrubicinol0.096 ± 0.064

Data from Hanada et al., 2007.

Experimental Protocols

Protocol 1: Assessment of Off-Target Effects on the PI3K/Akt Signaling Pathway

Objective: To determine if this compound affects the PI3K/Akt signaling pathway in a specific cell line.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of Amrubicin concentrations (e.g., 0.1x, 1x, and 10x the IC50 for cell viability) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and PTEN overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of pathway activation/inhibition in Amrubicin-treated samples to the vehicle control.

Visualizations

On_Target_Pathway Amrubicin This compound Topoisomerase_II Topoisomerase II Amrubicin->Topoisomerase_II inhibits DNA DNA Topoisomerase_II->DNA relieves supercoiling DNA_Damage DNA Double-Strand Breaks Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: On-target signaling pathway of this compound.

Off_Target_Pathway cluster_ros ROS Generation cluster_pi3k PI3K/Akt Pathway Amrubicin_ROS Amrubicin Mitochondria Mitochondria Amrubicin_ROS->Mitochondria interacts with ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cardiomyocyte_Damage Cardiomyocyte Damage Oxidative_Stress->Cardiomyocyte_Damage Amrubicin_PI3K Amrubicin PTEN PTEN Amrubicin_PI3K->PTEN activates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes

Caption: Known and suspected off-target signaling pathways of Amrubicin.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Isolate_Cause Isolate Cause: On-target vs. Off-target Start->Isolate_Cause On_Target_Investigation On-Target Investigation: - Rescue Experiment - Different Topo II Inhibitor Isolate_Cause->On_Target_Investigation On-Target? Off_Target_Investigation Off-Target Investigation: - Pathway Analysis (Western Blot) - ROS Measurement - Inactive Analog Control Isolate_Cause->Off_Target_Investigation Off-Target? Refine_Protocol Refine Experimental Protocol: - Adjust Concentration - Modify Culture Conditions On_Target_Investigation->Refine_Protocol Off_Target_Investigation->Refine_Protocol

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Enhancing Amrubicin Hydrochloride Efficacy in Refractory SCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing amrubicin hydrochloride in refractory Small Cell Lung Cancer (SCLC) models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic anthracycline that acts as a potent topoisomerase II inhibitor.[1][2] It is a prodrug that is converted in the liver to its active metabolite, amrubicinol, which is 5 to 54 times more active than amrubicin itself.[3] Amrubicin and amrubicinol exert their cytotoxic effects by stabilizing the complex between DNA and topoisomerase II, which leads to DNA cleavage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[3][4]

Q2: What is the rationale for using amrubicin in refractory SCLC?

A2: SCLC is characterized by a high initial response to chemotherapy, followed by rapid relapse and the development of chemoresistance.[2] Amrubicin has demonstrated significant activity in patients with both sensitive and refractory relapsed SCLC.[5] Clinical studies have shown response rates of 37% to 60% for single-agent amrubicin in second-line treatment of relapsed SCLC.[3] A phase II trial reported a 50% overall response rate in a refractory group of SCLC patients.[5]

Q3: What are the common toxicities associated with amrubicin in preclinical models?

A3: In preclinical mouse models, amrubicin has been observed to cause dose-dependent weight loss, ataxia, myelosuppression (a decrease in bone marrow activity, resulting in fewer red blood cells, white blood cells, and platelets), and hair loss.[1] The maximum tolerated dose (MTD) in mice has been estimated to be 25 mg/kg for a single intravenous injection.[6]

Q4: Has the combination of amrubicin with immunotherapy shown promise in SCLC models?

A4: Preclinical studies have suggested that anthracyclines like amrubicin may induce immunogenic cell death, which could work synergistically with immune checkpoint inhibitors (ICIs).[7][8] A clinical study combining amrubicin with the anti-PD-1 antibody pembrolizumab in patients with relapsed SCLC showed an overall response rate of 52.0%, suggesting this is a promising area for further preclinical investigation.[8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).

  • Question: We are observing significant variability in the IC50 values for amrubicin in our SCLC cell lines between experiments. What could be the cause, and how can we improve consistency?

  • Answer:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as the IC50 value can be dependent on cell density. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line where the cells are in the logarithmic growth phase for the duration of the assay.

    • MTT Incubation Time and Concentration: The concentration of the MTT reagent and the incubation time can affect the results.[10] For SCLC cell lines, a final concentration of 0.5 mg/mL MTT incubated for 3-4 hours at 37°C is a good starting point.[11] However, it is advisable to optimize these parameters for your specific experimental conditions.

    • Drug Solubility and Stability: this compound should be dissolved in an appropriate solvent (e.g., sterile water or DMSO) and stored correctly, protected from light. If you observe any precipitation in your stock solution or in the culture medium, this can lead to inaccurate drug concentrations. Prepare fresh dilutions from a stock solution for each experiment.

    • Phenol Red Interference: The phenol red in some culture media can interfere with the colorimetric readings of the MTT assay, as its absorbance spectrum can overlap with that of formazan.[12] Consider using a phenol red-free medium or perform a background subtraction with medium-only wells.

    • Doxorubicin Interference: As amrubicin is an anthracycline similar to doxorubicin, it's important to note that doxorubicin's own color can interfere with the absorbance readings of the formazan product in an MTT assay.[12] To mitigate this, after the drug incubation period, carefully remove the medium containing amrubicin and wash the cells with PBS before adding the MTT reagent.[12]

Issue 2: Low or no induction of apoptosis after amrubicin treatment.

  • Question: We are not observing a significant increase in apoptosis in our SCLC cell line after treatment with amrubicin, even at concentrations above the IC50. What could be the reason?

  • Answer:

    • Time-course of Apoptosis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than what you have tested. We recommend performing a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the optimal time for detecting apoptosis after amrubicin treatment.

    • Cell Line Resistance: The SCLC cell line you are using may have intrinsic or acquired resistance to amrubicin. Consider testing a panel of SCLC cell lines with varying sensitivities. You can also investigate potential resistance mechanisms, such as the expression level of Topoisomerase II, as lower expression has been linked to reduced sensitivity.[13]

    • Apoptosis Assay Sensitivity: Ensure that your apoptosis detection method (e.g., Annexin V/PI staining followed by flow cytometry) is optimized. Check the compensation settings on your flow cytometer to correctly distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

    • Alternative Cell Death Mechanisms: While amrubicin primarily induces apoptosis, other forms of cell death, such as necrosis or autophagy, could be occurring. Consider using assays to investigate these alternative cell death pathways.

Issue 3: High toxicity and poor tumor growth inhibition in xenograft models.

  • Question: In our in vivo refractory SCLC xenograft model, amrubicin is causing significant toxicity (e.g., weight loss) in the mice, and we are not seeing the expected tumor growth inhibition. How can we address this?

  • Answer:

    • Dose and Schedule Optimization: The dose and schedule of amrubicin administration are critical. The maximum tolerated dose (MTD) can vary between different mouse strains. It is crucial to perform a dose-finding study to determine the optimal therapeutic window for your specific model. A previously reported MTD in mice was a single intravenous injection of 25 mg/kg.[6] Clinical dosing schedules often involve administration on days 1-3 every 3 weeks, which may be a starting point for designing your preclinical studies.[3]

    • Refractory Model Establishment: Ensure that your refractory SCLC model is well-characterized. This can be achieved by initially treating the xenografts with a first-line chemotherapy regimen (e.g., cisplatin and etoposide) and then allowing the tumors to relapse before initiating amrubicin treatment.

    • Tumor Burden at Treatment Initiation: The size of the tumors when you begin treatment can influence the outcome. Starting treatment on smaller, established tumors may yield better efficacy and be better tolerated by the animals.

    • Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help mitigate treatment-related toxicity.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of amrubicin in SCLC cell lines.

Materials:

  • SCLC cell lines (e.g., NCI-H69, NCI-H209)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed SCLC cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the amrubicin dilutions to the respective wells, resulting in a final volume of 200 µL. Include wells with vehicle control (medium with the same concentration of the drug solvent).

  • Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C.

  • Carefully aspirate the medium containing amrubicin.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Refractory SCLC Xenograft Model

This protocol describes the establishment of a refractory SCLC xenograft model and subsequent treatment with amrubicin.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • SCLC cell line (e.g., NCI-H69)

  • Matrigel

  • Cisplatin and etoposide

  • This compound

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously inject a suspension of SCLC cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • To establish a refractory model, treat the mice with a standard first-line chemotherapy regimen (e.g., cisplatin at 3 mg/kg and etoposide at 10 mg/kg, intraperitoneally, once a week for 2-3 weeks).

  • Monitor the tumors for initial regression followed by regrowth, indicating the development of resistance.

  • Once the tumors in the chemotherapy-treated group start to regrow and reach a pre-determined size (e.g., 150-200 mm³), re-randomize these mice into new treatment groups for second-line therapy.

  • Administer this compound intravenously at a pre-determined optimal dose and schedule (e.g., 20 mg/kg on days 1, 2, and 3, every 3 weeks). Include a vehicle control group.

  • Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Data Presentation

Table 1: Efficacy of Amrubicin Monotherapy in Relapsed SCLC Clinical Trials

Study/Patient PopulationTreatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference
Refractory Relapsed SCLCAmrubicin 40 mg/m² days 1-3, q3w50%2.610.3[5]
Sensitive Relapsed SCLCAmrubicin 40 mg/m² days 1-3, q3w52%4.211.6[5]
Refractory Relapsed SCLCAmrubicin 35 mg/m² days 1-3, q3w37%4.011.0[3]
Sensitive Relapsed SCLCAmrubicin 35 mg/m² days 1-3, q3w60%4.012.0[3]

Table 2: Efficacy of Amrubicin in Combination Therapies for SCLC (Clinical Data)

CombinationPatient PopulationOverall Response Rate (ORR)Median Overall Survival (OS) (months)Reference
Amrubicin + CisplatinPreviously Untreated Extensive-Disease SCLC87.8%13.6[14]
Amrubicin + PembrolizumabRelapsed SCLC52.0%10.6[8][9]

Signaling Pathways and Mechanisms

Amrubicin's Mechanism of Action and Apoptosis Induction

Amrubicin and its active metabolite, amrubicinol, function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, amrubicin leads to the accumulation of DNA double-strand breaks. This DNA damage activates downstream signaling pathways, culminating in the activation of caspases and the execution of apoptosis.

amrubicin_moa cluster_cell SCLC Cell Amrubicin Amrubicin (Prodrug) Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism TopoII_DNA_Complex Topoisomerase II-DNA Cleavage Complex Amrubicinol->TopoII_DNA_Complex Stabilizes TopoisomeraseII Topoisomerase II TopoisomeraseII->TopoII_DNA_Complex Binds to DNA DNA DNA DNA->TopoII_DNA_Complex DSB DNA Double-Strand Breaks TopoII_DNA_Complex->DSB Prevents re-ligation DDR DNA Damage Response DSB->DDR Caspase_Activation Caspase Activation DDR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of amrubicin-induced apoptosis in SCLC cells.

Potential Mechanisms of Amrubicin Resistance

Resistance to amrubicin can emerge through various mechanisms. One potential pathway involves the upregulation of survival signaling, such as the PI3K/AKT pathway, which can promote cell survival and inhibit apoptosis. Additionally, alterations in the drug's target, Topoisomerase II, or increased drug efflux can also contribute to resistance. The expression of proteins like SLFN11 has been implicated in sensitivity to DNA-damaging agents, and its downregulation could be a factor in resistance.

amrubicin_resistance cluster_resistance Potential Resistance Mechanisms cluster_pi3k PI3K/AKT Pathway cluster_target Target Alteration cluster_slfn11 DDR Regulation Amrubicin Amrubicin Apoptosis Apoptosis Amrubicin->Apoptosis Induces PI3K PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Survival->Apoptosis Inhibits TopoII_exp Decreased Topo II Expression TopoII_exp->Amrubicin Reduces Target TopoII_mut Topo II Mutation TopoII_mut->Amrubicin Prevents Binding SLFN11 Decreased SLFN11 Expression SLFN11->Apoptosis Reduces Sensitivity to DNA Damage

Caption: Potential mechanisms of resistance to amrubicin in SCLC.

References

Amrubicin Hydrochloride Dose-Response Curve Troubleshooting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amrubicin Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro dose-response experiments.

Troubleshooting Guide

This guide addresses common problems encountered when generating a dose-response curve for this compound.

Question 1: Why am I seeing a very high IC50 value or no cytotoxic effect at all?

Possible Causes:

  • Drug Inactivity: this compound solutions can degrade if not stored properly. The compound is sensitive to repeated freeze-thaw cycles and its stability can be affected by its water content.[1][2]

  • Resistant Cell Line: The cell line you are using may have intrinsic or acquired resistance to Amrubicin.

  • Insufficient Drug Concentration: The concentration range tested may be too low to induce a cytotoxic effect in your specific cell line.

  • Incorrect Assay Choice: The chosen cell viability assay may not be compatible with your cell line or experimental conditions.

Solutions:

  • Verify Drug Activity:

    • Prepare fresh this compound stock solutions for each experiment.

    • Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]

    • Use a positive control cell line known to be sensitive to Amrubicin to confirm drug activity.

  • Address Cell Line Resistance:

    • Consult the literature for typical Amrubicin IC50 values in your cell line of interest.

    • If your cell line is known to be resistant, consider using a different, more sensitive cell line for initial experiments.

    • Investigate potential resistance mechanisms, such as the expression of efflux pumps.

  • Optimize Drug Concentration:

    • Perform a broad-range dose-finding experiment (e.g., 0.01 µM to 100 µM) to determine the effective concentration range for your cell line.

  • Select an Appropriate Assay:

    • If using a metabolic assay (e.g., MTT, XTT), ensure that Amrubicin does not interfere with the assay chemistry.

    • Consider trying an alternative viability assay that measures a different cellular parameter (e.g., ATP content, membrane integrity).

Question 2: My dose-response curve is not sigmoidal (e.g., it's flat, biphasic, or has a very shallow slope). What could be the cause?

Possible Causes:

  • Suboptimal Cell Seeding Density: If cells are seeded too sparsely, they may not reach logarithmic growth phase during the experiment. If seeded too densely, they may become confluent and stop proliferating, masking the cytotoxic effect of the drug.

  • Incorrect Incubation Time: The incubation time with Amrubicin may be too short to allow for the induction of apoptosis or cell cycle arrest.

  • Drug Instability in Culture Media: Amrubicin may degrade in the culture medium over long incubation periods.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth, leading to inconsistent results.

Solutions:

  • Optimize Cell Seeding Density:

    • Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.

  • Optimize Incubation Time:

    • Test a range of incubation times (e.g., 24, 48, 72 hours) to find the optimal window for observing a cytotoxic effect.

  • Address Drug Instability:

    • If long incubation times are necessary, consider replacing the drug-containing media at regular intervals.

  • Mitigate Edge Effects:

    • Avoid using the outer wells of the multi-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

Question 3: I'm observing high variability between replicate wells. What should I do?

Possible Causes:

  • Inaccurate Pipetting: Inconsistent volumes of cells, media, or drug solution can lead to significant variability.

  • Cell Clumping: A non-uniform cell suspension will result in an uneven distribution of cells in the wells.

  • Incomplete Solubilization of Formazan (in MTT assay): If the formazan crystals in an MTT assay are not fully dissolved, it will lead to inaccurate absorbance readings.[3]

  • Bubbles in Wells: Bubbles can interfere with absorbance or fluorescence readings.

Solutions:

  • Improve Pipetting Technique:

    • Calibrate your pipettes regularly.

    • Use reverse pipetting for viscous solutions.

    • Ensure pipette tips are properly seated.

  • Ensure a Single-Cell Suspension:

    • Gently triturate the cell suspension to break up clumps before seeding.

  • Optimize MTT Assay Protocol:

    • Ensure the solubilization solution is added to all wells and mixed thoroughly.

    • Incubate for a sufficient amount of time to allow for complete dissolution of the formazan crystals.

  • Remove Bubbles:

    • Carefully inspect plates for bubbles before reading and gently pop them with a sterile pipette tip if necessary.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a synthetic anthracycline and a potent topoisomerase II inhibitor. It intercalates into DNA and stabilizes the DNA-topoisomerase II complex, which prevents the re-ligation of DNA strands. This leads to the accumulation of double-strand DNA breaks, inhibition of DNA replication, and ultimately, apoptosis.[4]

What are typical IC50 values for this compound in cancer cell lines?

IC50 values for Amrubicin can vary significantly between different cell lines. The following table provides some reported IC50 values.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
LX-1Small Cell Lung Cancer1.1 ± 0.2~2.27
A549Non-Small Cell Lung Cancer2.4 ± 0.8~4.96
A431Epidermoid Carcinoma0.61 ± 0.10~1.26
BT-474Breast Cancer3.0 ± 0.3~6.21
CCRF-CEMAcute Lymphoblastic LeukemiaN/A3.3

Note: These values are for guidance only and may vary depending on experimental conditions.

How should I prepare and store this compound solutions?

  • Reconstitution: Reconstitute the lyophilized powder in a suitable solvent such as sterile water or DMSO.

  • Storage: Store stock solutions in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] Protect solutions from light.

  • Stability: Be aware that this compound can degrade, particularly with changes in water content, leading to the formation of by-products.[2][5]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at the predetermined optimal density in a final volume of 100 µL per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old media from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Troubleshooting_Workflow start Problem with Dose-Response Curve high_ic50 High IC50 / No Effect start->high_ic50 bad_curve Non-Sigmoidal Curve start->bad_curve high_variability High Variability start->high_variability drug_inactive Drug Inactive? high_ic50->drug_inactive cell_density Suboptimal Seeding Density? bad_curve->cell_density pipetting Inaccurate Pipetting? high_variability->pipetting cell_resistant Resistant Cell Line? drug_inactive->cell_resistant No check_storage Check Storage & Prepare Fresh drug_inactive->check_storage Yes low_conc Concentration Too Low? cell_resistant->low_conc No literature_review Check Literature for IC50 cell_resistant->literature_review Yes broaden_range Broaden Concentration Range low_conc->broaden_range Yes use_positive_control Use Positive Control Cell Line check_storage->use_positive_control incubation_time Incorrect Incubation Time? cell_density->incubation_time No optimize_density Optimize Seeding Density cell_density->optimize_density Yes edge_effects Edge Effects? incubation_time->edge_effects No test_time_course Test Different Incubation Times incubation_time->test_time_course Yes avoid_outer_wells Avoid Outer Wells / Use Buffer edge_effects->avoid_outer_wells Yes cell_clumps Cell Clumping? pipetting->cell_clumps No check_pipettes Calibrate/Check Pipettes pipetting->check_pipettes Yes mtt_issue MTT Solubilization Issue? cell_clumps->mtt_issue No ensure_single_cell Ensure Single-Cell Suspension cell_clumps->ensure_single_cell Yes optimize_solubilization Optimize Solubilization Step mtt_issue->optimize_solubilization Yes

Caption: Troubleshooting workflow for Amrubicin dose-response curve issues.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare Amrubicin Serial Dilutions add_drug Add Drug to Cells seed_cells->add_drug prepare_drug->add_drug incubate Incubate for 24-72h add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General workflow for an Amrubicin cell viability (MTT) assay.

Signaling_Pathway Amrubicin Amrubicin TopoisomeraseII Topoisomerase II Amrubicin->TopoisomeraseII Inhibits DNA DNA TopoisomeraseII->DNA Acts on DSB DNA Double-Strand Breaks TopoisomeraseII->DSB Stabilizes Complex Leading to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Simplified mechanism of action for this compound.

References

Technical Support Center: Amrubicin Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Amrubicin Hydrochloride in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in the IC50 values of this compound across different cancer cell lines, and sometimes even between experiments using the same cell line. What could be the cause of this inconsistency?

A1: This is a common issue and often stems from the fact that Amrubicin is a prodrug. In vitro, it is converted to its active metabolite, amrubicinol, which is 5 to 54 times more potent.[1][2] The degree of this conversion can vary significantly between different cell lines due to differences in the expression and activity of metabolic enzymes like carbonyl reductases.[1][3]

Troubleshooting Steps:

  • Cell Line Metabolic Activity: Be aware that cell lines with higher metabolic activity may show increased sensitivity to Amrubicin due to more efficient conversion to amrubicinol. Consider quantifying the expression of relevant reductases in your cell lines of interest.

  • Use Amrubicinol as a Control: Whenever possible, include amrubicinol as a positive control in your assays. This will help you to distinguish between inherent cellular resistance to the active compound and issues related to its metabolic activation.

  • Standardize Experimental Conditions: Ensure strict standardization of cell density, passage number, and growth phase, as these factors can influence cellular metabolism.

Q2: Our in vitro results with this compound are not correlating well with in vivo data. Why might this be the case?

A2: The discrepancy between in vitro and in vivo results is often linked to the metabolic conversion of Amrubicin. In vivo, Amrubicin is metabolized in the liver and other tissues to amrubicinol.[3] This systemic conversion to the more active form is not fully replicated in a typical in vitro setting where metabolism is dependent on the enzymatic machinery of the cancer cells themselves.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Solutions A Inconsistent In Vitro Results B Variable conversion of Amrubicin to Amrubicinol A->B D Drug efflux by P-glycoprotein (MDR1) A->D H Standardize all experimental parameters A->H C Differences in cell line metabolic enzyme expression B->C E Use Amrubicinol as a control B->E F Characterize metabolic enzyme expression in cell lines C->F G Co-administer with a P-gp inhibitor (e.g., Verapamil) D->G

Caption: Troubleshooting workflow for inconsistent this compound in vitro results.

Q3: We suspect that our cell line might be developing resistance to this compound. How can we investigate this?

A3: Resistance to Amrubicin can be multifactorial. One common mechanism of resistance to anthracyclines is the overexpression of drug efflux pumps like P-glycoprotein (P-gp or MDR1). While Amrubicin is a weak substrate for P-gp, its active metabolite amrubicinol may also be affected.

Experimental Approach to Investigate Resistance:

  • P-gp Expression Analysis: Use techniques like Western blotting or flow cytometry to quantify the expression of P-gp in your sensitive and potentially resistant cell lines.

  • P-gp Inhibition Assay: Perform your cytotoxicity assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A). A significant increase in sensitivity to Amrubicin in the presence of the inhibitor would suggest P-gp-mediated efflux as a resistance mechanism.

Data Presentation

Table 1: Comparative in vitro cytotoxicity of Amrubicin and Amrubicinol in various human cancer cell lines.

Cell LineCancer TypeAmrubicin IC50 (µM)Amrubicinol IC50 (µM)Fold Difference (Amrubicin/Amrubicinol)
LX-1Small Cell Lung Cancer1.10.07714.3
A549Non-Small Cell Lung Cancer2.40.09625.0
CCRF-CEMAcute Lymphoblastic Leukemia3.3Not Reported-

Data compiled from published literature.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay for this compound (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is crucial to optimize parameters such as cell seeding density and incubation time for each specific cell line.

Materials:

  • This compound (powder)

  • Amrubicinol (as a control, if available)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with occasional gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram:

G A Seed cells in 96-well plate B Incubate overnight A->B C Prepare Amrubicin dilutions B->C D Treat cells with Amrubicin C->D E Incubate for 48-72 hours D->E F Add MTT solution E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I G Amrubicin Amrubicin (Prodrug) Metabolism Cellular Metabolism (e.g., Carbonyl Reductases) Amrubicin->Metabolism Amrubicinol Amrubicinol (Active Metabolite) Metabolism->Amrubicinol TopoII Topoisomerase II Amrubicinol->TopoII DNA DNA TopoII->DNA binds to Complex Stabilized DNA-Topo II Cleavable Complex TopoII->Complex stabilizes DNA->TopoII DSB DNA Double-Strand Breaks Complex->DSB G2M G2/M Cell Cycle Arrest DSB->G2M Apoptosis Apoptosis G2M->Apoptosis

References

Technical Support Center: Optimizing Amrubicin Hydrochloride and Irinotecan Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of amrubicin hydrochloride and irinotecan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining amrubicin and irinotecan?

A1: The primary rationale for combining amrubicin and irinotecan is to target two critical enzymes in DNA replication and repair through different mechanisms, potentially leading to synergistic or additive anti-cancer effects. Amrubicin is a topoisomerase II inhibitor, while irinotecan's active metabolite, SN-38, is a topoisomerase I inhibitor.[1] By inhibiting both enzymes, the combination can induce more extensive DNA damage and overcome resistance mechanisms that may be present for either agent alone. Preclinical studies have shown that this combination can have synergistic or additive effects in small-cell lung cancer (SCLC) cell lines, including those resistant to cisplatin or SN-38.[2]

Q2: What are the active forms of amrubicin and irinotecan that I should consider in my in vitro experiments?

A2: For in vitro studies, it is often more relevant to use the active metabolites of these drugs. Amrubicin is metabolized to amrubicinol, which is 5 to 100 times more active than the parent compound.[3] Irinotecan is a prodrug that is converted to its highly potent active metabolite, SN-38.[4] Therefore, for mechanistic and synergy studies in cell culture, using amrubicinol and SN-38 is recommended.

Q3: What are the known toxicities of the amrubicin and irinotecan combination from clinical studies?

A3: Clinical studies of the amrubicin and irinotecan combination have reported significant toxicities, with the most common being severe myelosuppression, particularly neutropenia and leukopenia.[5][6] Other notable toxicities include diarrhea, infection, and pneumonitis.[5] In some studies, these overlapping toxicities were dose-limiting and made it difficult to determine a maximum tolerated dose (MTD).[5] Researchers conducting in vivo studies should be prepared to monitor for and manage these adverse effects, and the use of supportive care, such as granulocyte colony-stimulating factor (G-CSF), has been explored in clinical trials to mitigate neutropenia.

Q4: Is there a recommended sequence of administration for amrubicin and irinotecan?

A4: Preclinical data in SCLC cell lines suggest that the combination of amrubicinol and SN-38 is effective regardless of the sequence of administration.[7] However, one study indicated that sequential exposure of SCLC cells to amrubicinol followed by SN-38 produced more apoptotic cells than the reverse sequence.[1] For in vivo studies, the administration schedule can significantly impact both efficacy and toxicity. Clinical trials have explored various schedules, including administering amrubicin for three consecutive days with irinotecan given on days 1 and 8 of a 21-day cycle.[5][6] The optimal sequence and schedule may be cell line or tumor model-specific and should be determined empirically.

Troubleshooting Guides

In Vitro Experiments

Q5: My cell viability assay (e.g., MTT) results are inconsistent when testing the amrubicin and irinotecan combination. What could be the cause?

A5: Inconsistent MTT assay results can arise from several factors:

  • Drug Stability and Solvents: Ensure that your stock solutions of amrubicin, irinotecan, amrubicinol, and SN-38 are properly prepared and stored. Some of these compounds may be light-sensitive or have limited stability in certain solvents. Use appropriate solvents, such as DMSO for SN-38, and ensure the final solvent concentration in your culture medium is low and consistent across all wells, as it can be cytotoxic.

  • Cell Seeding Density: The optimal cell seeding density is crucial for reliable MTT results. If cells are too sparse, the signal may be too low. If they are too dense, they may enter a stationary growth phase, which can affect their sensitivity to cell cycle-dependent drugs like irinotecan.

  • Incubation Time: The duration of drug exposure should be sufficient to observe a cytotoxic effect. For cell cycle-specific agents, a longer incubation time (e.g., 72 or 96 hours) may be necessary.

  • Assay Interference: Some compounds can interfere with the MTT assay by directly reducing the tetrazolium salt or by altering cellular metabolism in a way that does not correlate with cell viability. Consider using an alternative viability assay, such as a crystal violet assay or a real-time cell analysis system, to confirm your results.

Q6: I am not observing the expected synergistic effect between amrubicin and irinotecan in my NSCLC cell line. What should I consider?

A6: While synergy has been reported in SCLC, the effect in non-small cell lung cancer (NSCLC) may be more variable and cell line-dependent.

  • Cell Line Sensitivity: NSCLC is a heterogeneous disease. The sensitivity to topoisomerase inhibitors can vary significantly between different NSCLC cell lines. Check the baseline sensitivity of your cell line to each drug individually by determining their IC50 values.

  • Drug Concentrations: The synergistic effect of a drug combination is often concentration-dependent. Ensure you are testing a range of concentrations for both drugs, both above and below their individual IC50 values, to create a dose-response matrix.

  • Data Analysis: Use appropriate software and statistical methods, such as the combination index (CI) method of Chou-Talalay, to quantitatively assess synergy. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Experiments

Q7: The combination of amrubicin and irinotecan is causing excessive toxicity in my xenograft mouse model. How can I manage this?

A7: The combination of amrubicin and irinotecan is known to cause significant myelosuppression.

  • Dose Reduction: The most straightforward approach is to reduce the dose of one or both drugs. Start with lower doses than those reported to be effective as single agents and perform a dose-escalation study to find a tolerable combination dose.

  • Modified Dosing Schedule: Altering the schedule of administration can also mitigate toxicity. For example, instead of administering both drugs on the same day, you could introduce a lag period between them.

  • Supportive Care: In clinical settings, G-CSF is used to manage neutropenia. Consider the use of supportive care agents in your animal model, if appropriate and ethically approved.

  • Animal Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, lethargy, and ruffled fur. Implement a clear endpoint for euthanasia if severe toxicity is observed.

Q8: I am not seeing a significant anti-tumor effect of the combination therapy in my NSCLC xenograft model. What could be the issue?

A8: A lack of efficacy in vivo can be due to several factors:

  • Tumor Model: The chosen NSCLC xenograft model may be inherently resistant to topoisomerase inhibitors. Consider testing the combination in multiple NSCLC models with different genetic backgrounds.

  • Pharmacokinetics: The pharmacokinetics of the drugs in mice may differ from humans. Ensure that the doses and schedule you are using are sufficient to achieve therapeutic concentrations in the tumor tissue.

  • Drug Formulation and Administration: Ensure that the drugs are formulated correctly for in vivo use and that the route and frequency of administration are appropriate.

Data Presentation

Table 1: In Vitro Cytotoxicity of Amrubicin, Amrubicinol, Irinotecan, and SN-38 in Human Lung Cancer Cell Lines

Cell LineDrugIC50 (µM)Exposure TimeAssay
SCLC
SBC-3Amrubicin0.86296hAlamarBlue
SBC-3Amrubicinol0.03396hAlamarBlue
SBC-3Irinotecan0.19596hAlamarBlue
SBC-3SN-380.004196hAlamarBlue
NSCLC
A549Amrubicin2.4 ± 0.8Not SpecifiedNot Specified
A549Amrubicinol0.096 ± 0.064Not SpecifiedNot Specified
A549SN-38~0.00572hMTT

Data for SBC-3 cell line from[1]. Data for A549 cell line from[3][8].

Table 2: Combination Effect of Amrubicinol and SN-38 in SCLC Cell Lines

Cell LineCombinationIC70 CIIC90 CIInterpretation
SBC-3/CDDP (Cisplatin-Resistant)Amrubicinol + SN-380.76 ± 0.211.0 ± 0.35Synergistic to Additive
SBC-3/SN-38 (SN-38-Resistant)Amrubicinol + Cisplatin0.99 ± 0.170.89 ± 0.24Synergistic

CI: Combination Index. CI < 1 indicates synergy, CI = 1 indicates additive effect, CI > 1 indicates antagonism. Data from[7].

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of amrubicin and irinotecan, alone and in combination.

  • Materials:

    • Lung cancer cell lines (e.g., A549, H460 for NSCLC; H69, SBC-3 for SCLC)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound, Irinotecan Hydrochloride, Amrubicinol, SN-38

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of each drug (amrubicin, irinotecan, amrubicinol, or SN-38) in culture medium. For combination studies, prepare a matrix of concentrations for both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank) and cells with drug-free medium (control).

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software.

2. Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following drug treatment.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of amrubicin, irinotecan, or their combination for a specified time (e.g., 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

3. In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of the amrubicin and irinotecan combination in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Lung cancer cells (e.g., A549, H460)

    • Matrigel (optional)

    • This compound and Irinotecan Hydrochloride formulated for in vivo use

    • Calipers for tumor measurement

    • Appropriate animal housing and care facilities

  • Procedure:

    • Subcutaneously inject a suspension of lung cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, amrubicin alone, irinotecan alone, combination).

    • Administer the drugs according to the planned schedule, route (e.g., intravenous, intraperitoneal), and dose. For example, amrubicin could be given on days 1-3 and irinotecan on days 1 and 8 of a 21-day cycle.

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare tumor growth inhibition between the treatment groups.

Mandatory Visualizations

Signaling_Pathway cluster_irinotecan Irinotecan Pathway cluster_amrubicin Amrubicin Pathway Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases TopoI Topoisomerase I SN38->TopoI Inhibits DNA_ssb DNA Single-Strand Breaks TopoI->DNA_ssb Creates & Re-ligates Replication_Fork_Collision Replication Fork Collision DNA_ssb->Replication_Fork_Collision DNA_dsbs DNA Double-Strand Breaks Replication_Fork_Collision->DNA_dsbs Apoptosis_I Apoptosis DNA_dsbs->Apoptosis_I Amrubicin Amrubicin TopoII Topoisomerase II Amrubicin->TopoII Inhibits DNA_dsbs_A DNA Double-Strand Breaks TopoII->DNA_dsbs_A Creates & Re-ligates Apoptosis_A Apoptosis DNA_dsbs_A->Apoptosis_A Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection (SCLC & NSCLC) IC50_Determination Single Agent IC50 (MTT Assay) Cell_Culture->IC50_Determination Combination_Screening Combination Matrix (Synergy Analysis - CI) IC50_Determination->Combination_Screening Mechanism_Study Apoptosis Assay (Annexin V/PI) Combination_Screening->Mechanism_Study Xenograft_Model Tumor Xenograft Establishment Combination_Screening->Xenograft_Model Inform In Vivo Dosing Dose_Finding MTD Determination of Combination Xenograft_Model->Dose_Finding Efficacy_Study Tumor Growth Inhibition Dose_Finding->Efficacy_Study Toxicity_Assessment Monitor Body Weight & Clinical Signs Efficacy_Study->Toxicity_Assessment Logical_Relationship Rationale Rationale: Dual Topoisomerase Inhibition Amrubicin Amrubicin (Topo II Inhibitor) Rationale->Amrubicin Irinotecan Irinotecan (Topo I Inhibitor) Rationale->Irinotecan Toxicity Potential for Overlapping Toxicities (Myelosuppression) Rationale->Toxicity DNA_Damage Increased DNA Damage Amrubicin->DNA_Damage Irinotecan->DNA_Damage Overcome_Resistance Overcome Single-Agent Resistance DNA_Damage->Overcome_Resistance Synergy Potential for Synergy or Additive Effects DNA_Damage->Synergy Outcome Improved Therapeutic Outcome Overcome_Resistance->Outcome Synergy->Outcome

References

Technical Support Center: Amrubicin Hydrochloride Experiments and Cell Line Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amrubicin Hydrochloride. It specifically addresses the critical issue of cell line contamination and its potential to compromise experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic anthracycline derivative and a potent inhibitor of topoisomerase II.[1][2] Its primary mechanism of action involves stabilizing the complex between DNA and topoisomerase II, which prevents the re-ligation of DNA strands.[1] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) and inhibiting cancer cell proliferation.

Q2: What is cell line contamination and why is it a concern for my this compound experiments?

Cell line contamination refers to the unintended introduction of foreign cells or microorganisms into a cell culture. There are two main types:

  • Cross-contamination: The mixing of one cell line with another. This is a significant problem, with studies estimating that 15-20% of cell lines may be misidentified.[3] Aggressive and fast-growing cell lines like HeLa are common culprits.[2][3]

  • Microbial contamination: The presence of bacteria, yeast, fungi, or mycoplasma. Mycoplasma is a particularly insidious contaminant as it is often not visible by standard microscopy and can alter various cellular processes.[4][5][6]

Contamination is a major concern because it can lead to unreliable and irreproducible experimental results.[7] A contaminating cell line with different genetic characteristics and drug sensitivity profiles can significantly alter the observed cytotoxic effect of this compound. For instance, if your target cell line is contaminated with a more resistant cell line, you may incorrectly conclude that this compound is ineffective.

Q3: How can I be sure that the cell line I am using is authentic?

The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[8][9][10][11] STR analysis generates a unique genetic fingerprint for a cell line, which can be compared to a reference database of known cell line profiles. This allows for the verification of the cell line's identity and the detection of cross-contamination.[12][13] It is recommended to perform STR profiling when establishing a new cell line, before starting a new series of experiments, and before publishing your results.[11]

Q4: I suspect my cell culture might be contaminated with mycoplasma. How can I check for this?

Mycoplasma contamination can alter cell growth, metabolism, and response to chemotherapy, making its detection crucial.[4][5][14] Common methods for mycoplasma detection include:

  • PCR-based assays: These are rapid and highly sensitive methods that detect mycoplasma DNA.[15]

  • DNA staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, distinct fluorescent dots outside the cell nuclei when viewed under a fluorescence microscope.[16]

  • Culture-based methods: This involves attempting to grow mycoplasma on specific agar plates. While considered a gold standard, it is a slow process.[17][18]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent IC50 values for this compound across experiments. 1. Cell line contamination or misidentification: The presence of a mixed population of cells with varying sensitivities to this compound. 2. Mycoplasma contamination: Mycoplasma can alter cellular metabolism and drug response.[4][5] 3. Genetic drift: Cell lines can undergo genetic changes over time in culture, leading to altered drug sensitivity.[19]1. Authenticate your cell line: Perform STR profiling to confirm the identity of your cell line and rule out cross-contamination.[8][9][10][11] 2. Test for mycoplasma: Use a reliable method like a PCR-based assay to check for mycoplasma contamination.[15] 3. Use low-passage cells: Thaw a fresh, early-passage vial of the authenticated cell line for your experiments.
Unexpected resistance of my cancer cell line to this compound. 1. Misidentified cell line: The cell line you are using may not be the intended one and could be inherently resistant to topoisomerase II inhibitors.[2][20] 2. Contamination with a resistant cell line: A small population of resistant cells may have overgrown your target cells.[3]1. Verify cell line identity: Immediately perform STR profiling.[8][9][10][11] 2. Source cells from a reputable cell bank: Obtain authenticated cell lines from certified repositories.
Sudden change in cell morphology or growth rate. 1. Cell line cross-contamination: The contaminating cells may have a different morphology and growth characteristics.[3] 2. Mycoplasma contamination: While often subtle, high levels of mycoplasma can sometimes affect cell growth and appearance.[6]1. Authenticate your cell line: Perform STR profiling.[8][9][10][11] 2. Test for mycoplasma: Use a PCR-based detection kit.[15] 3. Visually inspect your cultures regularly.

Experimental Protocols

Cell Line Authentication using Short Tandem Repeat (STR) Profiling

This protocol provides a general workflow for STR profiling. It is recommended to use a commercial STR profiling kit and follow the manufacturer's instructions.

  • DNA Extraction:

    • Harvest a sufficient number of cells (typically 1 x 10^6).

    • Extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's protocol.

    • Quantify the extracted DNA and assess its purity.

  • PCR Amplification:

    • Prepare a PCR master mix containing the STR primer mix, DNA polymerase, and other necessary reagents from the kit.

    • Add the extracted genomic DNA to the master mix.

    • Perform PCR using a thermal cycler with the conditions specified in the kit's protocol.

  • Capillary Electrophoresis:

    • The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument.

    • The instrument's software detects the fluorescent fragments and generates an electropherogram.

  • Data Analysis:

    • The electropherogram is analyzed to determine the alleles present at each STR locus.

    • The resulting STR profile is compared to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. A match of ≥80% is generally considered to indicate that the cell lines are related.[10]

Mycoplasma Detection by DAPI Staining

This is a relatively simple and quick method to visualize mycoplasma contamination.

  • Cell Seeding:

    • Seed your cells onto a sterile coverslip in a petri dish or a multi-well plate.

    • Allow the cells to adhere and grow for 24-48 hours.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.[16]

  • Staining:

    • Wash the cells twice with PBS.[16]

    • Add a DAPI staining solution (e.g., 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature in the dark.[16]

  • Washing and Mounting:

    • Wash the cells 2-3 times with PBS to remove excess DAPI.[16]

    • Mount the coverslip onto a microscope slide using a mounting medium.

  • Visualization:

    • Examine the slide under a fluorescence microscope.

    • Clean, healthy cells will show only nuclear DAPI staining.

    • Mycoplasma-contaminated cultures will exhibit small, bright blue fluorescent dots or filaments in the cytoplasm and surrounding the cells.[16]

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density. Include wells with medium only as a blank control.

    • Incubate the plate overnight to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.[21]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization of Formazan:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well.[21]

    • Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Amrubicin_Signaling_Pathway Amrubicin This compound Topoisomerase_II Topoisomerase II Amrubicin->Topoisomerase_II inhibits DNA_Damage DNA Double-Strand Breaks Amrubicin->DNA_Damage stabilizes Topo II-DNA complex leading to DNA DNA Topoisomerase_II->DNA creates transient breaks in Apoptosis_Pathway Apoptosis Pathway Activation (e.g., p53, caspases) DNA_Damage->Apoptosis_Pathway triggers Cell_Death Apoptosis / Cell Death Apoptosis_Pathway->Cell_Death leads to

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow Start Inconsistent/Unexpected Amrubicin Results Check_Culture Observe Cell Morphology & Growth Rate Start->Check_Culture Is_Normal Normal? Check_Culture->Is_Normal Authenticate Perform STR Profiling Is_Normal->Authenticate No Mycoplasma_Test Perform Mycoplasma Test Is_Normal->Mycoplasma_Test Yes Contaminated Contamination Detected? Authenticate->Contaminated Mycoplasma_Test->Contaminated Discard Discard Culture, Obtain New Authenticated Stock Contaminated->Discard Yes Review_Protocol Review Experimental Protocol (reagents, calculations, etc.) Contaminated->Review_Protocol No New_Experiment Repeat Experiment with Authenticated, Clean Cells Discard->New_Experiment Review_Protocol->New_Experiment End Consistent Results New_Experiment->End Experimental_Workflow Start Start Experiment Obtain_Cells Obtain Cell Line (from reputable source) Start->Obtain_Cells Quarantine Quarantine New Cell Line Obtain_Cells->Quarantine Authenticate Authenticate with STR Profiling Quarantine->Authenticate Mycoplasma_Test Test for Mycoplasma Authenticate->Mycoplasma_Test Is_Authenticated Authenticated & Clean? Mycoplasma_Test->Is_Authenticated Expand_Culture Expand Culture & Create Master/Working Banks Is_Authenticated->Expand_Culture Yes Discard Discard Culture Is_Authenticated->Discard No Drug_Screening Perform Amrubicin Hydrochloride Experiments Expand_Culture->Drug_Screening End Analyze Results Drug_Screening->End

References

Technical Support Center: Enhancing Amrubicin Hydrochloride Delivery to Tumor Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating novel strategies to enhance the delivery of amrubicin hydrochloride to tumor tissues. As a potent topoisomerase II inhibitor, optimizing amrubicin's concentration at the tumor site is crucial for maximizing its therapeutic efficacy.[1][2][3][4][5][6][7][8][9][10] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Disclaimer: To date, specific research on nanoformulations such as liposomes or nanoparticles dedicated to enhancing this compound delivery is limited in publicly available literature. The protocols and troubleshooting guides provided herein are based on established methodologies for similar anthracycline compounds, like doxorubicin, and are intended to serve as a foundational resource for researchers venturing into this innovative area.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic anthracycline that functions as a potent topoisomerase II inhibitor.[1][5][6][8][9] It intercalates into DNA and stabilizes the DNA-topoisomerase II complex, which prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[8][11] Its active metabolite, amrubicinol, is significantly more cytotoxic than the parent drug.[7][12]

Q2: What are the main challenges in delivering this compound to tumor tissue?

A2: Like many chemotherapeutic agents, challenges in amrubicin delivery include off-target toxicity to healthy tissues and the development of multidrug resistance.[13] While amrubicin has shown some tumor-selective distribution of its active metabolite, amrubicinol, enhancing the delivery of the parent drug could further improve its therapeutic index.[12]

Q3: Why should I consider a nanoformulation for amrubicin delivery?

A3: Nanoformulations, such as liposomes and nanoparticles, can improve the pharmacokinetic profile of encapsulated drugs. For anthracyclines like doxorubicin, PEGylated liposomal formulations have been shown to increase circulation time and promote accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[14] This can potentially increase efficacy while reducing side effects, such as cardiotoxicity, which is a known concern with anthracyclines.[13][14]

Q4: Are there any clinical studies on nanoformulations of amrubicin?

A4: While amrubicin has undergone numerous clinical trials for various cancers, particularly small-cell lung cancer[1][5][12][15][16][17][18][19][20][21], there is a lack of published clinical data on specific nanoformulations of amrubicin. Research in this area is considered novel and exploratory.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the development and characterization of this compound nanoformulations.

Liposomal Amrubicin Formulation
Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency Suboptimal pH gradient for remote loading.Ensure the internal buffer (e.g., ammonium sulfate) has a pH that facilitates the protonation of amrubicin once it crosses the lipid bilayer.[22]
Inefficient removal of unencapsulated drug.Use size exclusion chromatography or dialysis with appropriate molecular weight cutoff to effectively separate the liposomes from free drug.
Amrubicin precipitation before encapsulation.Ensure this compound is fully dissolved in the hydration buffer before adding it to the liposome suspension.
Liposome Aggregation Inadequate surface charge or steric shielding.Incorporate charged lipids (e.g., DSPG) or a higher percentage of PEGylated lipids into the formulation to increase colloidal stability.
High concentration of liposomes.Optimize the lipid concentration during formulation and storage.
Drug Leakage During Storage Unstable lipid bilayer.Incorporate cholesterol into the lipid bilayer to increase rigidity and reduce permeability.[]
Hydrolysis of lipids.Store liposomal formulations at 4°C and protect from light. Consider lyophilization for long-term storage.[24]
Amrubicin-Loaded Nanoparticles
Problem Potential Cause Suggested Solution
Inconsistent Particle Size Inefficient homogenization or sonication.Optimize the duration and power of homogenization or sonication during the nanoparticle preparation process.
Polymer precipitation.Ensure the polymer is fully dissolved in the organic solvent before emulsification.
Low Drug Loading Poor affinity of amrubicin for the polymer matrix.Select a polymer with functional groups that can interact with amrubicin (e.g., through hydrogen bonding or electrostatic interactions).
Rapid drug partitioning into the external aqueous phase.Optimize the solvent evaporation rate to allow sufficient time for drug entrapment within the polymer matrix.[25]
Burst Release of Amrubicin High concentration of surface-adsorbed drug.Include additional washing steps after nanoparticle collection to remove surface-bound amrubicin.
Porous nanoparticle structure.Adjust the polymer concentration or the type of polymer to create a denser nanoparticle matrix.

Experimental Protocols

Protocol 1: Preparation of PEGylated Liposomal this compound

This protocol is adapted from established methods for preparing liposomal doxorubicin using a remote loading method with an ammonium sulfate gradient.[22]

Materials:

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • PEG-DSPE (Polyethylene glycol-distearoylphosphatidylethanolamine)

  • This compound

  • Ammonium sulfate

  • Sucrose

  • Histidine

  • Chloroform

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and PEG-DSPE in chloroform in a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with an ammonium sulfate solution by vortexing.

  • Liposome Extrusion:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • Creation of Ammonium Sulfate Gradient:

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose/histidine buffer.

  • Remote Loading of Amrubicin:

    • Add this compound solution to the liposome suspension.

    • Incubate at a temperature above the phase transition temperature of the lipids (e.g., 60°C) to facilitate drug loading.

  • Purification and Characterization:

    • Remove unencapsulated amrubicin using dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug-to-lipid ratio.

Protocol 2: Preparation of Amrubicin-Loaded PLGA Nanoparticles

This protocol describes the preparation of amrubicin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation method.[25][26]

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Primary Emulsion Formation:

    • Dissolve this compound in a small volume of deionized water.

    • Dissolve PLGA in dichloromethane.

    • Add the aqueous amrubicin solution to the organic PLGA solution and sonicate to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion Formation:

    • Add the primary emulsion to an aqueous solution of PVA.

    • Sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization and Characterization:

    • Lyophilize the washed nanoparticles for long-term storage.

    • Characterize the nanoparticles for particle size, zeta potential, morphology (e.g., using SEM or TEM), drug loading, and encapsulation efficiency.

Quantitative Data

The following tables summarize key quantitative data related to amrubicin clinical efficacy and the characteristics of nanoformulations for a similar anthracycline, doxorubicin.

Table 1: Clinical Efficacy of Amrubicin Monotherapy in Relapsed Small-Cell Lung Cancer (SCLC)

Patient Population Dosage Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Reference
Refractory or Relapsed SCLC40 mg/m² on days 1-3 every 3 weeks32.9%3.5 months8.9 months[27]
Refractory or Relapsed SCLC35-40 mg/m² on days 1-3 every 3 weeks34%-52%3.5-4.6 months8.1-12.0 months[12]
Pretreated NSCLC40 mg/m² on days 1-3 every 3 weeks11.5%1.8 months8.5 months[20]

Table 2: Characterization of Doxorubicin-Loaded Nanoformulations (for comparative purposes)

Nanoformulation Drug Loading Method Particle Size (nm) Encapsulation Efficiency (%) Key Findings Reference
PEGylated LiposomesAmmonium sulfate gradient~100>90%Increased circulation time and tumor accumulation.[14]
PLGA-PEG NanoparticlesDouble emulsion71-257~75%pH-responsive drug release.[26]
Iron Oxide NanoparticlesCovalent bonding80-150>90%Potential for magnetic targeting.[18][28]

Visualizations

Signaling Pathway

amrubicin_mechanism Amrubicin Amrubicin Hydrochloride Complex Ternary Complex (Amrubicin-DNA-Topo II) Amrubicin->Complex Stabilizes Topoisomerase_II Topoisomerase II Topoisomerase_II->Complex DNA DNA DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents re-ligation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis liposomal_amrubicin_workflow cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_characterization Characterization Lipid_Film 1. Lipid Film Hydration Extrusion 2. Extrusion Lipid_Film->Extrusion Gradient 3. Create (NH4)2SO4 Gradient Extrusion->Gradient Incubation 4. Incubate with Amrubicin Gradient->Incubation Purification 5. Purify Liposomes Incubation->Purification Size_Zeta Particle Size & Zeta Potential Purification->Size_Zeta EE Encapsulation Efficiency Purification->EE In_Vitro In Vitro Release Purification->In_Vitro In_Vivo In Vivo Studies Purification->In_Vivo troubleshooting_logic Start Start: Low Drug Loading in Nanoparticles Check_Solubility Check Amrubicin Solubility Is it fully dissolved in the primary solvent? Start->Check_Solubility Check_Affinity Assess Drug-Polymer Affinity Are there favorable interactions? Check_Solubility->Check_Affinity [Yes] Optimize_Solvent Optimize Solvent System Check_Solubility->Optimize_Solvent [No] Check_Partitioning Evaluate Drug Partitioning Is the drug rapidly escaping to the external phase? Check_Affinity->Check_Partitioning [Yes] Modify_Polymer Modify Polymer Composition Check_Affinity->Modify_Polymer [No] Adjust_Evaporation Adjust Solvent Evaporation Rate Check_Partitioning->Adjust_Evaporation [Yes] End End: Improved Drug Loading Check_Partitioning->End [No] Optimize_Solvent->Check_Solubility Modify_Polymer->Check_Affinity Adjust_Evaporation->Check_Partitioning

References

Technical Support Center: Mitigating Cardiotoxicity of Amrubicin Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Amrubicin Hydrochloride in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to cardiotoxicity, ensuring the accurate and safe execution of your experiments. While this compound is known for its reduced cardiotoxic profile compared to other anthracyclines like doxorubicin, careful monitoring and standardized protocols are essential for robust and reproducible findings.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Is cardiotoxicity a significant concern when using this compound in animal studies?

A1: this compound exhibits significantly less cardiotoxicity than doxorubicin.[2][3] This improved safety profile is attributed to its lower induction of reactive oxygen species (ROS) in cardiomyocytes.[1] However, preclinical studies in rabbits have reported electrocardiogram (ECG) changes, such as prolongation of the QTc interval and ST-T wave alterations, following prolonged administration.[2] While morphological damage to the myocardium was comparable to control groups in these studies, it is crucial to incorporate cardiac monitoring into experimental designs, especially in long-term or high-dose studies.[2]

Q2: What is the primary mechanism behind the reduced cardiotoxicity of this compound?

A2: The leading hypothesis for the reduced cardiotoxicity of amrubicin is its lower capacity to generate damaging reactive oxygen species (ROS) within cardiac muscle cells.[1] The primary mechanism of anthracycline-induced cardiotoxicity involves the production of ROS, which leads to mitochondrial damage and apoptosis of cardiomyocytes.[1][4][5] In vitro studies using a rat cardiomyocyte cell line (H9c2) have demonstrated that amrubicin produces less superoxide compared to equimolar doses of daunorubicin, suggesting a key reason for its improved cardiac safety.[1]

Q3: Are there established cardioprotective agents to be used with this compound?

A3: Currently, there are no specific studies that have investigated the use of cardioprotective agents in conjunction with this compound. This is largely due to its inherently lower cardiotoxicity compared to other anthracyclines.[2][3] However, should your experimental design necessitate the use of a cardioprotective strategy, agents that have shown efficacy in mitigating the cardiotoxicity of other anthracyclines, such as dexrazoxane, could be considered, though their utility with amrubicin is not established.[6][7]

Q4: What are the most appropriate animal models for studying the cardiac effects of this compound?

A4: Various animal models have been utilized to assess anthracycline-induced cardiotoxicity, and the choice depends on the specific research question.[7]

  • Rabbits: Have been used to evaluate the cardiotoxicity of amrubicin and have shown sensitivity to ECG changes.[2]

  • Rats and Mice: Are commonly used for their cost-effectiveness and the availability of transgenic strains. They are suitable for mechanistic studies and initial screening.[7][8] Spontaneously hypertensive rats may be more sensitive to anthracycline cardiotoxicity.[7]

  • Dogs (Beagle): Are considered a suitable large animal model due to the reproducibility of anthracycline-induced cardiac lesions.[7]

The selection of the model should be based on the specific endpoints of the study, such as functional, electrophysiological, or morphological assessments.

Troubleshooting Guides

Issue 1: Unexpected ECG Abnormalities Observed

  • Problem: You are observing significant QTc prolongation or ST-T wave changes in your treatment group that were not anticipated based on the literature.

  • Possible Causes & Solutions:

    • Animal Strain Variability: Different strains of the same species can have varying sensitivities to drug-induced cardiac effects.[9]

      • Troubleshooting Step: Review the literature for any reported cardiac sensitivities of the specific strain you are using. If possible, include a positive control group (e.g., doxorubicin-treated) to benchmark the level of cardiotoxicity.

    • Vehicle Effects: The vehicle used to dissolve this compound may have unexpected cardiac effects.

      • Troubleshooting Step: Ensure your control group receives the identical vehicle preparation as the treatment group.

    • Anesthesia Protocol: The anesthetic agent and depth of anesthesia can influence cardiovascular parameters.

      • Troubleshooting Step: Standardize your anesthesia protocol across all animals and ensure it is consistent with established guidelines for cardiac monitoring.

Issue 2: High Variability in Cardiac Function Measurements

  • Problem: There is a large degree of inter-animal variability in echocardiography measurements (e.g., ejection fraction, fractional shortening) within the same experimental group.

  • Possible Causes & Solutions:

    • Inconsistent Animal Handling: Stress from handling can significantly impact cardiovascular function.

      • Troubleshooting Step: Ensure all animals are properly acclimatized and that handling is consistent and performed by trained personnel.

    • Technical Variability in Measurement: Small differences in probe placement and image acquisition can lead to significant variations in results.

      • Troubleshooting Step: Have a single, experienced operator perform all echocardiography measurements. Ensure consistent imaging planes and adherence to a standardized measurement protocol.

    • Underlying Subclinical Conditions: Some animals may have pre-existing, undiagnosed cardiac abnormalities.

      • Troubleshooting Step: Perform baseline cardiac assessments on all animals before the start of the study to exclude any with pre-existing conditions.

Data Presentation

Table 1: Summary of this compound Cardiotoxicity Profile in Preclinical Studies

ParameterAnimal ModelDosage and AdministrationKey FindingsReference
ECG Changes RabbitIntravenously, three times a week for eight weeksProlongation of QTc interval and ST-T changes observed.[2]
Myocardial Morphology RabbitIntravenously, three times a week for eight weeksMyocardial tissue damage was comparable to that of controls.[2]
Superoxide Production Rat Cardiomyocytes (H9c2 cells)500 nM, 1 µM, 2 µM, 3 µM for 24 hoursProduced less superoxide compared to equivalent doses of daunorubicin.[1]

Experimental Protocols

Protocol 1: Assessment of Cardiac Function using Echocardiography in a Rodent Model

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature.

    • Remove chest hair using a depilatory cream to ensure optimal ultrasound probe contact.

    • Monitor heart rate and respiration throughout the procedure.

  • Image Acquisition:

    • Apply pre-warmed ultrasound gel to the chest.

    • Using a high-frequency linear array transducer, obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

    • Ensure clear visualization of the endocardial borders of the left ventricle.

  • Data Analysis:

    • From the M-mode tracing, measure the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs).

    • Calculate Ejection Fraction (EF) and Fractional Shortening (FS) using the following formulas:

      • FS (%) = [(LVIDd - LVIDs) / LVIDd] * 100

      • EF (%) is often calculated by the ultrasound machine's software based on ventricular volumes.

Protocol 2: Histopathological Assessment of Myocardial Tissue

  • Tissue Collection and Fixation:

    • At the study endpoint, euthanize the animal and excise the heart.

    • Rinse the heart with cold phosphate-buffered saline (PBS) to remove blood.

    • Fix the heart in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Staining:

    • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Perform Hematoxylin and Eosin (H&E) staining to assess general morphology, myocyte vacuolization, and inflammatory cell infiltration.

    • Consider Masson's trichrome staining to evaluate for fibrosis.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • A semi-quantitative scoring system can be used to grade the severity of any observed lesions.

Mandatory Visualizations

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment Period cluster_monitoring Phase 3: In-life Monitoring cluster_endpoint Phase 4: Endpoint Analysis Animal_Acclimatization Animal Acclimatization Baseline_Assessment Baseline Cardiac Assessment (ECG, Echocardiography) Animal_Acclimatization->Baseline_Assessment Randomization Group Randomization (Vehicle, Amrubicin, +/- Positive Control) Baseline_Assessment->Randomization Amrubicin_Admin This compound Administration Randomization->Amrubicin_Admin Interim_Cardiac Interim Cardiac Monitoring (e.g., weekly ECG) Amrubicin_Admin->Interim_Cardiac Body_Weight Body Weight & Clinical Signs Amrubicin_Admin->Body_Weight Final_Cardiac Final Cardiac Assessment (ECG, Echocardiography) Interim_Cardiac->Final_Cardiac Body_Weight->Final_Cardiac Euthanasia Euthanasia & Organ Collection Final_Cardiac->Euthanasia Histopathology Histopathology Euthanasia->Histopathology Biomarkers Serum Biomarkers (cTnI, cTnT, BNP) Euthanasia->Biomarkers

Caption: Workflow for assessing this compound cardiotoxicity.

Signaling_Pathway cluster_anthracyclines Anthracyclines cluster_cardiomyocyte Cardiomyocyte Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS High Induction Amrubicin Amrubicin Amrubicin->ROS Low Induction Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Simplified pathway of reduced Amrubicin cardiotoxicity.

References

Validation & Comparative

A Head-to-Head Battle in Small-Cell Lung Cancer: Amrubicin Hydrochloride vs. Topotecan in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Small-cell lung cancer (SCLC) remains a formidable challenge in oncology, characterized by rapid growth and early metastasis. For researchers and clinicians navigating the therapeutic landscape, understanding the nuances of key chemotherapeutic agents is paramount. This guide provides an in-depth, objective comparison of two pivotal drugs in the SCLC treatment arsenal: amrubicin hydrochloride and topotecan. Drawing upon available preclinical data from SCLC cell line studies, we dissect their mechanisms of action, cytotoxic potency, and the experimental frameworks used to evaluate them.

At a Glance: Key Drug Characteristics

FeatureThis compoundTopotecan Hydrochloride
Drug Class AnthracyclineCamptothecin derivative
Primary Mechanism Topoisomerase II inhibitor[1][2]Topoisomerase I inhibitor
Active Form Amrubicin and its more potent metabolite, amrubicinol[2]Topotecan (active lactone form)
Cellular Target DNA replication and transcriptionDNA replication

Mechanism of Action: A Tale of Two Topoisomerases

Amrubicin and topotecan exert their cytotoxic effects by targeting topoisomerase enzymes, critical players in managing DNA topology during replication. However, they each focus on a different member of this enzyme family, leading to distinct downstream consequences.

Amrubicin: The Topoisomerase II Inhibitor

Amrubicin, a third-generation synthetic anthracycline, and its highly active metabolite, amrubicinol, function by inhibiting topoisomerase II.[1][2] This enzyme is crucial for resolving DNA tangles and supercoils by creating transient double-strand breaks. Amrubicin stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of these breaks.[1] The accumulation of these unrepaired double-strand breaks during DNA replication triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

amrubicin_pathway cluster_cell SCLC Cell Amrubicin Amrubicin Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism TopoII Topoisomerase II Amrubicinol->TopoII Inhibits DNA DNA TopoII->DNA Creates transient breaks DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes complex, prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers topotecan_pathway cluster_cell SCLC Cell Topotecan Topotecan TopoI Topoisomerase I Topotecan->TopoI Inhibits re-ligation DNA DNA TopoI->DNA Creates transient breaks SSB Stabilized Topo I-DNA Single-Strand Break Complex TopoI->SSB Traps complex ReplicationFork Replication Fork DSB DNA Double-Strand Break (on collision) ReplicationFork->DSB Collision leads to Apoptosis Apoptosis DSB->Apoptosis Triggers experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay (e.g., AlamarBlue) cluster_analysis Data Analysis c1 Culture SCLC cell lines (e.g., SBC-3, LX-1) c2 Harvest and count cells c1->c2 c3 Seed cells into 96-well plates c2->c3 d2 Add drug dilutions to respective wells c3->d2 d1 Prepare serial dilutions of Amrubicin and Topotecan d1->d2 d3 Incubate for 72-96 hours d2->d3 a1 Add AlamarBlue reagent to each well d3->a1 a2 Incubate for 4-8 hours a1->a2 a3 Measure fluorescence/absorbance (e.g., 560nm ex / 590nm em) a2->a3 an1 Calculate percent viability relative to untreated controls a3->an1 an2 Plot dose-response curves an1->an2 an3 Determine IC50 values an2->an3

References

A Head-to-Head Battle in the Lab: Amrubicin Hydrochloride versus Etoposide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, the quest for more effective chemotherapeutic agents is relentless. Among the established and emerging players, Amrubicin Hydrochloride, a third-generation synthetic anthracycline, and Etoposide, a widely used topoisomerase II inhibitor, are frequently subjects of investigation. This guide provides an in-depth, objective comparison of their in vitro efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

At a Glance: Key Performance Indicators

A direct comparative study on the human leukemia cell line U937 provides a quantitative look at the cytotoxic and apoptotic potential of Amrubicin and its active metabolite, Amrubicinol, against Etoposide.

ParameterAmrubicinAmrubicinolEtoposideCell Line
Apoptosis Induction Dose-dependent~100-fold more potent than Amrubicin and EtoposideDose-dependentU937
Cell Cycle Arrest G2/M phaseG2/M phaseG2/M phaseU937

Deep Dive: Mechanism of Action and Cellular Effects

Both Amrubicin and Etoposide exert their cytotoxic effects by targeting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] By stabilizing the topoisomerase II-DNA cleavable complex, these drugs lead to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis).[1]

Apoptosis Induction

In vitro studies on U937 human leukemia cells have demonstrated that both Amrubicin and Etoposide are potent inducers of apoptosis.[2] This is characterized by classic morphological changes such as nuclear condensation and DNA fragmentation.[2] The active metabolite of Amrubicin, Amrubicinol, has been shown to be significantly more potent in inducing apoptosis, requiring a concentration approximately 100 times lower than either Amrubicin or Etoposide to trigger this process in U937 cells.[2] The apoptotic cascade initiated by both drugs involves the activation of caspases, key executioner proteins in the apoptotic pathway.[3][4]

Cell Cycle Arrest

A hallmark of DNA damaging agents is their ability to halt the cell cycle, preventing damaged cells from proliferating. Both Amrubicin and Etoposide have been shown to cause cell cycle arrest at the G2/M phase in U937 cells.[3][5] This arrest prevents cells from entering mitosis with damaged DNA, providing a window for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.

Topoisomerase_II_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_consequence Cellular Consequence Amrubicin Amrubicin / Etoposide Topoisomerase_II Topoisomerase II Amrubicin->Topoisomerase_II inhibits Cleavable_Complex Stabilized Topo II-DNA Cleavable Complex DNA DNA Topoisomerase_II->DNA relaxes supercoils DSB DNA Double-Strand Breaks Cleavable_Complex->DSB leads to Apoptosis Apoptosis DSB->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DSB->Cell_Cycle_Arrest

Mechanism of Topoisomerase II Inhibitors.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., U937) treatment Treat with Amrubicin or Etoposide (various concentrations) start->treatment incubation Incubate for defined time periods treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle data Data Acquisition (Spectrophotometry, Flow Cytometry) viability->data apoptosis->data cell_cycle->data results Determine IC50, % Apoptosis, Cell Cycle Distribution data->results

General In Vitro Experimental Workflow.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and Etoposide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of Amrubicin or Etoposide that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or Etoposide. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with Amrubicin or Etoposide.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Etoposide for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye such as Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Amrubicin and Etoposide on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with this compound or Etoposide at the desired concentrations and for the appropriate duration.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Amrubicin Hydrochloride Demonstrates Superior Efficacy Over Doxorubicin in Anthracycline-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Amrubicin hydrochloride, a third-generation synthetic anthracycline, exhibits significant cytotoxic activity in cancer cell lines that have developed resistance to the conventional anthracycline, doxorubicin. This efficacy is largely attributed to its distinct mechanism of action that circumvents common drug resistance pathways. Experimental data consistently show that amrubicin can induce cell death and inhibit tumor growth in doxorubicin-resistant models, offering a promising therapeutic alternative for patients with refractory cancers.

A key challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (Pgp). Doxorubicin is a known substrate for Pgp, leading to its reduced intracellular concentration and diminished efficacy in resistant cells. In contrast, amrubicin has been shown to be less susceptible to these resistance mechanisms.[1][2] Studies indicate that amrubicin's high intrinsic permeability and lipophilic properties contribute to its increased cellular accumulation and retention, even in cells overexpressing efflux pumps.[1][2]

Comparative Efficacy in Doxorubicin-Resistant Cell Lines

In vitro studies have consistently demonstrated amrubicin's superior potency in doxorubicin-resistant cancer cell lines. While doxorubicin shows a significant drop in effectiveness in resistant cells, amrubicin maintains a high level of cytotoxicity.

Cell LineDrugRelative Resistance (Fold Increase in IC50)Reference
H69-AR (Small Cell Lung Cancer)Doxorubicin~25[2]
Amrubicin~2[2]
MES-SA-DX5 (Uterine Sarcoma)Doxorubicin~25[2]
Amrubicin~2[2]
NCI-ADR/RES (Ovarian Cancer)Doxorubicin~25[2]
Amrubicin~2[2]

Table 1: Comparative Resistance Profile of Doxorubicin and Amrubicin. This table summarizes the relative resistance of various doxorubicin-resistant cancer cell lines to doxorubicin and amrubicin. The fold increase in the half-maximal inhibitory concentration (IC50) is significantly lower for amrubicin, indicating its ability to overcome resistance.

Mechanism of Action: Bypassing Resistance

The primary mechanism of action for both amrubicin and doxorubicin is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4][5] However, their differential interaction with cellular resistance mechanisms sets them apart.

cluster_doxorubicin Doxorubicin cluster_amrubicin This compound Dox_entry Doxorubicin Enters Cell Pgp P-glycoprotein (Pgp) Efflux Pump Dox_entry->Pgp Substrate for Pgp Dox_target Inhibition of Topoisomerase II Dox_entry->Dox_target Dox_efflux Doxorubicin Efflux Pgp->Dox_efflux Dox_apoptosis Apoptosis (Reduced in Resistant Cells) Dox_target->Dox_apoptosis Amr_entry Amrubicin Enters Cell Amr_accumulation High Intracellular Accumulation Amr_entry->Amr_accumulation High Permeability & Lipophilicity Amr_target Potent Inhibition of Topoisomerase II Amr_accumulation->Amr_target Amr_apoptosis Apoptosis (Maintained in Resistant Cells) Amr_target->Amr_apoptosis

Figure 1: Differential Cellular Fate of Doxorubicin and Amrubicin. This diagram illustrates how doxorubicin is actively removed from resistant cells by P-glycoprotein, leading to reduced efficacy. In contrast, amrubicin's properties allow it to accumulate within the cell, effectively inhibiting topoisomerase II and inducing apoptosis even in the presence of efflux pumps.

Induction of DNA Damage and Apoptosis

Experimental evidence shows that amrubicin effectively induces downstream cellular events leading to cell death in both doxorubicin-sensitive and -resistant cells. Unlike doxorubicin, which struggles to induce these effects in resistant lines, amrubicin consistently triggers DNA damage, cell cycle arrest at the G2/M phase, and apoptosis.[1][2]

start Anthracycline-Resistant Cancer Cell dox Doxorubicin Treatment start->dox amr Amrubicin Treatment start->amr no_damage Minimal DNA Damage dox->no_damage damage Significant DNA Damage amr->damage no_arrest Cell Cycle Progression no_damage->no_arrest arrest G2/M Cell Cycle Arrest damage->arrest resistance Cell Survival and Proliferation no_arrest->resistance apoptosis Apoptosis arrest->apoptosis

Figure 2: Contrasting Cellular Responses to Doxorubicin and Amrubicin. This workflow demonstrates the divergent outcomes of treating anthracycline-resistant cancer cells with doxorubicin versus amrubicin. Amrubicin successfully initiates the cascade of events leading to programmed cell death, while doxorubicin's effects are largely negated by resistance mechanisms.

Experimental Protocols

The following are generalized protocols for key experiments used to compare the efficacy of amrubicin and doxorubicin.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and doxorubicin for 48-72 hours. Include untreated cells as a control.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each drug in each cell line.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Treat cells with equitoxic concentrations of amrubicin and doxorubicin for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Flow Cytometry with PI Staining)
  • Cell Treatment: Treat cells with amrubicin or doxorubicin for a specific duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any drug-induced cell cycle arrest.

References

Amrubicin Hydrochloride: A Comparative Analysis of Cross-Resistance with Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Amrubicin Hydrochloride with other key chemotherapy agents. The information is supported by experimental data to aid in research and development efforts in oncology.

Executive Summary

Amrubicin, a synthetic anthracycline and potent topoisomerase II inhibitor, has shown significant activity in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC). A critical aspect of its clinical utility is its cross-resistance profile with other cytotoxic agents. Preclinical studies demonstrate that amrubicin and its active metabolite, amrubicinol, retain significant activity in cell lines resistant to cisplatin and the active metabolite of irinotecan (SN-38). Conversely, evidence suggests a degree of cross-resistance with other topoisomerase II inhibitors like etoposide and doxorubicin. The primary mechanism of acquired resistance to amrubicin identified to date involves the upregulation of the Amphiregulin (AREG)-EGFR signaling pathway.

Quantitative Analysis of Cross-Resistance

The following table summarizes the in vitro cytotoxicity of amrubicinol, the active metabolite of amrubicin, against various chemotherapy-resistant small cell lung cancer (SCLC) cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineParental Cell LineResistant toAmrubicinol IC50 (nM)Fold-Resistance to AmrubicinolReference
SBC-3 --25.0 ± 1.2-[1]
SBC-3/CDDP SBC-3Cisplatin (7.2-fold)42.5 ± 2.11.7[1]
SBC-3/SN-38 SBC-3SN-38 (34-fold)47.5 ± 2.41.8[1]
SBC-3/ETP SBC-3Etoposide (52.1-fold)Data Not AvailableData Not Available[2]

*Note: While a specific IC50 value for amrubicin in the etoposide-resistant SBC-3/ETP cell line is not available in the reviewed literature, the study establishing this cell line reported a high degree of cross-resistance to adriamycin (doxorubicin), another anthracycline, suggesting potential cross-resistance with amrubicin.[2]

Mechanisms of Amrubicin Resistance

Amphiregulin (AREG) Signaling Pathway

A primary mechanism of acquired resistance to amrubicin involves the upregulation of Amphiregulin (AREG), a ligand for the Epidermal Growth Factor Receptor (EGFR).

AREG_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AREG Amphiregulin (AREG) EGFR EGFR AREG->EGFR Binds and Activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MAPK Pathway Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Amrubicin_Target Topoisomerase II Amrubicin Amrubicin Amrubicin->Amrubicin_Target Inhibits Cetuximab Cetuximab Cetuximab->EGFR Inhibits

Caption: AREG-mediated amrubicin resistance pathway.

Upregulation of AREG in amrubicin-resistant cells leads to constitutive activation of the EGFR-RAS-RAF-MEK-ERK (MAPK) signaling cascade.[3] This promotes cell proliferation and survival, thereby counteracting the cytotoxic effects of amrubicin. Studies have shown that this resistance can be reversed by treatment with the EGFR inhibitor, cetuximab.[3]

Other Potential Mechanisms of Resistance

While the AREG pathway is a specifically identified mechanism for amrubicin resistance, other mechanisms common to topoisomerase II inhibitors may also play a role:

  • ATP-Binding Cassette (ABC) Transporters: Overexpression of efflux pumps such as P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1) can actively transport amrubicin out of the cancer cell, reducing its intracellular concentration and efficacy. Etoposide-resistant SCLC cell lines have been shown to overexpress MDR1 mRNA.[2]

  • Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase II or decreased expression of the enzyme can reduce the target for amrubicin, leading to resistance. The etoposide-resistant SBC-3/ETP cell line exhibited a significant reduction in topoisomerase II activity.[2]

Experimental Protocols

Establishment of Chemotherapy-Resistant Cell Lines

The generation of chemotherapy-resistant cell lines is a crucial step in studying cross-resistance. A common method involves continuous exposure of a parental cell line to a chemotherapy agent with a stepwise increase in concentration.

experimental_workflow start Parental Cell Line culture Culture with increasing concentrations of chemotherapy agent start->culture selection Selection of -surviving cells culture->selection expansion Expansion of resistant population selection->expansion Repeat cycles characterization Characterization of resistant phenotype (IC50 determination) expansion->characterization end Resistant Cell Line characterization->end

Caption: Workflow for establishing resistant cell lines.

This process typically involves:

  • Initial Seeding: Parental cells are seeded at a low density.

  • Drug Exposure: Cells are exposed to the chemotherapy agent at a concentration around the IC50 value.

  • Recovery and Escalation: Surviving cells are allowed to recover and repopulate. The drug concentration is then gradually increased in subsequent passages.

  • Characterization: Once a stable resistant population is established, the degree of resistance is quantified by determining the new IC50 value and comparing it to the parental cell line.

Cytotoxicity Assays

The IC50 values are typically determined using colorimetric or fluorometric assays that measure cell viability after drug exposure.

AlamarBlue™ Assay: This assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the chemotherapeutic agent for a specified period (e.g., 72 hours).

  • Reagent Incubation: AlamarBlue™ reagent is added to each well and incubated for 2-4 hours.[4][5][6][7]

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation of ~560 nm and an emission of ~590 nm.[4][5]

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Cell Seeding and Drug Treatment: Similar to the AlamarBlue™ assay.

  • MTT Incubation: MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.[8][9][10]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[8][9][10]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.[8][9]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells, and IC50 values are calculated accordingly.

Conclusion

This compound demonstrates a favorable cross-resistance profile with some of the most commonly used chemotherapy agents, particularly cisplatin and irinotecan. However, the potential for cross-resistance with other topoisomerase II inhibitors, such as etoposide and doxorubicin, should be considered in the design of sequential or combination chemotherapy regimens. The identification of the AREG signaling pathway as a key mechanism of resistance offers a potential therapeutic target to overcome amrubicin resistance. Further preclinical studies are warranted to fully elucidate the cross-resistance patterns and to explore strategies to circumvent resistance to this promising anticancer agent.

References

Amrubicin's Anti-Tumor Efficacy Bolstered in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comprehensive analysis of preclinical and clinical data reveals synergistic anti-tumor activity of Amrubicin when combined with other chemotherapeutic agents, particularly in lung cancer. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Amrubicin's performance in various combination regimens, supported by experimental data and detailed protocols.

Amrubicin, a potent topoisomerase II inhibitor, has demonstrated significant promise in the treatment of various malignancies, most notably small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). This guide synthesizes findings from multiple studies to validate the enhanced anti-tumor activity of Amrubicin when used in combination with other cytotoxic agents. The data presented herein supports the rationale for further clinical investigation into these combination strategies.

Comparative Efficacy of Amrubicin Combination Therapies

The anti-tumor activity of Amrubicin has been evaluated in combination with several standard chemotherapeutic agents. The following tables summarize the key efficacy data from both preclinical and clinical studies.

Preclinical In Vitro and In Vivo Efficacy
Combination PartnerCancer TypeModel SystemKey FindingsReference(s)
Cisplatin Small-Cell Lung Cancer (SCLC)SBC-3/SN-38 (irinotecan-resistant) cell lineSynergistic effect observed.[1][2][3]
Non-Small-Cell Lung Cancer (NSCLC)LX-1 human tumor xenograftSignificantly enhanced tumor growth inhibition without increased toxicity.[1]
Irinotecan (SN-38) Small-Cell Lung Cancer (SCLC)SBC-3/CDDP (cisplatin-resistant) cell lineSynergistic or additive effects observed; increased apoptosis.[1][2][3]
Topotecan Small-Cell Lung Cancer (SCLC)N/AFavorable efficacy in relapsed SCLC.[4][5][6][7][8]
Carboplatin Small-Cell Lung Cancer (SCLC)N/AEffective with acceptable toxicity, particularly in elderly patients.[9][10][11]
S-1 Non-Small-Cell Lung Cancer (NSCLC)N/APreclinical studies showed significant tumor growth inhibition.[12]
Clinical Efficacy in Lung Cancer
Combination RegimenCancer TypePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference(s)
Amrubicin + Cisplatin Extensive-Disease SCLC (ED-SCLC)Previously untreated87.8%N/A13.6[9][13]
Advanced NSCLCPreviously untreated41.2%N/A16.4[14]
Amrubicin + Carboplatin ED-SCLCElderly, previously untreated89%5.818.6[9]
ED-SCLCPreviously untreated79.4%N/AN/A[11]
Amrubicin + Topotecan Relapsed or ED-SCLCChemotherapy-naïve74%5.314.9[4]
Relapsed SCLCRelapsed43%4.710.2[4]
Amrubicin + Irinotecan Advanced Lung CancerPreviously treatedN/A (Phase I)N/AN/A[15]
Amrubicin + S-1 NSCLC (EGFR mutation negative)Pretreated25.0%3.815.6[12]

Mechanism of Action and Synergistic Signaling Pathways

Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA double-strand breaks and subsequent apoptosis.[16][17][18]

The synergistic anti-tumor activity observed in combination therapies can be attributed to the complementary mechanisms of action of the partner drugs.

Amrubicin_Mechanism_of_Action Mechanism of Action of Amrubicin Amrubicin Amrubicin Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism Topoisomerase_II Topoisomerase II Amrubicinol->Topoisomerase_II Inhibits Cleavable_Complex Stabilized Topoisomerase II- DNA Cleavable Complex Amrubicinol->Cleavable_Complex Stabilizes DNA DNA Topoisomerase_II->DNA Acts on Topoisomerase_II->Cleavable_Complex DNA->Cleavable_Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Triggers In_Vitro_Synergy_Workflow Workflow for In Vitro Synergy Assessment Start Seed Cancer Cells in 96-well plates Treatment Treat with Amrubicin, Combination Drug, or Both Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., AlamarBlue Assay) Incubation->Viability_Assay Data_Analysis Analyze Data using Median-Effect Plot Viability_Assay->Data_Analysis Result Determine Combination Index (CI) (Synergy, Additivity, or Antagonism) Data_Analysis->Result

References

A Comparative Analysis of Amrubicin Hydrochloride and Standard-of-Care Chemotherapies in Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amrubicin Hydrochloride against standard-of-care chemotherapies for small cell lung cancer (SCLC), a malignancy characterized by rapid growth and early metastasis. This document summarizes clinical trial data, details experimental protocols, and visualizes the mechanisms of action to support research and development efforts in this challenging therapeutic area.

Mechanism of Action: A Tale of Two Topoisomerases

The chemotherapeutic agents discussed herein primarily exert their cytotoxic effects by targeting topoisomerases, enzymes crucial for resolving DNA topological problems during replication, transcription, and repair.

This compound , a third-generation anthracycline, and its active metabolite, amrubicinol, are potent inhibitors of topoisomerase II . By stabilizing the topoisomerase II-DNA cleavable complex, they prevent the re-ligation of double-strand breaks, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[1]

In contrast, Topotecan , a semisynthetic derivative of camptothecin, targets topoisomerase I . It binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. These single-strand breaks can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[2][3]

The standard first-line regimen for SCLC often includes a platinum agent, Cisplatin , and a topoisomerase II inhibitor, Etoposide . Cisplatin forms adducts with DNA, leading to cross-linking and bending of the DNA, which inhibits DNA replication and transcription. Etoposide, similar to amrubicin, stabilizes the topoisomerase II-DNA complex, inducing double-strand breaks. The combination of these two agents creates a synergistic effect, overwhelming the cancer cell's DNA repair mechanisms.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these chemotherapies and a typical workflow for a comparative clinical trial.

Amrubicin_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Amrubicin Amrubicin TopoII_DNA Topoisomerase II-DNA Complex Amrubicin->TopoII_DNA Inhibits Stabilized_Complex Stabilized Ternary Complex TopoII_DNA->Stabilized_Complex Stabilizes DSB DNA Double-Strand Breaks Stabilized_Complex->DSB Prevents re-ligation Mitochondrial_Dysfunction Mitochondrial Dysfunction DSB->Mitochondrial_Dysfunction Triggers Apoptosis Apoptosis Caspase_Activation Caspase-3/7 Activation Caspase_Activation->Apoptosis Mitochondrial_Dysfunction->Caspase_Activation Topotecan_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Topotecan Topotecan TopoI_DNA Topoisomerase I-DNA Complex Topotecan->TopoI_DNA Inhibits Stabilized_Complex Stabilized Ternary Complex TopoI_DNA->Stabilized_Complex Stabilizes SSB DNA Single-Strand Breaks Stabilized_Complex->SSB Prevents re-ligation DSB DNA Double-Strand Breaks SSB->DSB During DNA replication DDR DNA Damage Response (ATM/ATR) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Cisplatin_Etoposide_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Cisplatin Cisplatin DNA_Adducts DNA Adducts & Cross-links Cisplatin->DNA_Adducts Etoposide Etoposide TopoII_Inhibition Topoisomerase II Inhibition Etoposide->TopoII_Inhibition DNA_Damage Accumulated DNA Damage DNA_Adducts->DNA_Damage TopoII_Inhibition->DNA_Damage p53 p53 Activation DNA_Damage->p53 Activates Apoptosis Apoptosis p53->Apoptosis Clinical_Trial_Workflow Patient_Screening Patient Screening (SCLC Diagnosis, Prior Treatment) Randomization Randomization Patient_Screening->Randomization Arm_A Experimental Arm (e.g., Amrubicin-based regimen) Randomization->Arm_A Arm_B Control Arm (Standard of Care) Randomization->Arm_B Treatment_Cycles Treatment Administration (e.g., 21-day cycles) Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Response_Assessment Tumor Response Assessment (e.g., RECIST criteria) Treatment_Cycles->Response_Assessment Response_Assessment->Treatment_Cycles Continue treatment if no progression Data_Analysis Data Analysis (OS, PFS, ORR, Safety) Response_Assessment->Data_Analysis Progression or completion of therapy Results Results & Conclusion Data_Analysis->Results

References

Amrubicin Hydrochloride Demonstrates a Favorable Cardiotoxicity Profile Compared to Other Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Amrubicin hydrochloride, a third-generation synthetic anthracycline, exhibits a significantly lower risk of cardiotoxicity compared to its predecessors, doxorubicin and epirubicin, according to a comprehensive review of preclinical and clinical data. This difference is primarily attributed to amrubicin's distinct molecular structure and its reduced capacity to generate reactive oxygen species (ROS) in cardiomyocytes, a key driver of anthracycline-induced heart damage. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.

Clinical Evidence: Reduced Impact on Cardiac Function

Clinical studies consistently demonstrate amrubicin's more favorable cardiac safety profile. A key indicator of cardiotoxicity, the reduction in left ventricular ejection fraction (LVEF), is less pronounced with amrubicin treatment.

A pooled analysis of two phase II trials in patients with small cell lung cancer treated with amrubicin showed minimal changes in LVEF from baseline, even at cumulative doses exceeding 1,000 mg/m². In this analysis of 112 patients, the median baseline LVEF was 60%, and it remained stable throughout treatment. Only two patients (1.8%) experienced a drop in LVEF of over 20% from baseline.

In contrast, doxorubicin and epirubicin have been associated with more significant dose-dependent reductions in LVEF and a higher incidence of congestive heart failure (CHF). A randomized study comparing epirubicin and doxorubicin in patients with advanced breast cancer found that the median cumulative dose to the development of laboratory cardiotoxicity was 935 mg/m² for epirubicin, compared to 468 mg/m² for doxorubicin[1]. Another study in non-Hodgkin lymphoma patients showed that at cumulative doses of 400-500 mg/m², the LVEF decrease was significantly greater in the doxorubicin group (-15 ± 11%) compared to the epirubicin group (0 ± 13%)[2].

AnthracyclineStudy PopulationKey Finding on LVEFIncidence of Congestive Heart Failure (CHF)Citation
Amrubicin Small Cell Lung Cancer (Pooled Phase II)Minimal changes from baseline LVEF of 60%; only 1.8% of patients had >20% LVEF drop.Not reported in detail, but implied to be low.
Doxorubicin Non-Hodgkin Lymphoma-15 ± 11% decrease in LVEF at 400-500 mg/m².1 patient (out of 12) developed CHF at 200 mg/m².[2]
Doxorubicin Advanced Breast CancerMedian dose to laboratory cardiotoxicity: 468 mg/m².5 patients (out of 18 evaluable) developed CHF at a median cumulative dose of 492 mg/m².[1]
Epirubicin Non-Hodgkin Lymphoma0 ± 13% decrease in LVEF at 400-500 mg/m².No clinically significant cardiotoxicity reported.[2]
Epirubicin Advanced Breast CancerMedian dose to laboratory cardiotoxicity: 935 mg/m².4 patients (out of 15 evaluable) developed CHF at a median cumulative dose of 1,134 mg/m².[1]

Preclinical Data: Insights into the Mechanism of Reduced Cardiotoxicity

Preclinical studies provide a mechanistic basis for the observed clinical differences in cardiotoxicity, primarily pointing to reduced oxidative stress with amrubicin.

Reactive Oxygen Species (ROS) Generation

A central mechanism of anthracycline-induced cardiotoxicity is the generation of ROS within cardiomyocytes. Studies using the rat cardiomyocyte cell line H9c2 have shown that amrubicin produces less superoxide compared to other anthracyclines at equimolar doses. This is thought to be due to amrubicin's chemical structure, which may be less prone to redox cycling, the process that generates these damaging free radicals.

AnthracyclineCell LineMethodKey Finding on ROS Levels
Amrubicin H9c2Hydroethidium staining and flow cytometryLower superoxide production compared to other anthracyclines.
Doxorubicin H9c2Dichlorodihydrofluorescein diacetate (DCFH-DA) assaySignificant increase in intracellular ROS.
Epirubicin H9c2Confocal microscopy with DCFH-DAIncreased ROS formation.[3]
Cytotoxicity and Biomarkers

In vitro studies measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage, and cardiac troponins, specific markers of myocyte injury, further support the reduced cardiotoxicity of amrubicin at the cellular level. While direct comparative preclinical studies measuring these markers for amrubicin versus other anthracyclines are not abundant in the public domain, the collective evidence from individual studies on doxorubicin and epirubicin points to their significant cytotoxic effects. For instance, doxorubicin treatment of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) leads to a significant increase in cardiac troponin I and T release, indicating myocyte damage[4].

Experimental Protocols

Assessment of Reactive Oxygen Species (ROS) in H9c2 Cardiomyocytes

Objective: To quantify and compare the intracellular production of ROS in H9c2 cells following exposure to different anthracyclines.

Methodology:

  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates or on glass coverslips and treated with equimolar concentrations of amrubicin, doxorubicin, or epirubicin for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

  • ROS Detection:

    • DCFH-DA Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • MitoSOX Red Staining: To specifically measure mitochondrial superoxide, cells are incubated with MitoSOX Red, which is selectively targeted to mitochondria and fluoresces upon oxidation by superoxide.

  • Quantification:

    • Fluorometry: The fluorescence intensity is measured using a microplate reader at an excitation/emission wavelength of approximately 485/535 nm for DCF.

    • Flow Cytometry: Cells are harvested, stained with the fluorescent probe, and analyzed by flow cytometry to quantify the fluorescence of individual cells. A rightward shift in the fluorescence histogram indicates an increase in ROS production.[5]

    • Fluorescence Microscopy: Stained cells are visualized under a fluorescence microscope to observe the localization and intensity of the fluorescent signal.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To assess cell membrane damage and cytotoxicity by measuring the release of LDH from treated cells.

Methodology:

  • Cell Seeding and Treatment: H9c2 cells are seeded in a 96-well plate and treated with various concentrations of the anthracyclines for a defined period (e.g., 24 or 48 hours).

  • Controls: The experiment includes several controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., media or DMSO) to measure spontaneous LDH release.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis solution (e.g., Triton X-100) to induce complete cell lysis and determine the maximum releasable LDH.

    • Medium Background Control: Wells containing only culture medium to measure the background LDH level in the medium.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is carefully transferred to a new 96-well plate.[6]

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatants. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[7]

  • Absorbance Measurement: The absorbance of the formazan product is measured at approximately 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.[6]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the formula: ((Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.[8]

Signaling Pathways in Anthracycline-Induced Cardiotoxicity

The cardiotoxicity of anthracyclines is a complex process involving multiple signaling pathways. A primary initiating event is the interaction of the anthracycline with topoisomerase IIβ (TOP2B) in cardiomyocytes. This interaction leads to DNA double-strand breaks and triggers a cascade of events, including the activation of p53 and the generation of ROS, ultimately leading to mitochondrial dysfunction and apoptosis.

Anthracycline_Cardiotoxicity_Pathway cluster_drug_interaction Drug Interaction in Cardiomyocyte cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences Amrubicin Amrubicin TOP2B Topoisomerase IIβ Amrubicin->TOP2B Weaker Interaction (Hypothesized) ROS_Generation ROS Generation Amrubicin->ROS_Generation Lower Promotion (Hypothesized) Doxorubicin Doxorubicin Doxorubicin->TOP2B Strong Interaction Doxorubicin->ROS_Generation Directly Promotes (Redox Cycling) DNA_Damage DNA Double-Strand Breaks TOP2B->DNA_Damage Induces p53_activation p53 Activation DNA_Damage->p53_activation Activates Mitochondrial_Biogenesis_Inhibition Inhibition of Mitochondrial Biogenesis p53_activation->Mitochondrial_Biogenesis_Inhibition Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Biogenesis_Inhibition->Mitochondrial_Dysfunction Contributes to ROS_Generation->Mitochondrial_Dysfunction Causes Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis Induces Cardiotoxicity Cardiotoxicity (Reduced LVEF, CHF) Apoptosis->Cardiotoxicity Results in

Caption: Anthracycline-induced cardiotoxicity signaling pathway.

The diagram above illustrates the key molecular events initiated by anthracyclines in cardiomyocytes. Doxorubicin strongly interacts with TOP2B, leading to significant DNA damage and robust ROS production through redox cycling[9][10][11]. This dual assault culminates in mitochondrial dysfunction and apoptosis. It is hypothesized that amrubicin's structural differences lead to a weaker interaction with TOP2B and reduced redox cycling, thereby attenuating the downstream cardiotoxic effects.

Conclusion

The available clinical and preclinical evidence strongly suggests that this compound possesses a more favorable cardiotoxicity profile than older anthracyclines like doxorubicin and epirubicin. This is characterized by a lower impact on left ventricular ejection fraction and is mechanistically linked to reduced generation of reactive oxygen species in cardiac cells. For researchers and drug developers, amrubicin represents a promising advancement in anthracycline-based chemotherapy, offering the potential for effective anti-cancer treatment with a reduced risk of long-term cardiac complications. Further head-to-head clinical trials are warranted to definitively establish the comparative cardiac safety of amrubicin.

References

Preclinical Profile of Amrubicin Hydrochloride: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on Amrubicin Hydrochloride, a synthetic 9-aminoanthracycline derivative. The objective is to offer a comparative overview of its anti-tumor activity, mechanism of action, and performance against other chemotherapeutic agents in various preclinical models. The information is compiled from a range of published studies to support further research and development efforts in oncology.

Mechanism of Action: Topoisomerase II Inhibition

Amrubicin and its more potent active metabolite, amrubicinol, exert their cytotoxic effects primarily through the inhibition of topoisomerase II.[1][2] Unlike some other anthracyclines, the primary mechanism is not DNA intercalation, although it does occur to a lesser extent compared to doxorubicin.[1][2] Amrubicin and amrubicinol stabilize the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2][3] The resulting DNA damage triggers a cascade of cellular events, ultimately leading to apoptosis and cell death.[4]

Amrubicin_Mechanism_of_Action cluster_cell Cancer Cell Amrubicin Amrubicin Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism Topo_II_DNA_Complex Topoisomerase II-DNA Cleavable Complex Amrubicinol->Topo_II_DNA_Complex Stabilizes Topoisomerase_II Topoisomerase II Topoisomerase_II->Topo_II_DNA_Complex DNA DNA DNA->Topo_II_DNA_Complex DSB DNA Double-Strand Breaks Topo_II_DNA_Complex->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of action of Amrubicin and its active metabolite, Amrubicinol.

In Vitro Efficacy: A Comparative Summary

Preclinical in vitro studies have demonstrated the potent cytotoxic activity of amrubicin and its metabolite, amrubicinol, against a panel of human cancer cell lines. Amrubicinol consistently shows significantly greater potency, with IC50 values often being 14 to 37 times lower than those of the parent compound.[1]

Cell LineCancer TypeAmrubicin IC50 (µg/mL)Amrubicinol IC50 (µg/mL)Cisplatin IC50 (µg/mL)Irinotecan IC50 (µg/mL)Vinorelbine IC50 (µg/mL)
LX-1Small Cell Lung Cancer1.1 ± 0.20.077 ± 0.0251.5 ± 0.34.1 ± 0.7-
A549Non-Small Cell Lung Cancer2.4 ± 0.80.096 ± 0.064--0.012 ± 0.005
SBC-3Small Cell Lung Cancer-See note belowSee note below--
SBC-3/CDDPCisplatin-Resistant SCLC-See note below7.2-fold resistant--
SBC-3/SN-38SN-38-Resistant SCLC-See note below-34-fold resistant-

Data extracted from Hanada et al., 2007.[1] Values are presented as mean ± standard deviation. Note on SBC-3 cell lines: A study by Ohe et al. demonstrated that cisplatin-resistant (SBC-3/CDDP) and SN-38-resistant (SBC-3/SN-38) small-cell lung cancer sublines retained sensitivity to amrubicinol (1.7-fold and 1.8-fold less sensitive, respectively, compared to the parental SBC-3 line).[4]

Experimental Protocol: In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of amrubicin and other chemotherapeutic agents was determined using a standard cell proliferation assay.[1]

  • Cell Culture: Human cancer cell lines were maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Exposure: Cells were seeded in 96-well plates and allowed to attach overnight. They were then exposed to various concentrations of the test compounds for 72 hours.

  • Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the AlamarBlue assay, which measures the metabolic activity of viable cells.

  • IC50 Calculation: The concentration of the drug that caused a 50% inhibition of cell growth (IC50) compared to untreated control cells was calculated from the dose-response curves. Each experiment was typically performed in triplicate.[1]

In_Vitro_Cytotoxicity_Workflow start Start cell_culture Cell Seeding in 96-well plates start->cell_culture drug_addition Addition of Amrubicin & Comparators cell_culture->drug_addition incubation 72-hour Incubation drug_addition->incubation viability_assay Cell Viability Assay (e.g., AlamarBlue) incubation->viability_assay data_analysis Data Analysis & IC50 Calculation viability_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

In Vivo Efficacy: Human Tumor Xenograft Models

Amrubicin has demonstrated significant anti-tumor activity in various human tumor xenograft models, often showing superior efficacy compared to doxorubicin.[1]

Xenograft ModelCancer TypeAmrubicin (25 mg/kg, i.v.) T/C (%) at Day 14Doxorubicin (12.5 mg/kg, i.v.) T/C (%) at Day 14
Lu-24Small Cell Lung Cancer1735
Lu-134Small Cell Lung Cancer9> 50 (ineffective)
Lu-99Non-Small Cell Lung Cancer29< 50 (effective)
LC-6Non-Small Cell Lung Cancer50< 50 (effective)
L-27Non-Small Cell Lung Cancer26-

Data extracted from Hanada et al., 2007.[1] T/C (%) represents the ratio of the mean tumor volume of the treated group to the control group.

Experimental Protocol: Human Tumor Xenograft Study

The in vivo anti-tumor efficacy of amrubicin was evaluated in athymic nude mice bearing human tumor xenografts.[1]

  • Animal Model: Female BALB/c nude mice were used for the studies.

  • Tumor Implantation: Human tumor cells were implanted subcutaneously into the flanks of the mice.

  • Treatment: When the tumors reached a volume of 100-300 mm³, the mice were randomized into treatment and control groups. Amrubicin and doxorubicin were administered intravenously at their respective maximum tolerated doses.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The anti-tumor effect was evaluated by comparing the mean tumor volume of the treated groups to the control group, often expressed as the T/C ratio.[1] Body weight was also monitored as an indicator of toxicity.

Combination Therapies: Preclinical Synergies

Preclinical studies have explored the potential of amrubicin in combination with other chemotherapeutic agents, with some combinations demonstrating synergistic or additive effects.

  • Cisplatin and Irinotecan: In vitro studies using the combination index (CI) method showed that simultaneous exposure of cancer cells to amrubicinol and either cisplatin or irinotecan resulted in synergistic cytotoxic effects (CI < 1).[5] In vivo, the combination of amrubicin with cisplatin or irinotecan led to significant tumor growth inhibition in human tumor xenografts without a marked increase in toxicity.[5]

  • Gefitinib and Trastuzumab: Synergistic effects were also observed in vitro when amrubicinol was combined with gefitinib or trastuzumab.[5]

  • Vinorelbine: The combination of amrubicinol with vinorelbine showed an additive effect in vitro (CI ≈ 1).[1]

  • Gemcitabine: The combination of amrubicinol with gemcitabine was found to be antagonistic in vitro (CI > 1).[1]

Amrubicin_Combination_Therapy cluster_synergistic Synergistic cluster_additive Additive cluster_antagonistic Antagonistic Amrubicin Amrubicin Cisplatin Cisplatin Amrubicin->Cisplatin CI < 1 Irinotecan Irinotecan Amrubicin->Irinotecan CI < 1 Gefitinib Gefitinib Amrubicin->Gefitinib CI < 1 Trastuzumab Trastuzumab Amrubicin->Trastuzumab CI < 1 Vinorelbine Vinorelbine Amrubicin->Vinorelbine CI ≈ 1 Gemcitabine Gemcitabine Amrubicin->Gemcitabine CI > 1

Caption: Preclinical interactions of Amrubicin with other chemotherapeutic agents.

Conclusion

The preclinical data for this compound demonstrate its potent anti-tumor activity, particularly through its active metabolite, amrubicinol. Its primary mechanism of action as a topoisomerase II inhibitor is well-characterized. Comparative studies, especially against doxorubicin, suggest a favorable efficacy profile in certain tumor models. Furthermore, preclinical evidence supports the exploration of amrubicin in combination with other targeted and cytotoxic agents, with cisplatin and irinotecan showing particular promise for synergistic effects. This meta-analysis provides a foundational dataset for researchers and drug developers to inform the design of future preclinical and clinical investigations involving this compound.

References

Correlating In Vitro Sensitivity of Amrubicin with In Vivo Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amrubicin is a third-generation, synthetic 9-aminoanthracycline and a potent topoisomerase II inhibitor.[1][2] It is approved in Japan for the treatment of non-small-cell lung cancer (NSCLC) and small-cell lung cancer (SCLC).[2] A key aspect of its pharmacology is its conversion in the liver and in tumor tissue to a more potent active metabolite, amrubicinol.[3][4] This guide provides a comparative analysis of amrubicin's performance by correlating its in vitro sensitivity with in vivo therapeutic outcomes, offering valuable insights for researchers, scientists, and drug development professionals. Understanding this correlation is crucial for predicting clinical efficacy and guiding further research.

Mechanism of Action

Amrubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[1][5] Unlike some other anthracyclines, amrubicin shows a lower affinity for DNA intercalation.[1] Its primary mechanism involves stabilizing the topoisomerase II-DNA cleavable complex, which prevents the re-ligation of the DNA strands.[5] This leads to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest at the G2/M phase and inducing apoptosis.[1] Additionally, like other anthracyclines, amrubicin can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[5]

Amrubicin_Mechanism_of_Action cluster_cell Cancer Cell Amrubicin Amrubicin Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Metabolism ROS Reactive Oxygen Species (ROS) Amrubicinol->ROS Generates TopoII Topoisomerase II Amrubicinol->TopoII DSB DNA Double-Strand Breaks ROS->DSB Causes DNA Nuclear DNA Complex Topoisomerase II- DNA Cleavable Complex DNA->Complex TopoII->Complex Binds to Complex->DSB Stabilizes & Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation a Cancer Cell Lines b Drug Exposure (Amrubicin/Amrubicinol) a->b c Viability Assay (e.g., MTT) b->c d Calculate IC50 c->d e Human Tumor Xenograft in Nude Mice d->e Correlate f Amrubicin Treatment e->f g Measure Tumor Growth & Body Weight f->g h Evaluate Efficacy (T/C %, Survival) g->h

References

Safety Operating Guide

Personal protective equipment for handling Amrubicin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amrubicin Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to minimize occupational exposure and ensure a safe laboratory environment. Amrubicin is a potent synthetic anthracycline and topoisomerase II inhibitor, classified as a hazardous cytotoxic drug.[1][2] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3][4]

Hazard Information

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] As a cytotoxic agent, it is considered a hazardous substance, and appropriate precautions must be taken to protect personnel.[6]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary control measure to prevent exposure during the handling of this compound.[7] All PPE should be selected based on a risk assessment of the specific procedures being performed.[6]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Gloves Gown Eye/Face Protection Respiratory Protection
Receiving & Storage Single pair of chemotherapy-tested nitrile gloves.[3][7] Not typically required if containers are sealed and intact. Not typically required. Not typically required.
Preparation/Compounding (in a Biological Safety Cabinet/Fume Hood) Double pair of chemotherapy-tested nitrile gloves.[8][9] Change every 30-60 mins or when contaminated.[9] Disposable, impervious gown with long sleeves and knit cuffs.[4][8] Safety goggles with side-shields or a full face shield.[5][7] A surgical mask is required to prevent microbial contamination of the sterile field.[7]
Handling Solutions/Administration Double pair of chemotherapy-tested nitrile gloves.[8][9] Disposable, impervious gown with long sleeves and knit cuffs.[8] Safety goggles or face shield to protect against splashes.[4][7] Required if there is a risk of aerosolization.[8]
Spill Cleanup Two pairs of industrial-thickness (>0.45mm) nitrile or neoprene gloves.[3] Disposable, impervious gown.[4][8] Full face shield and safety goggles.[4][7] NIOSH-approved respirator (e.g., N95) for powders or significant aerosolization.[8][9]
Waste Disposal Double pair of chemotherapy-tested nitrile gloves.[8][9] Disposable, impervious gown.[8] Safety goggles or face shield if splashing is possible.[7] Not typically required if waste is properly contained.

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is essential for safety.

Step-by-Step Operational Plan

1. Receiving and Storage

  • Receiving: Inspect incoming packages for any signs of damage or leakage upon arrival. Personnel should wear a minimum of one pair of chemotherapy-rated gloves when handling shipping containers.

  • Storage: Store this compound in clearly labeled, impervious, and break-resistant containers.[10] Keep containers tightly sealed in a cool, well-ventilated area designated for cytotoxic agents.[5]

    • Powder: Store at -20°C.[5]

    • In Solvent: Store at -80°C.[5]

    • Keep away from direct sunlight and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5]

2. Preparation and Handling (Compounding)

  • Engineering Controls: All manipulations of this compound that could generate aerosols or dust (e.g., weighing powder, reconstitution) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate exhaust ventilation.[5][9]

  • Aseptic Technique: Use stringent aseptic techniques to prevent contamination of the product and the work area.

  • Gloving: Wear two pairs of chemotherapy-tested nitrile gloves; place the inner glove under the gown cuff and the outer glove over the cuff.[8]

  • Decontamination: Decontaminate all surfaces of the BSC or fume hood before and after each use.[9] Wipe down the exterior of vials and containers before removing them from the containment area.[9]

3. Spill Management Prompt and correct management of spills is critical to prevent exposure.[6] Cytotoxic spill kits should be readily available in all areas where this compound is handled.[10]

  • Secure the Area: Immediately alert others and restrict access to the spill area.[4]

  • Don PPE: Put on all required PPE for spill cleanup as detailed in Table 1, including a respirator if the spill involves powder.[4]

  • Containment:

    • Liquids: Cover the spill with absorbent pads from the spill kit.[9]

    • Powders: Gently cover the powder with wetted absorbent pads to avoid raising dust.[9]

  • Cleanup: Working from the outer edge of the spill inward, carefully collect all contaminated materials.[4]

  • Decontamination: Clean the spill area with an appropriate cleaning agent (e.g., detergent and water), followed by a deactivating agent if available and recommended by your institution's safety protocols.[4]

  • Disposal: Place all contaminated cleanup materials into a designated cytotoxic waste container.[4][10]

Step-by-Step Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to federal, state, and local regulations.[10][11]

  • Segregation: Manage chemotherapy waste separately from other waste streams.[9] Never autoclave chemotherapy waste, as this can create hazardous vapors.[9]

  • Containment:

    • Sharps: Place all used needles and syringes directly into a puncture-resistant, clearly labeled sharps container for cytotoxic waste without clipping or recapping.[10]

    • Contaminated PPE and Materials: Place all disposable items, such as gloves, gowns, and absorbent pads, into a dedicated, leak-proof, and clearly labeled plastic bag or container.[9][10] Double-bagging is recommended for extra protection.[4]

  • Labeling: Ensure all waste containers are clearly marked with "Cytotoxic Waste" or "Hazardous Drug Waste" labels.

  • Final Disposal: Dispose of sealed waste containers through an approved hazardous waste vendor, typically via incineration.[10][11]

Procedural Workflow and Emergency Actions

The following diagram illustrates the logical flow for safely handling this compound and the immediate actions required in case of an emergency.

G Workflow for Safe Handling and Emergency Response of this compound cluster_handling Safe Handling Protocol cluster_emergency Emergency Procedures prep 1. Preparation - Assemble Materials - Don Full PPE handling 2. Handling - Work in BSC/Fume Hood - Use Aseptic Technique prep->handling decon 3. Decontamination - Clean Work Surfaces - Wipe Down Containers handling->decon exposure Exposure Event (Spill, Skin/Eye Contact) handling->exposure Potential Exposure disposal 4. Waste Disposal - Segregate Waste - Use Labeled Containers decon->disposal end_safe Procedure Complete disposal->end_safe spill Spill Response - Secure Area - Use Spill Kit exposure->spill Spill Occurs skin_contact Skin Contact - Remove Clothing - Wash with Soap & Water exposure->skin_contact Skin Exposure eye_contact Eye Contact - Flush with Water - Seek Medical Aid exposure->eye_contact Eye Exposure seek_help Report & Seek Medical Attention spill->seek_help skin_contact->seek_help eye_contact->seek_help start Start Handling Procedure start->prep

Caption: Logical workflow for handling this compound and responding to emergencies.

Table 2: Emergency First Aid Procedures for Exposure

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin thoroughly with large amounts of soap and water. Call a physician.[5]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Promptly call a physician.[5]
Inhalation Relocate the individual to fresh air immediately. If not breathing, provide artificial respiration and seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[5]

References

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